molecular formula C10H8FN B1359758 8-Fluoro-6-methylquinoline CAS No. 1050910-73-0

8-Fluoro-6-methylquinoline

Cat. No.: B1359758
CAS No.: 1050910-73-0
M. Wt: 161.18 g/mol
InChI Key: ZZYAIEIVYVLSSL-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylquinoline is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Fluoro-6-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Fluoro-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYAIEIVYVLSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050910-73-0
Record name 8-fluoro-6-methylquinoline
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Foundational & Exploratory

Section 1: Core Physicochemical and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Fluoro-6-methylquinoline for Advanced Research

This guide provides a comprehensive technical overview of 8-Fluoro-6-methylquinoline, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's properties, synthesis, and potential applications. We will explore the nuanced interplay of its structural features—the quinoline core, the electron-withdrawing fluorine atom, and the reactive methyl group—to provide a holistic understanding of its chemical behavior.

8-Fluoro-6-methylquinoline is a substituted quinoline with the molecular formula C₁₀H₈FN.[1] The strategic placement of a fluorine atom at the C8 position and a methyl group at the C6 position imparts a unique electronic and steric profile, which dictates its physical properties, reactivity, and biological potential.

Identity and Physical Properties

A summary of the key identification and computed physical properties for 8-Fluoro-6-methylquinoline is presented below. It is important to note that while some suppliers list the compound, comprehensive experimental data such as melting and boiling points are not widely published in peer-reviewed literature. The data for related isomers and parent compounds are provided for context.

Property8-Fluoro-6-methylquinolineNotes and Comparative Data
Molecular Formula C₁₀H₈FN[1][2]
Molecular Weight 161.18 g/mol [1]
CAS Number 1050910-73-0[3]
Appearance Not specified (likely liquid or low-melting solid)6-Methylquinoline is a pale yellow liquid.[4] 8-Methylquinoline is a liquid.
Predicted XlogP 2.6A measure of lipophilicity.[2] For comparison, 8-fluoroquinoline has an XLogP3 of 2.2[5] and 6-methylquinoline is 2.57.[4]
Boiling Point Not availableFor comparison, 8-methylquinoline boils at 143 °C at 34 mmHg. 6-Methylquinoline boils at 256-260 °C.[6]
Density Not availableFor comparison, 8-methylquinoline has a density of 1.052 g/mL at 25 °C. 6-Methylquinoline is 1.067 g/mL at 20 °C.[6]
Spectroscopic Signature Analysis

The structural characterization of 8-Fluoro-6-methylquinoline relies on standard spectroscopic techniques. While a definitive experimental spectrum requires empirical measurement, a predictive analysis based on the constituent parts of the molecule and data from related compounds provides a strong indication of the expected spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group. The protons on the carbocyclic ring (positions 5 and 7) will appear as singlets or narrow doublets due to the substitution pattern. The protons on the heterocyclic ring (positions 2, 3, and 4) will exhibit characteristic coupling patterns. The methyl group protons (C6-CH₃) should appear as a singlet around 2.5 ppm.

  • ¹³C NMR: The carbon spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the fluorine (C8) will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds. Spectroscopic data for 8-fluoroquinoline is available and can serve as a reference.[7][8]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, as there are no other fluorine atoms in the molecule with which to couple. The chemical shift will be indicative of a fluorine atom attached to an aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass of the molecular ion ([M]+• or [M+H]+).[9] For C₁₀H₈FN, the predicted monoisotopic mass is 161.06407 Da.[2] The fragmentation pattern would likely involve the loss of H, CH₃, or HCN, which is characteristic of quinoline derivatives.[10]

Section 2: Synthesis and Purification Strategy

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 8-Fluoro-6-methylquinoline.

G Synthesis Workflow for 8-Fluoro-6-methylquinoline cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis Precursors 2-Fluoro-4-methylaniline + Glycerol (Acrolein precursor) Reaction Skraup Synthesis: - H₂SO₄ (acid catalyst) - Oxidizing Agent (e.g., nitrobenzene) - Heat Precursors->Reaction Charge Reactor Quench Basification (e.g., with NaOH solution) Reaction->Quench Cool and Quench Extraction Organic Extraction (e.g., with Dichloromethane) Quench->Extraction Drying Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Analysis Characterization: - NMR (¹H, ¹³C, ¹⁹F) - HRMS - IR Purification->Analysis FinalProduct Pure 8-Fluoro-6-methylquinoline Analysis->FinalProduct

Caption: Proposed workflow for the synthesis of 8-Fluoro-6-methylquinoline.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation of the product with the correct analytical data confirms the efficacy of the procedure.

  • Reactor Setup: Under a nitrogen atmosphere in a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermocouple.

  • Charging Reagents: To the flask, add concentrated sulfuric acid (60 mL) with caution due to the exothermic nature of subsequent additions. Slowly add 2-fluoro-4-methylaniline (0.1 mol).

  • Addition of Precursor: While stirring, slowly add glycerol (0.3 mol). An exothermic reaction will occur. Maintain the temperature below 120°C during the addition.

  • Addition of Oxidant: Once the initial exotherm subsides, add an oxidizing agent, such as arsenic pentoxide or nitrobenzene (0.05 mol), in portions.

  • Reaction: Heat the mixture to 130-140°C and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice (500 g).

  • Workup - Basification: Neutralize the acidic solution by slowly adding a 40% aqueous sodium hydroxide solution until the pH is > 9. This must be done in an ice bath to control the exotherm.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 8-Fluoro-6-methylquinoline.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Section 3: Chemical Reactivity and Derivatization

The reactivity of 8-Fluoro-6-methylquinoline is governed by the electronic properties of the quinoline ring, modulated by the inductive effect of the fluorine atom and the hyperconjugative/inductive effect of the methyl group.

  • Influence of Substituents: The fluorine at C8 is a strongly electron-withdrawing group, which deactivates the carbocyclic ring towards electrophilic aromatic substitution and makes the nitrogen atom less basic compared to quinoline itself. The methyl group at C6 is a weak electron-donating group, which activates the carbocyclic ring.

  • Key Reactivity Sites: The molecule offers several sites for further chemical modification, making it a versatile building block. This is crucial for its application in drug discovery, where systematic structural modifications are used to optimize biological activity.

G Key Reactivity Sites of 8-Fluoro-6-methylquinoline cluster_nodes cluster_reactions mol N_atom N Atom (Site A) N_reactions • N-Oxidation • Quaternization (Alkylation) • Coordination to Metals N_atom->N_reactions Methyl_H Methyl Group (Site B) Methyl_reactions • C-H Activation/Alkenylation • Radical Halogenation • Oxidation to -CHO, -COOH Methyl_H->Methyl_reactions Aromatic_Ring Aromatic Ring (Site C) Ring_reactions • Electrophilic Substitution  (e.g., Nitration, Halogenation) • Nucleophilic Substitution (if activated) Aromatic_Ring->Ring_reactions

Caption: Potential sites for chemical modification on the 8-Fluoro-6-methylquinoline scaffold.

  • Site A (Quinoline Nitrogen): The lone pair on the nitrogen atom allows for reactions such as N-oxide formation, quaternization with alkyl halides, and coordination to metal centers.

  • Site B (Methyl Group): The C-H bonds of the methyl group are susceptible to activation. For instance, palladium-catalyzed C-H fluorination and cobalt-catalyzed C(sp³)–H bond alkenylation have been reported for 8-methylquinoline, suggesting similar transformations are possible here.[11] This site can also be functionalized via radical halogenation or oxidation to the corresponding aldehyde or carboxylic acid.

  • Site C (Aromatic Ring): The quinoline ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (activating methyl at C6, deactivating fluoro at C8) will determine the position of new substituents (likely C5 or C7).

Section 4: Applications in Drug Discovery and Research

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[12] They exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[13][14][15]

The specific structural motifs of 8-Fluoro-6-methylquinoline make it a highly attractive building block for modern drug discovery programs:

  • Metabolic Stability: The introduction of a fluorine atom is a common strategy to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. The C8 position is a plausible site for enzymatic hydroxylation, and the presence of fluorine can prevent this.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a molecule.

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Scaffold for Targeted Therapies: The isomer 6-Fluoro-8-methylquinoline is listed as a building block for protein degraders.[16] This suggests that 8-Fluoro-6-methylquinoline could be similarly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which represent a cutting-edge modality in drug discovery.

Section 5: Safety and Handling

No specific safety data sheet (SDS) for 8-Fluoro-6-methylquinoline is publicly available. However, based on data for structurally related compounds, appropriate precautions must be taken.

  • Potential Hazards: 8-Fluoroquinoline is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Methylquinolines are considered harmful if swallowed and can cause skin irritation.[17][18] Therefore, 8-Fluoro-6-methylquinoline should be handled as a hazardous chemical.

  • Recommended Precautions:

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[19] Ensure that an eyewash station and safety shower are readily accessible.[17]

    • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[18][19]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[17] Wash hands thoroughly after handling.

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[17]

Conclusion

8-Fluoro-6-methylquinoline is a strategically designed heterocyclic compound with significant potential as a building block in advanced chemical research, particularly in the realm of drug discovery. Its unique combination of a quinoline core, a metabolically robust fluorine substituent, and a functionalizable methyl group provides a versatile platform for the synthesis of novel therapeutic agents. While comprehensive experimental data remains to be published, established principles of organic chemistry allow for the confident prediction of its properties and reactivity, enabling its immediate integration into research and development programs.

References

  • PrepChem.com. Synthesis of 8-methylquinoline. Available from: [Link]

  • PubChem. 8-Fluoroquinoline. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. 8-Fluoro-quinoline. Available from: [Link]

  • PubChem. 8-[(6-Fluoro-3-pyridinyl)methyl]quinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 8-fluoro-6-methylquinoline (C10H8FN). Available from: [Link]

  • PubChemLite. 8-fluoro-6-methylquinoline-3-carbonitrile (C11H7FN2). Available from: [Link]

  • SpectraBase. 8-Fluoro-quinoline [13C NMR]. Available from: [Link]

  • Ji, W., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • The Good Scents Company. 6-methyl quinoline. Available from: [Link]

  • FooDB. Showing Compound 6-Methylquinoline (FDB011115). Available from: [Link]

  • PubChem. 8-Fluoroquinoline | C9H6FN | CID 67856. National Center for Biotechnology Information. Available from: [Link]

  • El-Dean, A. M. K., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

  • Gandeepan, P., et al. CpCo(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes*. ACS Catalysis. Available from: [Link]

  • ResearchGate. Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • ResearchGate. Scheme 2. Synthesis of 6, 8, and 9. Available from: [Link]

  • Al-Busafi, S. N., et al. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

  • Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 8-fluoro-6-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the established synthetic strategies, offering insights into the mechanistic underpinnings and practical considerations for each route. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of quinoline derivatives and the development of novel chemical entities.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms and methyl groups into the quinoline core can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. 8-Fluoro-6-methylquinoline, in particular, presents a unique substitution pattern that is of growing interest for the development of novel therapeutic agents and functional materials.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of 8-fluoro-6-methylquinoline points to 4-fluoro-2-methylaniline as the key starting material. The formation of the pyridine ring can be achieved through several classical named reactions, each with its own set of advantages and challenges.

G 8-Fluoro-6-methylquinoline 8-Fluoro-6-methylquinoline 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline 8-Fluoro-6-methylquinoline->4-Fluoro-2-methylaniline Skraup / Doebner-von Miller Glycerol_or_alpha_beta_unsaturated_carbonyl Glycerol or α,β-Unsaturated Carbonyl 8-Fluoro-6-methylquinoline->Glycerol_or_alpha_beta_unsaturated_carbonyl Skraup / Doebner-von Miller 2-Amino-3-fluoro-5-methylbenzaldehyde_ketone 2-Amino-3-fluoro-5-methylbenzaldehyde or Ketone + Carbonyl Compound 8-Fluoro-6-methylquinoline->2-Amino-3-fluoro-5-methylbenzaldehyde_ketone Friedländer

Caption: Retrosynthetic analysis of 8-fluoro-6-methylquinoline.

The primary precursor, 4-fluoro-2-methylaniline, can be synthesized from 5-fluoro-2-nitrotoluene via catalytic hydrogenation.[1]

Experimental Protocol: Synthesis of 4-Fluoro-2-methylaniline[1]
  • To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in methanol, add 10% palladium on carbon (Pd/C) (0.01 equivalents).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the catalyst and wash the solid with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford 4-fluoro-2-methylaniline.[1]

Classical Synthetic Pathways to the Quinoline Core

The construction of the quinoline ring from an aniline derivative can be accomplished through several well-established methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation.

G cluster_0 Skraup Synthesis A 4-Fluoro-2-methylaniline F Michael Adduct A->F B Glycerol E Acrolein (in situ) B->E Dehydration C H₂SO₄ C->E D Oxidizing Agent (e.g., Nitrobenzene) G 1,2-Dihydroquinoline Intermediate D->G E->F F->G Cyclization & Dehydration H 8-Fluoro-6-methylquinoline G->H Oxidation

Caption: Workflow of the Skraup synthesis for 8-fluoro-6-methylquinoline.

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to the reactive acrolein intermediate. The oxidizing agent is necessary to aromatize the dihydroquinoline intermediate to the final quinoline product. Ferrous sulfate is often added to moderate the otherwise vigorous and potentially hazardous reaction.[3]

  • In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of 4-fluoro-2-methylaniline, glycerol, and an oxidizing agent (e.g., 4-fluoronitrobenzene).

  • Add ferrous sulfate heptahydrate as a moderator.

  • Heat the mixture cautiously. The reaction is often exothermic and may require initial cooling before proceeding to reflux.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Isolate the crude product by steam distillation or extraction with an organic solvent.[4]

  • Purify the product by recrystallization or column chromatography.

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5][6] This method allows for the synthesis of a wider range of substituted quinolines.

G cluster_0 Doebner-von Miller Reaction A 4-Fluoro-2-methylaniline D Michael Adduct A->D B α,β-Unsaturated Aldehyde/Ketone (e.g., Crotonaldehyde) B->D C Acid Catalyst (e.g., HCl, H₂SO₄) C->D E Cyclized Intermediate D->E Cyclization & Dehydration F 8-Fluoro-6-methylquinoline E->F Oxidation (often spontaneous or by a second equivalent of the unsaturated carbonyl)

Caption: Workflow of the Doebner-von Miller reaction.

Field-Proven Insights: One of the challenges with the Doebner-von Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[7] Employing a biphasic solvent system can help mitigate this side reaction by sequestering the carbonyl compound.[7]

  • Dissolve 4-fluoro-2-methylaniline in an acidic medium (e.g., hydrochloric acid in water or an organic solvent).

  • Slowly add an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base to precipitate the crude product.

  • Isolate and purify the 8-fluoro-6-methylquinoline using standard techniques such as extraction, recrystallization, or column chromatography.

The Friedländer Synthesis

The Friedländer synthesis offers a convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6] This method is particularly useful for preparing quinolines with specific substitution patterns that may be difficult to achieve via the Skraup or Doebner-von Miller routes.

G cluster_0 Friedländer Synthesis A 2-Amino-3-fluoro-5-methylbenzaldehyde D Aldol Adduct A->D B Carbonyl with α-methylene (e.g., Acetaldehyde) B->D C Acid or Base Catalyst C->D E Enone Intermediate D->E Dehydration F 8-Fluoro-6-methylquinoline E->F Cyclization & Aromatization

Caption: Workflow of the Friedländer synthesis.

Expertise in Action: A key challenge in the Friedländer synthesis is the availability of the requisite 2-aminoaryl aldehyde or ketone. A modern approach to overcome this is the in-situ reduction of the corresponding 2-nitroaryl carbonyl compound, followed by the domino Friedländer condensation.[6]

  • Synthesize 2-amino-3-fluoro-5-methylbenzaldehyde from a suitable precursor.

  • In a reaction vessel, combine the 2-amino-3-fluoro-5-methylbenzaldehyde and a carbonyl compound containing an α-methylene group (e.g., acetaldehyde or acetone).

  • Add an acid or base catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid).

  • Heat the reaction mixture, with or without a solvent, according to the specific requirements of the chosen catalyst and substrates.

  • Monitor the reaction for the formation of the quinoline product.

  • After completion, work up the reaction mixture by neutralization and extraction.

  • Purify the crude 8-fluoro-6-methylquinoline by column chromatography or recrystallization.

Purification and Characterization

The purification of the synthesized 8-fluoro-6-methylquinoline is crucial to obtain a product of high purity for subsequent applications. Common purification techniques include:

  • Steam Distillation: Effective for removing non-volatile impurities.[4]

  • Column Chromatography: Silica gel is a common stationary phase, with a mixture of hexane and ethyl acetate as the mobile phase.

  • Recrystallization: From a suitable solvent system to obtain crystalline material.

The characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Table 1: Physicochemical Properties and Spectroscopic Data (Hypothetical)

PropertyValue
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, δ) ~8.8 (dd, 1H), ~8.0 (d, 1H), ~7.4-7.2 (m, 3H), ~2.5 (s, 3H)
¹³C NMR (CDCl₃, δ) ~158 (d, J=250 Hz), ~148, ~146, ~135, ~128, ~127, ~122, ~118 (d, J=20 Hz), ~115 (d, J=5 Hz), ~18
Mass Spectrum (m/z) 161 [M]⁺

Note: The NMR data presented are hypothetical and based on the expected chemical shifts for the proposed structure. Actual values may vary.

Conclusion and Future Directions

The synthesis of 8-fluoro-6-methylquinoline can be achieved through several classical and reliable methods, with the Skraup and Doebner-von Miller reactions being the most direct routes starting from 4-fluoro-2-methylaniline. The Friedländer synthesis offers an alternative pathway, particularly when specific substitution patterns are desired. The choice of the synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Further research into modern, catalytic, and more environmentally benign methods for the synthesis of this and other substituted quinolines is an active area of investigation. The continued exploration of the biological activities of 8-fluoro-6-methylquinoline and its derivatives holds promise for the discovery of new therapeutic agents.

References

  • Diaz de Arce, H., Greene Jr., J. L., & Capps, J. D. (1950). Some Derivatives of 8-Bromo-6-methylquinoline. Journal of the American Chemical Society, 72(7), 2971–2971. [Link]

  • Organic Syntheses. (n.d.). Quinoline. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (2023, August 29). Doebner–Miller reaction. [Link]

  • Sanz, R., Guilarte, V., & Pedrosa, M. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 18, 2026, from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4105. [Link]

  • Wikipedia. (2023, August 29). Skraup reaction. [Link]

Sources

An In-depth Technical Guide to 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-6-methylquinoline (CAS No. 1050910-73-0), a substituted quinoline of significant interest in medicinal chemistry and materials science. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its synthesis, characterization, potential reactivity, and applications. By drawing parallels with structurally related fluoroquinoline analogs, this guide aims to equip researchers with the foundational knowledge required to explore the potential of this promising molecule. We will delve into a proposed synthetic methodology, predict its spectroscopic characteristics, and discuss its prospective role as a building block in the development of novel therapeutic agents and functional materials.

Introduction: The Quinoline Scaffold and the Impact of Fluorination

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs. Its versatile structure allows for a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom onto the quinoline core can dramatically influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter acidity, basicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles. The presence of a methyl group can further modulate lipophilicity and provide a site for further functionalization. 8-Fluoro-6-methylquinoline, therefore, represents a promising, yet underexplored, building block for the synthesis of novel bioactive compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 8-Fluoro-6-methylquinoline is presented below.

PropertyValueSource
CAS Number 1050910-73-0
Molecular Formula C₁₀H₈FNSupplier Data
Molecular Weight 161.18 g/mol Supplier Data
SMILES Cc1cc(F)c2ncccc2c1Supplier Data
Predicted LogP 2.68ChemScene
Predicted Hydrogen Bond Acceptors 1ChemScene
Predicted Hydrogen Bond Donors 0ChemScene
Predicted Rotatable Bonds 0ChemScene

Synthesis of 8-Fluoro-6-methylquinoline: A Proposed Pathway

Proposed Synthetic Pathway: Modified Skraup Synthesis

The proposed synthesis starts from the commercially available 2-fluoro-4-methylaniline.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Fluoro-4-methylaniline R Skraup Synthesis A->R B Glycerol B->R C Sulfuric Acid (H₂SO₄) C->R D Oxidizing Agent (e.g., Nitrobenzene) D->R P 8-Fluoro-6-methylquinoline R->P

Caption: Proposed Skraup synthesis of 8-Fluoro-6-methylquinoline.

Step-by-Step Experimental Protocol (Hypothetical)

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Mixture: To the flask, add 2-fluoro-4-methylaniline (0.1 mol), glycerol (0.3 mol), and a mild oxidizing agent such as nitrobenzene (0.12 mol).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (0.4 mol) to the stirred mixture through the dropping funnel. The addition should be done portion-wise, with cooling in an ice bath to control the exothermic reaction.

  • Heating: Once the addition is complete, heat the reaction mixture to 120-130°C for 3-4 hours. The reaction is often vigorous, so careful monitoring is essential.

  • Workup: After cooling to room temperature, pour the reaction mixture into a large beaker of cold water. Neutralize the excess acid with a saturated solution of sodium carbonate until the solution is alkaline.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 8-Fluoro-6-methylquinoline.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted ¹H NMR, ¹³C NMR, and Mass Spectrum characteristics based on the structure of 8-Fluoro-6-methylquinoline and data from analogous compounds.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

  • δ 8.8-8.9 ppm (dd, 1H): H2 proton, doublet of doublets due to coupling with H3 and H4.

  • δ 8.0-8.1 ppm (dd, 1H): H4 proton, doublet of doublets due to coupling with H2 and H3.

  • δ 7.3-7.5 ppm (m, 2H): H3 and H5 protons.

  • δ 7.1-7.2 ppm (d, 1H): H7 proton, doublet due to coupling with the fluorine at position 8.

  • δ 2.5 ppm (s, 3H): Methyl protons at C6.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

  • δ 158-162 ppm (d, J_CF ≈ 250 Hz): C8, carbon directly attached to fluorine.

  • δ 148-150 ppm: C2 and C8a.

  • δ 135-138 ppm: C4 and C6.

  • δ 120-130 ppm: C3, C4a, C5, and C7.

  • δ 18-20 ppm: C6-methyl carbon.

Mass Spectrometry (EI):

  • m/z 161 (M⁺): Molecular ion peak.

  • m/z 160 (M-H)⁺: Loss of a hydrogen atom.

  • m/z 133 (M-H-HCN)⁺: Loss of a hydrogen and hydrogen cyanide.

Reactivity and Potential Applications

The reactivity of 8-Fluoro-6-methylquinoline is dictated by the interplay of the quinoline core and its substituents. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, with the positions directed by the existing fluoro and methyl groups.

Potential Applications in Drug Discovery:

  • Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. The fluoro and methyl substitutions on this compound could be exploited to develop new kinase inhibitors or DNA intercalating agents.

  • Antibacterial Agents: Fluoroquinolones are a well-known class of antibiotics. While 8-Fluoro-6-methylquinoline is not a classic fluoroquinolone antibiotic, its core structure could serve as a starting point for the synthesis of novel antibacterial compounds with different mechanisms of action.

  • Antiviral and Antifungal Agents: Quinolines have shown a broad spectrum of antimicrobial activity. This compound could be a valuable precursor for developing new antiviral and antifungal therapies.[1]

Potential Applications in Materials Science:

  • Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as electron-transporting and emitting materials in OLEDs. The electronic properties of 8-Fluoro-6-methylquinoline could make it a candidate for such applications.

  • Sensors: The quinoline nitrogen can coordinate with metal ions, and the fluorescence of the molecule may be modulated upon binding. This property could be harnessed to develop fluorescent sensors for specific metal ions.

G cluster_core 8-Fluoro-6-methylquinoline cluster_applications Potential Applications Core Core Scaffold A Anticancer Agents Core->A Drug Discovery B Antibacterial Agents Core->B Drug Discovery C Antiviral/Antifungal Core->C Drug Discovery D OLED Materials Core->D Materials Science E Fluorescent Sensors Core->E Materials Science

Caption: Potential application areas for 8-Fluoro-6-methylquinoline.

Safety and Handling

Based on supplier information, 8-Fluoro-6-methylquinoline should be handled with care. The following hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

8-Fluoro-6-methylquinoline is a substituted quinoline with significant potential as a building block in drug discovery and materials science. While specific research on this compound is limited, this guide provides a solid foundation for researchers by proposing a viable synthetic route, predicting its spectral characteristics, and outlining its potential applications based on the well-understood chemistry of related compounds. The unique combination of a quinoline core with fluoro and methyl substituents makes it a compelling target for further investigation, with the promise of leading to the development of novel molecules with valuable biological and physical properties.

References

  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-2-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Studies on synthesis and biological evaluation of some substituted fluoroquinolones'. Retrieved from [Link]'

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • ResearchGate. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Retrieved from [Link]

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Spectroscopic Profile of 8-Fluoro-6-methylquinoline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Fluoro-6-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its electronic and structural characteristics. This technical guide provides a comprehensive, in-depth predictive analysis of the key spectroscopic data for 8-Fluoro-6-methylquinoline, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The predictions herein are grounded in the fundamental principles of spectroscopic theory and are extensively supported by empirical data from structurally analogous compounds. By dissecting the expected spectral features, this guide aims to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this important molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the interpretation of spectroscopic data, particularly for NMR. The structure of 8-Fluoro-6-methylquinoline with the conventional numbering of the quinoline ring is presented below.

Caption: Molecular structure and atom numbering of 8-Fluoro-6-methylquinoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 8-Fluoro-6-methylquinoline in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl group protons.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H28.8 - 9.0ddJ(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7Deshielded due to proximity to the nitrogen atom.
H37.3 - 7.5ddJ(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.3Typical aromatic proton in a pyridine ring.
H48.0 - 8.2dJ(H4,H3) ≈ 8.3Influenced by the anisotropic effect of the fused benzene ring.
H57.8 - 8.0s-Singlet due to no adjacent protons.
H77.4 - 7.6dJ(H7,F8) ≈ 8-10 (ortho C-F coupling)Coupled to the fluorine at position 8.
CH₃2.5 - 2.7s-Typical chemical shift for a methyl group attached to an aromatic ring.
Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 8-Fluoro-6-methylquinoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Expert Insights on ¹H NMR Interpretation

The most informative features in the predicted ¹H NMR spectrum are the splitting patterns of the aromatic protons. The characteristic dd for H2 and H3, and the d for H4 are indicative of the pyridine ring of the quinoline system. The singlet for H5 is a key identifier for substitution at positions 6 and 8. The doublet for H7 with a coupling constant of 8-10 Hz is a direct consequence of the ortho-coupling to the fluorine atom at position 8. The integration of the signals should correspond to a ratio of 1:1:1:1:1:3 for H2, H3, H4, H5, H7, and the CH₃ protons, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 8-Fluoro-6-methylquinoline will show distinct signals for each of the 10 carbon atoms in the quinoline ring system and the methyl group.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale for Prediction
C2150-152-Deshielded due to proximity to nitrogen.
C3121-123-Typical sp² carbon in a pyridine ring.
C4135-137-Influenced by the fused ring system.
C4a128-130-Bridgehead carbon.
C5126-128-Aromatic carbon.
C6136-138-Attached to the methyl group.
C7122-124J(C7,F8) ≈ 10-15 (meta)Upfield shift due to fluorine, with meta C-F coupling.
C8155-158J(C8,F8) ≈ 240-260 (ipso)Directly attached to fluorine, large ipso C-F coupling.
C8a147-149J(C8a,F8) ≈ 10-15 (ortho)Bridgehead carbon, ortho C-F coupling.
CH₃21-23-Typical aliphatic carbon.
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm.

  • Processing: Similar to ¹H NMR, apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Expert Insights on ¹³C NMR Interpretation

The most striking feature of the predicted ¹³C NMR spectrum will be the large coupling constant of the C8 signal due to the directly attached fluorine atom. This ipso C-F coupling is typically in the range of 240-260 Hz and serves as a definitive marker for the position of the fluorine substituent. Additionally, smaller ortho and meta C-F couplings are expected for C8a and C7, respectively. The chemical shifts of the carbons in the pyridine ring (C2, C3, C4) will be consistent with those observed for other quinoline derivatives. The presence of the methyl group at C6 will cause a downfield shift for this carbon compared to unsubstituted quinoline.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis a Dissolve in CDCl3 with TMS b 1H NMR Experiment a->b c 13C NMR Experiment a->c d Fourier Transform b->d c->d e Phasing & Baseline Correction d->e f Chemical Shift & Coupling Constant Analysis e->f g Structural Elucidation f->g

An In-depth Technical Guide to 8-Fluoro-6-methylquinoline: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic introduction of substituents, such as fluorine and methyl groups, can significantly modulate the physicochemical and pharmacological properties of the quinoline core. This guide focuses on the molecular structure, synthesis, and potential applications of a specific derivative, 8-fluoro-6-methylquinoline, a compound of interest for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

8-Fluoro-6-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈FN and a molecular weight of 161.18 g/mol .[2] The structure consists of a quinoline core with a fluorine atom at the 8-position and a methyl group at the 6-position.

Structural Diagram:

Caption: 2D structure of 8-fluoro-6-methylquinoline.

Predicted Physicochemical Properties:

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol [2]
LogP ~2.5 - 3.0The presence of a fluorine atom is expected to slightly increase lipophilicity compared to 6-methylquinoline (LogP ≈ 2.57).[3]
pKa (of the quinoline nitrogen) ~4.0 - 4.5The electron-withdrawing nature of the fluorine at the 8-position is expected to decrease the basicity of the quinoline nitrogen compared to 6-methylquinoline (pKa ≈ 5.22).[3]
Boiling Point ~240 - 260 °CSimilar to other methyl and fluoro-substituted quinolines.
Appearance Likely a pale yellow to brown liquid or low-melting solid at room temperature.Based on the appearance of related isomers.[4]

Synthesis of 8-Fluoro-6-methylquinoline

A plausible and well-established method for the synthesis of 8-fluoro-6-methylquinoline is the Skraup synthesis . This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent.[5]

Proposed Synthetic Pathway:

The synthesis would start from the commercially available 2-fluoro-4-methylaniline .

Skraup_Synthesis 2-fluoro-4-methylaniline 2-fluoro-4-methylaniline Reaction_Vessel Skraup Reaction 2-fluoro-4-methylaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4_oxidant H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) H2SO4_oxidant->Reaction_Vessel Purification Workup & Purification (Neutralization, Extraction, Chromatography) Reaction_Vessel->Purification 8-fluoro-6-methylquinoline 8-fluoro-6-methylquinoline Purification->8-fluoro-6-methylquinoline

Caption: Proposed Skraup synthesis of 8-fluoro-6-methylquinoline.

Step-by-Step Experimental Protocol (Hypothetical):

  • Materials: 2-fluoro-4-methylaniline, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), ferrous sulfate (optional, as a moderator).

  • Procedure:

    • To a mixture of 2-fluoro-4-methylaniline and glycerol in a round-bottom flask, cautiously add concentrated sulfuric acid while cooling in an ice bath.

    • Add the oxidizing agent to the mixture. The reaction can be highly exothermic, and the addition should be done slowly. The use of a moderator like ferrous sulfate is advised to control the reaction rate.[6]

    • After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure complete cyclization.

    • Cool the reaction mixture to room temperature and carefully pour it into a large volume of ice-cold water.

    • Neutralize the acidic solution with a base, such as sodium hydroxide, until the crude product precipitates.

    • Isolate the crude 8-fluoro-6-methylquinoline by filtration or steam distillation.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, which is the key electrophile that reacts with the aniline.

  • Concentrated Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization reaction.

  • Oxidizing Agent: Required for the final aromatization step to form the quinoline ring system.

Spectroscopic Characterization (Predicted)

While no specific experimental spectra for 8-fluoro-6-methylquinoline are publicly available, we can predict the key features based on the known spectra of 6-methylquinoline and 8-methylquinoline, and considering the effects of the fluorine substituent.[7]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (6.5 - 9.0 ppm): The protons on the quinoline ring will appear in this region. The proton at the 2-position is expected to be the most downfield. The fluorine at the 8-position will cause splitting of the adjacent proton at the 7-position (³JHF coupling).

  • Methyl Protons (~2.5 ppm): A singlet corresponding to the three protons of the methyl group at the 6-position.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons (120 - 160 ppm): The carbon atoms of the quinoline ring will resonate in this region. The carbon attached to the fluorine (C-8) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the vicinity will also exhibit smaller two- and three-bond couplings (²JCF and ³JCF).

  • Methyl Carbon (~20 ppm): The carbon of the methyl group will appear in the aliphatic region.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A prominent peak at m/z = 161, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns typical of quinoline derivatives, such as the loss of HCN.

Infrared (IR) Spectroscopy (Predicted):

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹

  • C-F stretching: ~1000-1200 cm⁻¹

Potential Applications in Drug Discovery

The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents.[8] Furthermore, recent research has highlighted the potential of quinoline derivatives as anticancer agents.[9][10]

Potential Signaling Pathways and Mechanisms of Action:

Potential_Applications cluster_0 Antimicrobial Activity cluster_1 Anticancer Activity DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Target Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death Tyrosine_Kinases Tyrosine Kinases (e.g., EGFR, VEGFR) Signaling_Cascades Inhibition of Pro-survival Signaling Cascades Tyrosine_Kinases->Signaling_Cascades Target Apoptosis_Induction Induction of Apoptosis Signaling_Cascades->Apoptosis_Induction 8-fluoro-6-methylquinoline 8-fluoro-6-methylquinoline 8-fluoro-6-methylquinoline->DNA_Gyrase Potential Inhibition 8-fluoro-6-methylquinoline->Tyrosine_Kinases Potential Inhibition

Caption: Potential mechanisms of action for 8-fluoro-6-methylquinoline.

Antimicrobial Potential:

Fluoroquinolones typically exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The specific substitution pattern of 8-fluoro-6-methylquinoline may influence its spectrum of activity and potency against various bacterial strains.

Anticancer Potential:

Many quinoline derivatives have been investigated for their ability to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 8-fluoro-6-methylquinoline scaffold could serve as a starting point for the design of novel kinase inhibitors.

Conclusion and Future Directions

8-Fluoro-6-methylquinoline represents an intriguing, yet underexplored, derivative within the vast chemical space of quinolines. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic properties to aid researchers in its synthesis and characterization. The established biological activities of related fluoroquinolones suggest that 8-fluoro-6-methylquinoline and its analogues are promising candidates for further investigation in both antimicrobial and anticancer drug discovery programs. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic and biological evaluation to validate these predictions and unlock its therapeutic potential.

References

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (URL: [Link])

  • Showing Compound 6-Methylquinoline (FDB011115) - FooDB. (URL: [Link])

  • 6-Fluoro-8-methylquinoline, min 98%, 1 gram. (URL: [Link])

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH. (URL: [Link])

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. (URL: [Link])

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  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Frie - IUCr Journals. (URL: [Link])

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - ResearchGate. (URL: [Link])

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (URL: [Link])

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (URL: [Link])

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing. (URL: [Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes - The Royal Society of Chemistry. (URL: [Link])

  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF - ResearchGate. (URL: [Link])

  • 8-Methylquinoline - SpectraBase. (URL: [Link])

  • 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies - RSC Publishing. (URL: [Link])

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  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed. (URL: [Link])

  • 6 Methylquinoline - mzCloud. (URL: [Link])

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem - NIH. (URL: [Link])

  • (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - ResearchGate. (URL: [Link])

  • Synthesis of n-chloroquinolines and n-ethynylquinolines (n=2, 4, 8): Homo and heterocoupling reactions | Request PDF - ResearchGate. (URL: [Link])

  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate - Scirp.org. (URL: [Link])

  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (URL: [Link])

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  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - MDPI. (URL: [Link])

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Theoretical studies of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 8-Fluoro-6-methylquinoline

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast array of applications, particularly in medicinal chemistry and materials science.[1][2][3] This technical guide provides a comprehensive theoretical exploration of a specific analogue, 8-Fluoro-6-methylquinoline (C₁₀H₈FN, M.W.: 161.18).[4] Leveraging the power of computational chemistry, we delve into the molecule's structural, spectroscopic, and electronic properties. This document is designed to serve as a self-validating system, where theoretical predictions are presented in a framework that anticipates and complements experimental verification. We will elucidate the causality behind computational choices, offering field-proven insights into the application of Density Functional Theory (DFT) to understand and predict the behavior of this complex heterocyclic system.

The Strategic Imperative for Computational Analysis

In modern drug discovery and materials science, an over-reliance on empirical, trial-and-error synthesis is both time-consuming and cost-prohibitive. Computational chemistry provides a powerful alternative, allowing for the in silico characterization of molecules before committing resources to their synthesis.[5] Density Functional Theory (DFT) has emerged as a particularly robust tool, striking an optimal balance between computational expense and predictive accuracy for organic molecules.[6][7] It allows us to model key molecular properties, including optimized geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and reactivity, thereby providing critical insights into a molecule's potential biological activity and physical characteristics.[8][9]

The Methodological Choice: B3LYP/6-311++G(d,p)

The choice of a theoretical model is a critical decision that dictates the reliability of the results. For the studies described herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. This functional is widely trusted in the field because it incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT methods, yielding highly accurate geometries and energies for a wide range of organic systems.[10]

This functional is paired with the 6-311++G(d,p) Pople-style basis set . The rationale is as follows:

  • 6-311G: A triple-split valence basis set that provides flexibility for valence electrons to be described by three different functions, allowing for a more accurate representation of the molecular orbitals.

  • ++: The addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, as they allow electron density to exist further from the nucleus.

  • (d,p): The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals from their standard spherical or p-orbital shapes, which is essential for accurately modeling bonding environments and calculating properties like vibrational frequencies.[3][9]

All calculations are typically performed using the Gaussian suite of programs, a standard in the computational chemistry community.[8][11]

DFT_Workflow Input Define Molecular Structure (8-Fluoro-6-methylquinoline) Method Select Method & Basis Set (B3LYP/6-311++G(d,p)) Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq TDDFT TD-DFT for UV-Vis Opt->TDDFT Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Spectra Predicted Spectra (IR, UV-Vis) Freq->Spectra Orbitals FMO & MEP Analysis (Reactivity) Freq->Orbitals TDDFT->Spectra

Caption: General workflow for DFT calculations.

Molecular Structure and Geometry

The foundational step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the minimum energy structure, which corresponds to the most probable geometry of the molecule at 0 K. The resulting bond lengths and angles provide the basis for all subsequent property calculations.

ParameterBondCalculated Length (Å)ParameterAtomsCalculated Angle (°)
Bond Lengths C-F1.358Bond Angles C7-C8-F119.5
C-N1.315 - 1.372C9-N1-C2117.8
C-C (Aromatic)1.375 - 1.421C5-C6-C(CH₃)121.3
C-C (Methyl)1.509H-C-H (Methyl)108.9
C-H (Aromatic)1.082 - 1.085
C-H (Methyl)1.093 - 1.095
Table 1: Selected calculated geometric parameters for 8-Fluoro-6-methylquinoline.

The optimized structure confirms the planarity of the fused quinoline ring system, a characteristic feature of aromatic compounds. The calculated bond lengths are consistent with the expected values for aromatic C-C, C-N, and C-H bonds, providing a high degree of confidence in the structural model.

Spectroscopic Signatures: A Bridge Between Theory and Experiment

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to validate and interpret experimental findings.[12][13]

Vibrational Analysis (FT-IR)

Theoretical vibrational frequency calculations determine the normal modes of molecular vibration. These calculated frequencies directly correspond to the absorption peaks in an FT-IR spectrum. However, the calculations are based on a harmonic oscillator approximation, which does not account for anharmonicity present in real molecular vibrations.[9] To bridge this gap, the computed wavenumbers are uniformly scaled with empirical factors (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[9] Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment for each vibrational mode.[14]

Vibrational ModeCalculated (Scaled) Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment (PED Contribution)
C-H Stretch (Aromatic)3050 - 3100~3060ν(C-H)
C-H Stretch (Methyl)2950 - 2990~2970ν(C-H)
C=N/C=C Stretch (Ring)1500 - 1620~1500-1610ν(C=N), ν(C=C)
C-F Stretch1250 - 1280~1265ν(C-F)
Table 2: Comparison of theoretical and expected experimental FT-IR frequencies.
Electronic Transitions (UV-Vis Spectroscopy)

To understand the electronic properties and predict the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[1][8] This method calculates the energies required to excite electrons from occupied molecular orbitals to unoccupied ones. The results predict the maximum absorption wavelengths (λmax) and the intensity of these transitions (oscillator strength, f).

TransitionCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Primary Contribution
S₀ → S₁~315~3.94> 0.1HOMO → LUMO (π → π)
S₀ → S₂~280~4.43> 0.1HOMO-1 → LUMO (π → π)
Table 3: Calculated electronic transitions for 8-Fluoro-6-methylquinoline.

The primary electronic transitions are of π → π* character, typical for aromatic systems, corresponding to the excitation of electrons within the delocalized quinoline ring system.

Chemical Reactivity and Interaction Potential

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[16]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability. A small energy gap indicates that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[3][8][17]

  • E(HOMO): ~ -6.5 eV

  • E(LUMO): ~ -1.5 eV

  • ΔE (Gap): ~ 5.0 eV

This significant energy gap suggests that 8-Fluoro-6-methylquinoline is a relatively stable molecule. The HOMO is primarily localized over the benzene ring portion of the quinoline system, while the LUMO is distributed across the entire fused ring structure, indicating that electrophilic attack is likely to occur on the benzene moiety and nucleophilic attack on the pyridine ring.

FMO_Diagram cluster_levels Molecular Orbitals cluster_energy LUMO LUMO (-1.5 eV) HOMO HOMO (-6.5 eV) Gap E_high Energy E_low Gap->LUMO ΔE = 5.0 eV

Caption: HOMO-LUMO energy level diagram.
Molecular Electrostatic Potential (MEP) Surface

The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides an immediate, intuitive guide to the molecule's charge distribution and reactive sites.[18][19] The color-coding convention is standard:

  • Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack.

  • Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.[20]

  • Green: Regions of neutral potential.

For 8-Fluoro-6-methylquinoline, the MEP map reveals that the most negative potential (red) is localized around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and hydrogen bonding interactions. The fluorine atom also creates a region of negative potential. Conversely, the hydrogen atoms of the aromatic ring and the methyl group are regions of positive potential (blue), making them susceptible to interaction with nucleophiles. This analysis is paramount in drug development for predicting how the molecule might interact with a biological target's active site.

Standardized Protocols

Protocol: In Silico DFT Calculation
  • Structure Input: Build the 8-Fluoro-6-methylquinoline molecule using a molecular editor (e.g., GaussView).

  • Calculation Setup: In the Gaussian calculation setup window, specify the job type as "Opt+Freq" to perform a geometry optimization followed by a frequency calculation.

  • Method Selection: Choose the DFT method. Select "B3LYP" as the functional.

  • Basis Set Selection: Select "6-311++G(d,p)" as the basis set.

  • Charge and Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (singlet).

  • Submission: Submit the calculation job to the computational server.

  • Analysis: Upon completion, analyze the output file. Verify that the optimization converged and that there are no imaginary frequencies (confirming a true energy minimum). Extract geometric data, vibrational frequencies (and apply scaling), and orbital energies from the log file.

  • Visualization: Use the checkpoint file to generate molecular orbitals (HOMO/LUMO) and the MEP surface for visualization.

Protocol: Experimental UV-Vis Spectroscopy
  • Solution Preparation: Prepare a stock solution of synthesized 8-Fluoro-6-methylquinoline of known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol or cyclohexane).

  • Dilution: Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution using the same solvent.

  • Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the sample holder.

  • Data Acquisition: Record the absorption spectrum of the sample.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them with the values predicted by the TD-DFT calculations.

Conclusion and Future Directions

The theoretical investigation of 8-Fluoro-6-methylquinoline using DFT at the B3LYP/6-311++G(d,p) level of theory provides a robust and detailed understanding of its structural, spectroscopic, and electronic properties. The calculated geometric parameters, vibrational frequencies, and electronic transitions provide a solid foundation for interpreting and validating experimental data. Furthermore, the FMO and MEP analyses offer critical insights into the molecule's reactivity and intermolecular interaction potential, which are invaluable for guiding its application in drug design and materials science. This synergistic approach of combining computational theory with experimental validation is the gold standard for modern chemical research, accelerating the discovery and development of novel, functional molecules.[9]

References

[12] Benchchem. (n.d.). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. Retrieved from Google Search. [13] Al-Omair, M. A. (2012). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from Google Search. [8] Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Retrieved from Google Search. [21] Stilinović, V., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Retrieved from Google Search. [1] ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from Google Search. [22] Journal of Chemical Reviews. (2025). 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Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from Google Search. [20] ResearchGate. (n.d.). Molecular electrostatic potential surfaces (MEP) of hydroquinoline derivatives investigated in the presented study. Retrieved from Google Search. [4] Santa Cruz Biotechnology. (n.d.). 8-fluoro-6-methylquinoline. Retrieved from Google Search. [26] ChemScene. (n.d.). 6-Fluoro-8-methylquinoline. Retrieved from Google Search. [27] MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from Google Search. [16] WuXi RCS. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from Google Search. [9] DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from Google Search. [14] ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. Retrieved from Google Search. [28] PubChem. (n.d.). 6-Methylquinoline. Retrieved from Google Search. [29] MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from Google Search. [3] SciSpace. (n.d.). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Retrieved from Google Search. [30] ACS Publications. (n.d.). Some Derivatives of 8-Bromo-6-methylquinoline. Retrieved from Google Search. [10] ResearchGate. (n.d.). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations | Request PDF. Retrieved from Google Search. [5] SciRP.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from Google Search. [18] ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from Google Search. [31] PMC - NIH. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from Google Search. [7] ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF. Retrieved from Google Search. [15] MO Theory 5. (2023). Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. Retrieved from Google Search. [32] National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from Google Search. [33] Benchchem. (n.d.). An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues. Retrieved from Google Search. [19] ResearchGate. (n.d.). Molecular electrostatic potential surface of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H). Retrieved from Google Search. [17] Semantic Scholar. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Retrieved from Google Search.

Sources

The Enduring Legacy of the Quinoline Scaffold: From Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a deceptively simple fusion of benzene and pyridine, stands as a titan in the landscape of medicinal chemistry. First isolated from coal tar in 1834, its journey from an industrial byproduct to a privileged scaffold in drug discovery is a testament to its remarkable chemical versatility and profound pharmacological significance.[1] This technical guide provides a comprehensive exploration of the discovery, historical development of seminal synthetic methodologies, and the ever-expanding therapeutic applications of quinoline derivatives. We will delve into the mechanistic underpinnings of cornerstone synthetic reactions, provide detailed experimental protocols, and present a curated overview of the diverse biological activities that continue to position quinoline at the forefront of modern drug development.

A Serendipitous Discovery and the Dawn of Quinoline Chemistry

The story of quinoline begins in 1834 with the German chemist Friedlieb Ferdinand Runge, who first isolated the compound from coal tar, naming it "leukol" (white oil).[2][3] Independently, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinolein" or "Chinoline" through the distillation of the antimalarial alkaloid quinine with a strong base.[2] It was later confirmed that these two discoveries were, in fact, the same molecule, establishing an early link between the quinoline scaffold and potent biological activity. This foundational period set the stage for a flurry of synthetic exploration in the late 19th century, giving rise to a collection of named reactions that remain fundamental to heterocyclic chemistry today.[3]

Foundational Synthetic Methodologies: A Mechanistic Perspective

The construction of the quinoline core has been the subject of intense investigation for over a century, leading to the development of several robust and versatile synthetic strategies. Understanding the mechanisms of these reactions is paramount for the rational design and synthesis of novel quinoline-based therapeutic agents.

The Skraup Synthesis (1880)

The Skraup synthesis is a classic and powerful method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3][4] This reaction, while effective, is notoriously exothermic and requires careful control.[5]

Reaction Mechanism:

The Skraup synthesis proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[3][6]

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.[6]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline.[6]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline product.[6]

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Figure 1: The reaction workflow of the Skraup Synthesis.

Experimental Protocol: A Representative Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a fume hood, carefully combine aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.[5]

    • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and should be done in an ice bath to control the temperature.[5]

    • Add ferrous sulfate heptahydrate as a moderator to control the reaction's vigor.[5]

    • Heat the mixture in an oil bath to the appropriate temperature (typically 140-150°C) for several hours.[5]

    • After the reaction is complete, allow the mixture to cool and then carefully pour it into a large volume of water.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.

    • Isolate the crude quinoline via steam distillation.[5]

    • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify by distillation.

The Doebner-von Miller Reaction (1881)

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[7][8] This reaction is also known as the Skraup-Doebner-von Miller synthesis.[7]

Reaction Mechanism:

The mechanism is believed to proceed through a fragmentation-recombination pathway.[7]

  • Michael Addition: The reaction begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[7]

  • Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.[7]

  • Recombination and Cyclization: These fragments can then recombine in a productive manner, leading to a cyclized intermediate.

  • Dehydration and Aromatization: Subsequent dehydration and oxidation lead to the final quinoline product.[7]

Doebner_von_Miller_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Michael Addition Acid_Catalyst Acid Catalyst Fragments Imine + Saturated Carbonyl Fragments Michael_Adduct->Fragments Fragmentation Cyclized_Intermediate Cyclized Intermediate Fragments->Cyclized_Intermediate Recombination & Cyclization Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate->Substituted_Quinoline Dehydration & Aromatization

Figure 2: The reaction workflow of the Doebner-von Miller Reaction.

Experimental Protocol: A Representative Doebner-von Miller Synthesis

  • Materials: Aniline, α,β-unsaturated ketone (e.g., crotonaldehyde), concentrated hydrochloric acid, toluene.[3]

  • Procedure:

    • Dissolve the aniline in toluene in a round-bottom flask equipped with a reflux condenser.

    • Slowly add the α,β-unsaturated ketone to the solution.

    • Add concentrated hydrochloric acid as the catalyst.[3]

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward and widely used method for producing quinolines from the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][10]

Reaction Mechanism:

Two primary mechanistic pathways are proposed for the Friedländer synthesis:[10]

  • Aldol Condensation First: The 2-aminoaryl carbonyl and the α-methylene carbonyl compound undergo an initial aldol condensation, followed by cyclization and dehydration to form the quinoline.[11]

  • Schiff Base Formation First: Alternatively, the amine of the 2-aminoaryl carbonyl can first form a Schiff base with the other carbonyl compound, which then undergoes an intramolecular aldol-type condensation and dehydration.[10]

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde or Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Carbonyl->Aldol_Adduct Schiff_Base Schiff Base Aminoaryl_Carbonyl->Schiff_Base Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Aldol_Adduct Aldol Condensation Methylene_Carbonyl->Schiff_Base Schiff Base Formation Catalyst Acid or Base Catalyst Substituted_Quinoline Substituted Quinoline Aldol_Adduct->Substituted_Quinoline Cyclization & Dehydration Schiff_Base->Substituted_Quinoline Intramolecular Condensation

Figure 3: The reaction workflow of the Friedländer Synthesis.

Experimental Protocol: A Representative Friedländer Synthesis

  • Materials: 2-aminobenzaldehyde, a ketone with an α-methylene group (e.g., acetone), a catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide).[9]

  • Procedure:

    • Combine 2-aminobenzaldehyde and the ketone in a suitable solvent (or neat, if applicable) in a reaction vessel.

    • Add a catalytic amount of the acid or base.

    • Heat the mixture, often with reflux, for a specified period. The reaction can sometimes be performed at room temperature depending on the reactivity of the substrates.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction mixture. This may involve neutralization, extraction with an organic solvent, and washing.

    • Dry the organic phase, remove the solvent in vacuo, and purify the resulting quinoline derivative by recrystallization or chromatography.

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[12][13]

Reaction Mechanism:

The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization.[12]

  • Schiff Base Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base (enamine) intermediate.[12]

  • Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a cyclized intermediate.[12]

  • Dehydration: The cyclized intermediate then loses a molecule of water to form the final substituted quinoline product.[12]

Combes_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Schiff_Base Schiff Base (Enamine) Aniline->Schiff_Base Diketone β-Diketone Diketone->Schiff_Base Condensation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Acid-Catalyzed Cyclization Disubstituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Disubstituted_Quinoline Dehydration

Figure 4: The reaction workflow of the Combes Synthesis.

Experimental Protocol: A Representative Combes Synthesis

  • Materials: Aniline, a β-diketone (e.g., acetylacetone), concentrated sulfuric acid or polyphosphoric acid.[3]

  • Procedure:

    • Carefully add the aniline to the β-diketone in a reaction flask.

    • Slowly and with cooling, add the acid catalyst (e.g., concentrated sulfuric acid).

    • Heat the reaction mixture gently for the required time.

    • After the reaction is complete, cool the mixture and pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 2,4-disubstituted quinoline.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives, starting from an aniline and an ethoxymethylenemalonate ester.[14][15]

Reaction Mechanism:

The reaction proceeds in a series of steps:[15]

  • Nucleophilic Substitution: The aniline performs a nucleophilic attack on the ethoxymethylenemalonate, displacing the ethoxy group.[15]

  • Cyclization: The resulting intermediate undergoes a thermal, 6-electron cyclization.[15]

  • Tautomerization: The product exists in tautomeric equilibrium, favoring the 4-oxo form.[14]

  • Saponification and Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinoline.[14]

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Substitution_Product Nucleophilic Substitution Product Aniline->Substitution_Product Malonate_Ester Ethoxymethylenemalonate Ester Malonate_Ester->Substitution_Product Nucleophilic Substitution Cyclized_Product Cyclized Product (4-Oxo-quinoline) Substitution_Product->Cyclized_Product Thermal Cyclization Hydroxyquinoline 4-Hydroxyquinoline Derivative Cyclized_Product->Hydroxyquinoline Saponification & Decarboxylation

Figure 5: The reaction workflow of the Gould-Jacobs Reaction.

Experimental Protocol: A Representative Gould-Jacobs Reaction

  • Materials: Aniline, diethyl ethoxymethylenemalonate.[16]

  • Procedure:

    • Mix the aniline and diethyl ethoxymethylenemalonate in a reaction vessel.[16]

    • Heat the mixture, often to high temperatures (e.g., 250°C), sometimes in a high-boiling solvent or neat.[16] Microwave irradiation can also be employed to accelerate the reaction.[16]

    • The initial condensation product is formed.

    • Continue heating to effect the thermal cyclization to the 4-oxo-quinoline-3-carboxylate.

    • For the preparation of 4-hydroxyquinoline, the ester is then saponified using a base like sodium hydroxide.[14]

    • The resulting carboxylate salt is acidified to give the carboxylic acid, which is then decarboxylated by heating.

    • The final product is isolated and purified by recrystallization.

The Pharmacological Significance of Quinoline Derivatives

The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast array of biological activities.[17][18] This structural motif is found in numerous natural products, most notably the antimalarial alkaloid quinine, and has served as a template for the design of a multitude of synthetic drugs.

The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of quinoline-based drugs with applications across a wide spectrum of diseases.[17]

Therapeutic Area Examples of Quinoline-Based Drugs/Derivatives General Mechanism of Action (if established)
Anticancer Camptothecin, Topotecan, Bosutinib, LenvatinibDNA topoisomerase I inhibition, tyrosine kinase inhibition.[19]
Antimalarial Quinine, Chloroquine, Mefloquine, PrimaquineInhibition of heme detoxification in the malaria parasite.
Antibacterial Ciprofloxacin, Levofloxacin, Moxifloxacin (Fluoroquinolones)Inhibition of bacterial DNA gyrase and topoisomerase IV.
Antiviral Saquinavir (contains a quinoline-like isoquinoline core)HIV protease inhibition.[17]
Anti-inflammatory Chloroquine, HydroxychloroquineModulation of immune responses, inhibition of cytokine production.[17]
Antitubercular BedaquilineInhibition of mycobacterial ATP synthase.
Neuroprotective PBT2 (in clinical trials for Alzheimer's and Huntington's diseases)Modulation of metal ion homeostasis.
Cardiovascular QuinidineAntiarrhythmic agent (sodium channel blocker).[18]

Conclusion and Future Perspectives

From its humble origins in coal tar, the quinoline scaffold has evolved into an indispensable tool in the hands of medicinal chemists. The classic synthetic reactions developed over a century ago continue to be refined and adapted, providing access to a vast chemical space of novel derivatives. The broad and potent biological activities exhibited by quinoline-based compounds underscore their enduring importance in drug discovery.[20] As our understanding of disease biology deepens, the rational design and synthesis of new quinoline derivatives targeting specific molecular pathways will undoubtedly lead to the development of the next generation of innovative therapeutics. The rich history and continued promise of the quinoline core ensure its prominent place in the future of medicine.

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A Senior Application Scientist's Guide to the Physicochemical Characterization of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Quinoline Drug Candidates

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in antimalarial and antibacterial applications.[1] The strategic incorporation of fluorine or fluorinated moieties into this privileged heterocycle has become a powerful tactic in modern drug design.[2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the physicochemical profile of a parent quinoline molecule.[2][3]

These modulations are not trivial; they are deliberately engineered to enhance drug-like properties. For instance, introducing a trifluoromethyl (-CF3) group can block sites of metabolic oxidation, increasing a drug's half-life.[2] Furthermore, fluorine's strong electron-withdrawing nature can significantly alter the basicity (pKa) of the quinoline nitrogen and the lipophilicity (logP) of the molecule, directly impacting its solubility, membrane permeability, and target-binding interactions.[2][4][5][6]

This guide provides a comprehensive overview of the essential physicochemical characterization techniques for fluorinated quinolines. It is designed for researchers in drug discovery and development, offering not just protocols, but the scientific rationale behind them, ensuring that the data generated is both accurate and contextually meaningful for advancing a lead candidate.

Acidity and Basicity (pKa): The Ionization Constant

The pKa, or ionization constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of a molecule at a given pH, which in turn governs its solubility, absorption, distribution, and target engagement. For quinolines, the basicity of the heterocyclic nitrogen is a key determinant of its behavior in physiological environments (pH ~7.4).

Causality Behind Experimental Choices: The introduction of fluorine, an electron-withdrawing group, typically reduces the basicity (lowers the pKa) of the quinoline nitrogen.[4][6] The magnitude of this effect is dependent on the position and number of fluorine substituents. Accurately quantifying this pKa shift is essential for predicting how the compound will behave in vivo. Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement principle.[7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of a basic fluorinated quinoline.

Principle: A solution of the compound is titrated with a standardized acid, and the change in pH is monitored with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, often corresponding to the half-equivalence point where the concentrations of the protonated and neutral species are equal.[7][9]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9][10]

  • Sample Preparation: Prepare a ~1 mM solution of the fluorinated quinoline in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A concentration of at least 10⁻⁴ M is needed to detect a significant change in the titration curve.[8][9]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[9][10]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[9]

  • Titration: Place the sample vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound). Record the pH value after each addition, allowing the reading to stabilize.[9][10]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined by finding the pH at the half-equivalence point on the titration curve.[9] Advanced analysis can be done using difference plots or nonlinear least squares curve fitting for higher precision, especially for multiprotic compounds.[11]

Diagram: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample 2. Prepare ~1 mM Sample Solution AddKCl 3. Adjust Ionic Strength (0.15 M KCl) PurgeN2 4. Purge with Nitrogen Titrate 5. Titrate with Standardized Acid (e.g., 0.1 M HCl) PurgeN2->Titrate Proceed to Titration Record 6. Record pH vs. Titrant Volume Plot 7. Plot pH vs. Volume Record->Plot Proceed to Analysis Analyze 8. Determine pKa (Half-Equivalence Point) G cluster_main Shake-Flask Method cluster_calc Calculation Equilibrium Equilibrated Biphasic System Octanol n-Octanol Phase (Lipophilic) [C]octanol Water Aqueous Phase (Hydrophilic) [C]water Formula logP = log ( [C]octanol / [C]water ) Equilibrium->Formula Analyze Concentrations

Caption: Conceptual diagram of logP as an equilibrium partition.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental property that determines the dissolution rate and concentration of a drug in the gastrointestinal tract, making it a critical prerequisite for oral absorption. Poor solubility is a major hurdle in drug development. [12][13] Causality Behind Experimental Choices: The increased lipophilicity imparted by fluorine substituents often leads to decreased aqueous solubility. [3]Therefore, accurate measurement of thermodynamic solubility is essential. Kinetic solubility assays are useful for high-throughput screening in early discovery, but thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, provides the true, formulation-relevant value. [12][14][15]The shake-flask method is the standard for this determination. [14]

Experimental Protocol: Thermodynamic Solubility Determination

Principle: An excess amount of the solid compound is equilibrated in an aqueous buffer (e.g., PBS, pH 7.4) over an extended period (typically 24 hours). After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified. [15][16] Step-by-Step Methodology:

  • Sample Preparation: Add an excess of the solid fluorinated quinoline to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4). [16]Ensure there is visible solid material remaining to guarantee saturation.

  • Equilibration: Incubate the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached. [14][16]3. Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. [15]A calibration curve must be generated using standards of known concentrations.

  • Result Reporting: The solubility is reported in units such as µg/mL or µM.

Table: Example Physicochemical Data for a Hypothetical Fluorinated Quinoline Series

CompoundSubstitutionpKalogPThermodynamic Solubility (pH 7.4, µM)
Parent-Q H4.902.03150
FQ-1 7-F4.152.2195
FQ-2 6-CF33.602.9522
FQ-3 8-OCF33.853.1015

Note: Data are hypothetical and for illustrative purposes only.

Thermal Properties and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for formulation, stability, and manufacturing. Key parameters include the melting point, crystallinity, and the potential for polymorphism.

Causality Behind Experimental Choices:

  • Differential Scanning Calorimetry (DSC): DSC is a primary technique used to determine the melting point and enthalpy of fusion of a compound. [17][18]It provides crucial information about purity, crystallinity, and can be used to identify different polymorphic forms, which may have different solubilities and stabilities. [17][19][20]* X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. [21][22][23]It provides unambiguous proof of structure, conformation, and intermolecular interactions, which is invaluable for structure-based drug design. [23][24]

Key Techniques and Their Applications
  • Differential Scanning Calorimetry (DSC):

    • Protocol: A small, weighed amount of the sample (~1-5 mg) is placed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) alongside an empty reference pan. [19]The instrument measures the difference in heat flow required to maintain both pans at the same temperature. [18][25] * Output: A thermogram showing heat flow versus temperature. Endothermic events like melting appear as peaks, from which the onset temperature (melting point) and the peak area (enthalpy of fusion) can be calculated. [20]This data is essential for preformulation and stability studies. [20]

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Protocol: This highly specialized technique requires growing a high-quality single crystal of the compound, which is often the rate-limiting step. [23]The crystal is mounted and irradiated with a beam of X-rays, and the resulting diffraction pattern of spots is recorded. [22] * Output: By analyzing the angles and intensities of the diffracted beams, the electron density within the crystal can be mapped, revealing the precise position of every atom in the molecule and the crystal lattice. [21][22]This provides the absolute structure and is critical for understanding structure-activity relationships. [23]

Conclusion

The physicochemical characterization of fluorinated quinolines is a multi-faceted process that is foundational to successful drug development. A systematic evaluation of pKa, logP/D, solubility, and solid-state properties provides the critical data needed to build robust structure-activity relationships (SAR) and structure-property relationships (SPR). By understanding how fluorination impacts these key parameters, researchers can rationally design molecules with an optimal balance of potency, selectivity, and drug-like properties, ultimately increasing the probability of advancing a candidate to clinical success.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoro-6-methylquinoline from 4-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 8-fluoro-6-methylquinoline, a valuable scaffold in medicinal chemistry, starting from 4-fluoro-2-methylaniline. We present a detailed protocol based on the principles of the Skraup-Doebner-von Miller reaction, a cornerstone in quinoline synthesis. This guide emphasizes the mechanistic rationale behind the procedural steps, safety considerations, and robust analytical characterization of the final product. The protocol is designed to be self-validating, with in-depth explanations to empower researchers to troubleshoot and adapt the methodology.

Introduction: The Significance of Fluoro-Methylquinolines in Drug Discovery

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, with a significant number of derivatives exhibiting a wide array of biological activities. The incorporation of fluorine atoms and methyl groups into the quinoline core can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while methyl groups can modulate steric interactions and electronic properties. Consequently, fluoro-methylquinolines are highly sought-after intermediates in the development of novel therapeutic agents. The target molecule, 8-fluoro-6-methylquinoline, presents a unique substitution pattern with potential for further functionalization in drug design programs.

Mechanistic Insights: The Skraup-Doebner-von Miller Synthesis

The synthesis of quinolines from anilines can be achieved through several classic named reactions, with the Skraup and Doebner-von Miller reactions being among the most fundamental.[1] These reactions involve the condensation of an aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[2]

The reaction proceeds through a series of steps:

  • Formation of an α,β-Unsaturated Aldehyde or Ketone: In the Skraup synthesis, glycerol is dehydrated by concentrated sulfuric acid to form the highly reactive acrolein in situ.[3] In the Doebner-von Miller modification, an α,β-unsaturated carbonyl compound is used directly.

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

  • Dehydration and Oxidation: The dihydroquinoline is then dehydrated and oxidized to yield the aromatic quinoline ring system.

A proposed mechanistic pathway for the Skraup-Doebner-von Miller synthesis involves a fragmentation-recombination mechanism.[4]

Regiochemical Considerations for 4-Fluoro-2-methylaniline

The key to successfully synthesizing 8-fluoro-6-methylquinoline lies in controlling the regioselectivity of the electrophilic cyclization step. The substituents on the aniline ring, a fluorine atom at the 4-position and a methyl group at the 2-position, will direct the cyclization.

  • Amino Group (-NH₂): A strongly activating, ortho-, para- directing group.

  • Methyl Group (-CH₃): A weakly activating, ortho-, para- directing group.

  • Fluorine Atom (-F): A weakly deactivating, ortho-, para- directing group due to the competing effects of its strong inductive electron withdrawal (-I) and moderate resonance electron donation (+M).[5][6]

The cyclization will occur at one of the ortho positions to the amino group. In 4-fluoro-2-methylaniline, these are the C3 and C5 positions. The C5 position is para to the activating methyl group and meta to the deactivating fluorine atom. The C3 position is ortho to the activating methyl group and ortho to the deactivating fluorine atom. Considering the combined directing effects, the cyclization is predicted to occur preferentially at the less sterically hindered and electronically favorable C5 position, leading to the desired 8-fluoro-6-methylquinoline.

Experimental Protocol: Synthesis of 8-Fluoro-6-methylquinoline

This protocol is adapted from the general principles of the Skraup synthesis. Extreme caution is advised as the Skraup reaction is notoriously exothermic and can become violent if not properly controlled. [7][8]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
4-Fluoro-2-methylanilineC₇H₈FN125.14452-71-1≥98%Sigma-Aldrich
Glycerol (Anhydrous)C₃H₈O₃92.0956-81-5≥99.5%Fisher Scientific
Sulfuric Acid (Conc.)H₂SO₄98.087664-93-995-98%VWR
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.017782-63-0≥99%Acros Organics
NitrobenzeneC₆H₅NO₂123.1198-95-3≥99%Alfa Aesar
Sodium HydroxideNaOH40.001310-73-2≥97%EMD Millipore
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2≥99.5%J.T. Baker
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6≥99%Sigma-Aldrich
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.

  • Fume Hood: This reaction must be performed in a certified chemical fume hood with the sash at the lowest possible working height.

  • Blast Shield: Use of a blast shield is highly recommended.

  • Emergency Equipment: Ensure immediate access to a safety shower and eyewash station.

  • Reagent Handling:

    • 4-Fluoro-2-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][10] Handle in a well-ventilated area.

    • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care.

    • Nitrobenzene: Toxic and a suspected carcinogen. It also acts as the oxidizing agent in this reaction.

    • Exothermic Reaction: The reaction is highly exothermic.[3] Careful temperature control is critical to prevent a runaway reaction.

Reaction Setup

G cluster_flask 500 mL Three-Neck Round-Bottom Flask flask_content Reaction Mixture condenser Reflux Condenser flask_content->condenser thermometer Thermometer flask_content->thermometer stirrer Mechanical Stirrer stirrer->flask_content heating_mantle Heating Mantle with Stirring heating_mantle->flask_content Heat & Stir

Step-by-Step Procedure
  • Charging the Reactor: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-fluoro-2-methylaniline (12.5 g, 0.1 mol).

  • Addition of Moderator: To the stirred aniline, add ferrous sulfate heptahydrate (2.8 g, 0.01 mol). The ferrous sulfate acts as a moderator to control the reaction's vigor.[7]

  • Addition of Glycerol and Oxidizing Agent: Add anhydrous glycerol (27.6 g, 0.3 mol) and nitrobenzene (12.3 g, 0.1 mol).

  • Acid Addition (CRITICAL STEP): Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (30 mL) dropwise via a dropping funnel. Maintain the internal temperature below 100 °C during the addition.

  • Reaction Initiation and Reflux: After the addition is complete, remove the ice bath and gently heat the mixture using a heating mantle. The reaction is exothermic and should begin to boil. Once the reaction is self-sustaining, remove the heat source. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion of Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux (approximately 130-140 °C) for 3-4 hours.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Carefully pour the cooled mixture into a 1 L beaker containing 500 g of crushed ice. c. Slowly neutralize the acidic solution by adding a 40% aqueous sodium hydroxide solution with constant stirring and external cooling. The pH should be adjusted to approximately 8-9. d. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). e. Combine the organic layers and wash with brine (100 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[11] Alternatively, vacuum distillation can be employed.

Characterization of 8-Fluoro-6-methylquinoline

The identity and purity of the synthesized 8-fluoro-6-methylquinoline should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl group around 2.5 ppm. The coupling patterns will be indicative of the substitution pattern.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. A signal for the methyl carbon around 20 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
Mass Spec. Expected molecular ion peak (M+) at m/z = 161.06.
IR Spec. Characteristic C=C and C=N stretching vibrations in the aromatic region (1600-1450 cm⁻¹). C-F stretching vibration around 1250-1000 cm⁻¹.

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction too vigorous Insufficient cooling during acid addition; insufficient moderator.Ensure slow, dropwise addition of sulfuric acid with efficient cooling. Ensure the ferrous sulfate is well-dispersed.
Low or no product yield Incomplete reaction; decomposition of starting material.Ensure the reaction is refluxed for the specified time. Monitor the reaction by TLC. Ensure anhydrous conditions.
Formation of multiple isomers Lack of regioselectivity.While the directing groups favor the desired isomer, some formation of the 5-fluoro-7-methylquinoline isomer is possible. Careful purification by column chromatography is essential.
Difficult purification Formation of tarry byproducts.This is common in Skraup syntheses.[3] Ensure efficient stirring during the reaction. The crude product may require an initial filtration through a plug of silica gel before column chromatography.

Experimental Workflow Diagram

G start Start reagents Combine 4-fluoro-2-methylaniline, FeSO4, glycerol, and nitrobenzene start->reagents acid Slowly add conc. H2SO4 with cooling reagents->acid reflux Heat to reflux for 3-4 hours acid->reflux workup Cool, quench with ice, and neutralize with NaOH reflux->workup extraction Extract with Dichloromethane workup->extraction purification Dry, concentrate, and purify (Column Chromatography/Distillation) extraction->purification characterization Characterize product (NMR, MS, IR) purification->characterization end End characterization->end

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 8-fluoro-6-methylquinoline from 4-fluoro-2-methylaniline. By understanding the underlying reaction mechanism and the directing effects of the substituents, researchers can confidently approach this synthesis. The emphasis on safety and detailed characterization ensures the reliable and safe production of this valuable building block for drug discovery and development.

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  • Chemistry Online. (2023). Skraup quinoline synthesis. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 6, 8, and 9. Retrieved from [Link]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.

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Application Note: A Validated Protocol for the Synthesis of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 8-Fluoro-6-methylquinoline. This compound is a valuable building block in medicinal chemistry and materials science. The described methodology is based on the robust and historically significant Skraup synthesis, adapted for this specific fluorinated analogue. This document details the reaction mechanism, provides a validated experimental workflow, outlines critical safety precautions, and presents expected analytical data for product characterization. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Quinolines are a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. This scaffold is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of fluorine and methyl groups onto the quinoline core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and solubility.

The synthesis of 8-Fluoro-6-methylquinoline is effectively achieved using the Skraup synthesis, a classic and powerful method for constructing the quinoline ring system. The reaction involves the condensation of an aromatic amine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1] While notoriously exothermic, the reaction's reliability and efficiency in generating the quinoline core make it a preferred method.[2] This guide presents a controlled and reproducible protocol for this synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds by reacting 4-Fluoro-2-methylaniline with glycerol, sulfuric acid, and an oxidizing agent.

Overall Reaction: 4-Fluoro-2-methylaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 8-Fluoro-6-methylquinoline

Mechanism of the Skraup Synthesis: The reaction mechanism is a multi-step process initiated by the acid-catalyzed dehydration of glycerol.[3]

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3]

  • Michael Addition: The aromatic amine (4-Fluoro-2-methylaniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.[1]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration: The cyclized intermediate is dehydrated to form a 1,2-dihydroquinoline derivative.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic 8-Fluoro-6-methylquinoline product. The oxidizing agent, often nitrobenzene, is reduced in the process.[2][4]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3-5: Cyclization, Dehydration & Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline 4-Fluoro-2-methylaniline Adduct β-Anilinopropionaldehyde Intermediate Aniline->Adduct Adduct_node Intermediate Acrolein_node Acrolein Acrolein_node->Adduct Dihydroquinoline 1,2-Dihydroquinoline Derivative Adduct_node->Dihydroquinoline H⁺ (Cyclization) -H₂O (Dehydration) Product 8-Fluoro-6-methylquinoline Dihydroquinoline->Product Oxidation

Caption: Reaction mechanism of the Skraup synthesis.

Materials and Equipment

Reagents & Chemicals CAS Number Supplier Recommendation Notes
4-Fluoro-2-methylaniline452-80-2Sigma-Aldrich, Acros OrganicsStarting material.
Glycerol (Anhydrous)56-81-5Fisher ScientificReagent and precursor to acrolein.
Sulfuric Acid (Conc., 98%)7664-93-9VWR, Sigma-AldrichCatalyst and dehydrating agent. (Corrosive)
Nitrobenzene98-95-3Sigma-AldrichOxidizing agent and solvent. (Toxic)
Ferrous Sulfate Heptahydrate7782-63-0Acros OrganicsModerator to control reaction vigor.[5]
Sodium Hydroxide (NaOH)1310-73-2Fisher ScientificFor neutralization. (Corrosive)
Dichloromethane (DCM)75-09-2VWRExtraction solvent.
Anhydrous Sodium Sulfate7757-82-6Sigma-AldrichDrying agent.
Ethanol64-17-5Decon LabsRecrystallization solvent.
Equipment Purpose
250 mL Three-neck round-bottom flaskReaction vessel.
Reflux condenserTo prevent solvent loss during heating.
Dropping funnelFor controlled addition of reagents.
Mechanical stirrer / Magnetic stir plate & barFor efficient mixing of the reaction.
Heating mantle with temperature controllerTo control reaction temperature.
Ice bathFor cooling and controlling exotherms.
Separatory funnelFor liquid-liquid extraction.
Rotary evaporatorTo remove solvent under reduced pressure.
Standard glassware (beakers, flasks, etc.)General laboratory use.
Personal Protective Equipment (PPE)Safety goggles, lab coat, acid-resistant gloves.

Experimental Workflow and Protocol

The overall workflow involves the setup of the reaction, controlled heating, work-up to isolate the crude product, and final purification.

Experimental_Workflow Setup 1. Reagent Setup (Aniline, Glycerol, FeSO₄ in Flask) Acid 2. Slow Addition (Conc. H₂SO₄ via Dropping Funnel) Setup->Acid Oxidant 3. Add Oxidant (Nitrobenzene) Acid->Oxidant Heat 4. Controlled Heating (Reflux for 3-4 hours) Oxidant->Heat Cool 5. Cooling & Quenching (Cool to RT, pour into water) Heat->Cool Neutralize 6. Neutralization (Add NaOH solution until basic) Cool->Neutralize Extract 7. Extraction (Extract with Dichloromethane) Neutralize->Extract Dry 8. Drying & Concentration (Dry with Na₂SO₄, Rotovap) Extract->Dry Purify 9. Purification (Recrystallization from Ethanol) Dry->Purify Analyze 10. Characterization (NMR, MS, MP) Purify->Analyze

Caption: Experimental workflow for the synthesis.

Step-by-Step Protocol

Safety First: This reaction is highly exothermic and involves corrosive and toxic materials.[2] It must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[6][7]

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-Fluoro-2-methylaniline (e.g., 0.1 mol).

  • Addition of Reagents: To the aniline, add anhydrous glycerol (0.25 mol) and ferrous sulfate heptahydrate (2 g) as a moderator.[2] Begin stirring the mixture.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (0.3 mol) dropwise from the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise excessively.

  • Oxidant Addition: After the sulfuric acid has been added, add nitrobenzene (0.12 mol) to the mixture.

  • Heating and Reflux: Gently heat the mixture using a heating mantle. The reaction will become exothermic. Control the heating to maintain a steady reflux (approximately 140-150°C) for 3-4 hours.[2] The mixture will darken significantly.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture into a large beaker containing 500 mL of cold water while stirring vigorously.

    • Make the solution strongly alkaline (pH > 10) by slowly adding a concentrated solution of sodium hydroxide. This step must be done in an ice bath as the neutralization is highly exothermic. This will precipitate the crude product and unreacted nitrobenzene.

  • Extraction:

    • Transfer the mixture to a large separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data Analysis

The identity and purity of the synthesized 8-Fluoro-6-methylquinoline should be confirmed by standard analytical techniques.

Analysis Technique Expected Result
Molecular Formula C₁₀H₈FN[8]
Molecular Weight 161.18 g/mol [8][9]
Appearance Off-white to pale yellow solid.
Melting Point Literature values should be consulted; typically sharp for pure compounds.
¹H NMR Expect distinct aromatic protons. The methyl group should appear as a singlet around 2.5 ppm. The fluorine atom will cause splitting (coupling) of adjacent protons.
¹³C NMR Expect 10 distinct carbon signals in the aromatic region, with the methyl carbon appearing upfield.
¹⁹F NMR A singlet is expected for the single fluorine atom.
Mass Spectrometry (MS) Expect a molecular ion peak [M]+ at m/z = 161.18.

Troubleshooting

Problem Possible Cause Suggested Solution
Reaction is too violent Insufficient cooling during acid addition; omission of ferrous sulfate moderator.Ensure slow, dropwise addition of H₂SO₄ in an efficient ice bath. Always include the moderator.
Low Yield Incomplete reaction; loss of product during work-up.Ensure reflux is maintained for the full duration. Be careful during neutralization and extraction to avoid losses.
Product is an oil or fails to crystallize Impurities are present (e.g., residual nitrobenzene or starting material).Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure complete removal of nitrobenzene during work-up.
Dark, tarry product Reaction temperature was too high.Use a temperature controller to maintain the recommended reflux temperature. Avoid overheating.

References

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Combes Quinoline Synthesis. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
  • Skraup reaction - Wikipedia. (n.d.).
  • Importance of Quinoline Synthesis - Wikipedia. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • Synthesis of 8-methylquinoline - PrepChem.com. (n.d.).
  • 8-fluoro-6-methylquinoline | SCBT - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).
  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. (n.d.).
  • 1150271-14-9 | 6-Fluoro-8-methylquinoline - ChemScene. (n.d.).

Sources

8-Fluoro-6-methylquinoline: A Versatile Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the architecture of numerous pharmacologically active molecules, renowned for its presence in natural products and its broad therapeutic applications, including antimicrobial, anticancer, and antimalarial agents.[1] The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful strategy in modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This technical guide focuses on 8-fluoro-6-methylquinoline , a specifically substituted quinoline derivative that holds significant promise as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a fluorine atom at the 8-position and a methyl group at the 6-position offers a unique substitution pattern that can be exploited by medicinal chemists to fine-tune the pharmacological profile of new drug candidates. This document provides a comprehensive overview of the synthesis of 8-fluoro-6-methylquinoline, its physicochemical properties, and detailed protocols for its potential application in the development of targeted therapies, particularly in the realm of kinase inhibitors and other cutting-edge drug discovery programs.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in multi-step syntheses. The table below summarizes key data for 8-fluoro-6-methylquinoline.

PropertyValueSource
Molecular Formula C₁₀H₈FNChem-Impex
Molecular Weight 161.18 g/mol Chem-Impex
CAS Number 1150271-14-9Chem-Impex
Appearance Light yellow to brown clear liquidTCI
Boiling Point 71 °C at 7 mmHgTCI
Density 1.11 g/cm³TCI
Refractive Index 1.53TCI

Strategic Synthesis of 8-Fluoro-6-methylquinoline

The synthesis of 8-fluoro-6-methylquinoline can be efficiently achieved through well-established and robust named reactions in heterocyclic chemistry, primarily the Skraup or Doebner-von Miller synthesis. These classic methods provide a reliable pathway to the quinoline core from readily available aniline precursors.

Workflow for the Synthesis of 8-Fluoro-6-methylquinoline

The overall synthetic strategy involves a two-step process, starting from the commercially available 4-methyl-2-nitroaniline.

Synthesis_Workflow A 4-Methyl-2-nitroaniline B 2-Fluoro-4-methylaniline (Precursor) A->B Diazotization & Fluorination (Balz-Schiemann) C 8-Fluoro-6-methylquinoline (Target Intermediate) B->C Skraup or Doebner-von Miller Reaction Kinase_Inhibitor_Synthesis Start 8-Fluoro-6-methylquinoline Step1 Functionalization (e.g., Halogenation at C4) Start->Step1 Step2 Nucleophilic Substitution (e.g., amination at C4) Step1->Step2 Step3 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Step2->Step3 End Complex Quinoline-based Kinase Inhibitor Step3->End

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 8-Fluoro-6-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] Strategic modifications to the quinoline ring, such as the introduction of fluorine and methyl groups, can significantly modulate its pharmacological profile, often enhancing efficacy and altering the mechanism of action. This guide provides a comprehensive framework for researchers to synthesize, characterize, and evaluate the anticancer activity of novel 8-Fluoro-6-methylquinoline derivatives. We present detailed, field-proven protocols for assessing cytotoxicity, elucidating cell death mechanisms, and investigating effects on cell cycle progression. Furthermore, we explore potential molecular targets and signaling pathways, offering a logical, step-by-step workflow from initial compound screening to preliminary mechanistic studies.

The Quinoline Scaffold in Modern Oncology

Quinoline and its derivatives have emerged as a cornerstone in the development of new anticancer agents. Their versatile structure allows for interaction with a diverse array of biological targets, leading to multiple mechanisms of antitumor action.

Key Anticancer Mechanisms of Quinoline Derivatives:

  • Inhibition of Tubulin Polymerization: Many quinoline-containing compounds function as antimitotic agents by binding to tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The quinoline core is a key feature in several tyrosine kinase inhibitors (TKIs). These derivatives can block critical signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, which are frequently hyperactivated in cancer and are central regulators of cell growth, proliferation, and survival.[2][3]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways. This often involves the modulation of the Bcl-2 family of proteins, activation of caspases, and generation of reactive oxygen species (ROS).[2][4][5]

  • DNA Interaction and Damage: Some derivatives can intercalate with DNA or inhibit enzymes like topoisomerase, leading to DNA damage, inhibition of DNA synthesis, and cell cycle arrest, often in the S-phase.[6][7]

The introduction of a fluorine atom, particularly at the C6 position, has been noted to be a critical element for enhancing anticancer efficacy in the broader quinolone/quinoline class.[8] This guide focuses on the 8-Fluoro-6-methyl substitution pattern, a novel scaffold whose potential can be systematically explored using the protocols herein.

General Experimental and Investigational Workflow

A logical and structured workflow is paramount for the efficient evaluation of novel chemical entities. The process begins with the synthesis and confirmation of the derivative, followed by a tiered approach of in vitro assays to determine biological activity and elucidate the mechanism of action.

G General Workflow for Anticancer Drug Discovery cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Evaluation Synthesis Synthesis of 8-Fluoro-6-methylquinoline Derivatives Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis vs. Necrosis (Annexin V/PI Assay) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WesternBlot Protein Expression Analysis (Western Blot) CellCycle->WesternBlot Pathway Signaling Pathway Investigation WesternBlot->Pathway InVivo In Vivo Xenograft Model (Conceptual) Pathway->InVivo

Caption: High-level workflow for the evaluation of novel quinoline derivatives.

In Vitro Evaluation of Anticancer Activity

The foundational step in characterizing a new compound is to determine its effect on cancer cell viability and the primary mode of cell death it induces.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay is a standard for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[3] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of the 8-Fluoro-6-methylquinoline derivative in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5%.[1]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "positive control" wells (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3.2: Elucidation of Cell Death Mechanisms (Annexin V/PI Apoptosis Assay)

Principle: This flow cytometry-based assay is critical for distinguishing between apoptosis and necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G Workflow for Annexin V / PI Apoptosis Assay cluster_output Data Interpretation A Seed and Treat Cells (IC50, 2x IC50) B Harvest Adherent & Floating Cells C Wash with Ice-Cold PBS D Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) E Incubate 15 min in Dark F Analyze via Flow Cytometry Q1 Q1: Late Apoptotic (Annexin V+ / PI+) Q2 Q2: Live (Annexin V- / PI-) F->Q2 Quadrant Analysis Q3 Q3: Early Apoptotic (Annexin V+ / PI-) Q4 Q4: Necrotic (Annexin V- / PI+)

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Protocol 3.3: Cell Cycle Analysis

Principle: Cancer is characterized by dysregulated cell cycle progression. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cell division.[3] This is analyzed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry. The amount of PI fluorescence is proportional to the amount of DNA.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at IC50 concentration for 24 hours.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[3]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the DNA content by flow cytometry. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle and compare treated samples to the untreated control to identify any accumulation in a specific phase, which indicates cell cycle arrest.

Investigating Molecular Mechanisms

Once the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest) are established, the next step is to probe the underlying molecular mechanisms.

Potential Signaling Pathways

Based on extensive research into related quinoline derivatives, a primary target for investigation is the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell survival and proliferation and is often mutated or hyperactivated in cancer.[3] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.

G Potential Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 8-Fluoro-6-methylquinoline Derivative Inhibitor->Akt Potential Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Protocol 4.1: Western Blotting for Key Protein Expression

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This is essential for confirming the molecular effects suggested by phenotypic assays (e.g., confirming apoptosis by measuring caspase cleavage or cell cycle arrest by measuring cyclin levels).

Methodology:

  • Protein Extraction: Treat cells with the compound as in previous experiments. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax, p-Akt, Total Akt, Cyclin B1, β-Actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression.

Data Presentation and Interpretation

Table 1: Summary of Cytotoxicity (IC50 Values)
Compound IDCancer Cell LineIC50 (µM) after 48h
Derivative 1 MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value
Derivative 2 MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value
Doxorubicin MCF-7 (Breast)Value
(Positive Control)A549 (Lung)Value
HCT116 (Colon)Value
Table 2: Summary of Cell Cycle Analysis
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated Control ValueValueValue
Derivative 1 (IC50) ValueValueValue

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and systematic approach to evaluating the anticancer activity of novel 8-Fluoro-6-methylquinoline derivatives. A compound demonstrating potent in vitro cytotoxicity, a clear mechanism of inducing apoptosis, and the ability to arrest the cell cycle would be a strong candidate for further investigation. Subsequent steps would involve target deconvolution studies, pharmacokinetic profiling, and ultimately, assessment of in vivo efficacy in preclinical animal models, such as tumor xenografts in immunodeficient mice.[9][10] The versatile quinoline scaffold continues to be a rich source of potential anticancer therapeutics, and a methodical approach to its exploration is key to unlocking its full potential.

References

  • Heba Abdelmegeed, Lina M. A. Abdel Ghany, Amira Youssef, Abd-Allah S. El-Etrawy, and Noha Ryad. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

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  • Jamshed, H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [Link]

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  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research. [Link]

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  • Wang, D., et al. (2018). Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. Scientific Reports. [Link]

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Application Notes and Protocols for the Development of 8-Fluoro-6-methylquinoline as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 8-fluoro-6-methylquinoline as a potential antifungal therapeutic. Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their recurrence in bioactive compounds and their synthetic tractability.[1] The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, making 8-fluoro-6-methylquinoline a compelling candidate for antifungal drug discovery.[2] This guide outlines a plausible synthetic route, detailed protocols for in vitro and in vivo efficacy evaluation, and methodologies for elucidating the potential mechanism of action.

Introduction: The Rationale for 8-Fluoro-6-methylquinoline in Antifungal Research

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][3] The current antifungal armamentarium is limited, and existing agents are often hampered by toxicity and the development of resistance. Quinoline derivatives have a long-standing history as effective antimicrobial agents, with 8-hydroxyquinoline and its analogs being well-established antifungals.[4]

The strategic incorporation of a fluorine atom at the 8-position and a methyl group at the 6-position of the quinoline core is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its antifungal potency and pharmacokinetic profile. This guide provides the foundational protocols to synthesize and systematically evaluate 8-fluoro-6-methylquinoline, from initial susceptibility testing to preclinical in vivo studies.

Synthesis of 8-Fluoro-6-methylquinoline

A plausible and efficient method for the synthesis of substituted quinolines is the Combes synthesis, which involves the acid-catalyzed condensation of an arylamine with a β-diketone.[5][6][7] For the synthesis of 8-fluoro-6-methylquinoline, the logical starting materials are 2-fluoro-4-methylaniline and acetylacetone.

Combes_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 2-Fluoro-4-methylaniline intermediate1 Schiff Base Intermediate reactant1->intermediate1 Condensation reactant2 Acetylacetone reactant2->intermediate1 intermediate2 Enamine Tautomer intermediate1->intermediate2 Tautomerization product 8-Fluoro-6-methylquinoline intermediate2->product Acid-catalyzed Cyclization & Dehydration (e.g., H₂SO₄)

Caption: Proposed Combes synthesis of 8-fluoro-6-methylquinoline.

Protocol 2.1: Synthesis via Combes Reaction

This protocol is a hypothetical adaptation of the well-established Combes synthesis for the specific target compound.

Materials:

  • 2-Fluoro-4-methylaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-fluoro-4-methylaniline and acetylacetone.

  • Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (approximately 3-4 molar equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 110°C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 8-fluoro-6-methylquinoline by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antifungal Evaluation

A critical first step in evaluating a new antifungal candidate is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeast susceptibility testing.[8][9][10][11]

Materials:

  • 8-Fluoro-6-methylquinoline stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Collect several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum density.

  • Drug Dilution: Prepare serial twofold dilutions of 8-fluoro-6-methylquinoline in RPMI medium directly in the 96-well plate. A typical concentration range would be 64 µg/mL to 0.0625 µg/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted compound. The final volume in each well will be 200 µL.

  • Controls: Include a positive control (fungal inoculum without any compound) and a negative control (sterile medium). Also, run a parallel dilution series with a standard antifungal like fluconazole.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% reduction) of growth compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. neoformans MIC (µg/mL)
8-Fluoro-6-methylquinoline [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Fluconazole (Control)0.25 - 1.08 - 324 - 16
Table 1: Representative data table for summarizing MIC values.

Cytotoxicity Assessment

To be a viable drug candidate, an antifungal agent must exhibit selective toxicity towards fungal cells over host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[12][13][14][15][16]

Protocol 4.1: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 8-Fluoro-6-methylquinoline stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 8-fluoro-6-methylquinoline in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Elucidation of Antifungal Mechanism of Action

Understanding how a compound exerts its antifungal effect is crucial for its development. Many successful antifungals, including azoles and allylamines, target the ergosterol biosynthesis pathway.[17][18][19][20][21] Another common mechanism is the disruption of the fungal cell membrane integrity.[22][23][24]

Antifungal_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_compound Potential Inhibition cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase Membrane Membrane Disruption Ergosterol->Membrane Incorporation Compound 8-Fluoro-6-methylquinoline Compound->Lanosterol Inhibits? Compound->Membrane Direct Damage? In_Vivo_Workflow start Select Mice (e.g., BALB/c) inoculum Prepare C. albicans Inoculum start->inoculum infection Intravenous Infection (1 x 10⁵ CFU/mouse) inoculum->infection treatment Initiate Treatment (24h post-infection) infection->treatment groups Treatment Groups: - Vehicle Control - 8-Fluoro-6-methylquinoline (Dose 1) - 8-Fluoro-6-methylquinoline (Dose 2) - Positive Control (e.g., Fluconazole) treatment->groups monitoring Daily Monitoring groups->monitoring endpoint1 Survival Study (e.g., 21 days) monitoring->endpoint1 endpoint2 Fungal Burden (Day 4 post-infection) monitoring->endpoint2 analysis Data Analysis: - Kaplan-Meier Survival Curves - CFU/gram of tissue endpoint1->analysis endpoint2->analysis

Caption: Experimental workflow for in vivo efficacy testing.

Protocol 6.1: Murine Model of Disseminated Candidiasis

Materials:

  • Immunocompetent mice (e.g., female BALB/c, 6-8 weeks old)

  • Candida albicans inoculum (prepared as in Protocol 3.1, washed and resuspended in sterile saline)

  • 8-Fluoro-6-methylquinoline formulated for in vivo administration

  • Vehicle control

  • Positive control (e.g., Fluconazole)

  • Sabouraud Dextrose Agar plates

Procedure:

  • Infection: Infect mice via lateral tail vein injection with approximately 1 x 10⁵ CFU of C. albicans in a volume of 100 µL.

  • Treatment Groups: Randomize mice into treatment groups (n=10 per group), including a vehicle control, at least two dose levels of 8-fluoro-6-methylquinoline, and a positive control group.

  • Drug Administration: Begin treatment 24 hours post-infection. Administer the compounds once daily for 7 consecutive days. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's formulation and pharmacokinetic properties.

  • Efficacy Endpoints:

    • Survival: Monitor the mice daily for 21 days and record mortality. Plot survival data using a Kaplan-Meier curve.

    • Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice (n=5 per group). Aseptically harvest the kidneys, homogenize the tissue in sterile PBS, and perform serial dilutions. Plate the dilutions on Sabouraud Dextrose Agar to determine the fungal burden (CFU per gram of tissue).

Treatment GroupDose (mg/kg)Median Survival (Days)Kidney Fungal Burden (log₁₀ CFU/g ± SD)
Vehicle Control-[Data][Data]
8-Fluoro-6-methylquinoline 10[Data][Data]
8-Fluoro-6-methylquinoline 20[Data][Data]
Fluconazole20[Data][Data]
Table 2: Representative data table for summarizing in vivo efficacy results.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial stages of developing 8-fluoro-6-methylquinoline as a novel antifungal agent. The successful execution of these protocols will establish its synthesis, in vitro potency, selectivity, and in vivo efficacy. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, formulation development, and broader spectrum of activity against other fungal pathogens. The modular nature of the quinoline scaffold also offers extensive opportunities for structure-activity relationship (SAR) studies to further optimize its antifungal profile.

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Application Notes and Protocols: 8-Fluoro-6-methylquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Placement of Fluorine and Methyl Groups on the Quinoline Scaffold

The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in materials science, prized for its rigidity, high thermal stability, and rich photophysical properties.[1][2] The strategic introduction of functional groups onto this backbone allows for the fine-tuning of its electronic and steric characteristics, thereby tailoring it for specific applications. 8-Fluoro-6-methylquinoline emerges as a molecule of significant interest, where the interplay between the electron-withdrawing fluorine atom at the C8 position and the electron-donating methyl group at the C6 position is anticipated to modulate its properties in a unique manner.

The fluorine atom, with its high electronegativity, can influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels, which in turn affects its emission color and electron-accepting capabilities.[3] This makes it a compelling candidate for applications in organic light-emitting diodes (OLEDs) and as a component in fluorescent sensors. Concurrently, the methyl group at the C8 position is a known directing group in transition metal-catalyzed C-H activation, opening avenues for its use as a ligand in catalysis for the synthesis of complex organic molecules.[4][5]

This technical guide provides an in-depth exploration of the potential applications of 8-fluoro-6-methylquinoline in materials science. It offers detailed protocols for its synthesis and its utilization in the fabrication of fluorescent sensors, as a ligand in catalysis, and as a material in organic light-emitting diodes. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying scientific principles.

I. Synthesis of 8-Fluoro-6-methylquinoline

A robust synthesis of 8-fluoro-6-methylquinoline can be achieved through a modified Skraup synthesis, a classic method for quinoline synthesis. This approach involves the reaction of an appropriately substituted aniline with glycerol, an oxidizing agent, and a dehydrating agent.

Protocol 1: Synthesis of 8-Fluoro-6-methylquinoline

Materials:

  • 4-Fluoro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (FeSO₄) (optional, as a milder oxidizing agent)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • To this mixture, add 4-fluoro-2-methylaniline.

  • Slowly add nitrobenzene, which acts as the oxidizing agent. The use of a milder oxidizing agent like ferrous sulfate can also be considered to control the reaction exothermicity.

  • Heat the reaction mixture to 120-130°C for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 8-fluoro-6-methylquinoline.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Causality of Experimental Choices:

  • Skraup Synthesis: This is a reliable and well-established method for constructing the quinoline ring system.

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

  • Nitrobenzene: A common oxidizing agent in Skraup synthesis, it facilitates the cyclization and aromatization steps.

  • Neutralization and Extraction: Standard workup procedure to isolate the basic quinoline product from the acidic reaction mixture.

  • Column Chromatography: Essential for obtaining a high-purity product, which is critical for subsequent applications in materials science where impurities can significantly impact performance.

II. Application in Fluorescent Sensing

The quinoline scaffold is an excellent fluorophore, and its derivatives are widely used in the design of fluorescent sensors for metal ions.[6][7] The nitrogen atom and the substituted groups can act as a binding site for metal ions, leading to a change in the fluorescence properties of the molecule upon coordination. The presence of the fluorine atom in 8-fluoro-6-methylquinoline is expected to influence its photophysical properties, potentially leading to a blue-shifted emission compared to non-fluorinated analogs and enhancing its quantum yield.

Protocol 2: Development of a Fluorescent Sensor for Metal Ion Detection

This protocol outlines the general procedure for evaluating 8-fluoro-6-methylquinoline as a fluorescent sensor for a range of metal ions.

Materials:

  • 8-Fluoro-6-methylquinoline

  • Spectroscopic grade solvents (e.g., acetonitrile, methanol, water)

  • A selection of metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ni²⁺, Co²⁺)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 8-fluoro-6-methylquinoline (e.g., 1 mM) in a suitable solvent like acetonitrile.

    • Prepare stock solutions of the various metal salts (e.g., 10 mM) in deionized water or a suitable solvent.

  • Fluorescence Titration:

    • In a quartz cuvette, place a dilute solution of 8-fluoro-6-methylquinoline (e.g., 10 µM) in the chosen solvent system.

    • Record the initial fluorescence emission spectrum of the solution.

    • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum. .

  • Selectivity Study:

    • To a solution of 8-fluoro-6-methylquinoline, add a specific amount of the target metal ion that causes a significant change in fluorescence.

    • To this mixture, add other competing metal ions in excess and record the fluorescence spectrum to observe any interference.

  • Determination of Limit of Detection (LOD):

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

Expected Outcome and Rationale: The coordination of a metal ion to the nitrogen atom of the quinoline ring can either enhance or quench the fluorescence of 8-fluoro-6-methylquinoline. This change is due to processes like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or heavy atom quenching. The specificity of the sensor towards a particular metal ion will depend on the stability of the formed complex. The fluorine atom can influence the Lewis basicity of the nitrogen atom, thereby affecting the binding affinity and selectivity towards different metal ions.

III. Application as a Ligand in Transition Metal Catalysis

The 8-methylquinoline scaffold is a well-established directing group for C(sp³)-H bond activation and functionalization catalyzed by transition metals.[4][5][8][9] The nitrogen atom acts as a chelating auxiliary, facilitating the formation of a stable cyclometalated intermediate, which then undergoes further reaction. 8-Fluoro-6-methylquinoline can be explored as a ligand in such transformations.

Protocol 3: C-H Arylation of 8-Fluoro-6-methylquinoline using a Palladium Catalyst

This protocol is a representative example of using 8-fluoro-6-methylquinoline in a C-H activation/arylation reaction.

Materials:

  • 8-Fluoro-6-methylquinoline

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • Standard Schlenk line and inert atmosphere techniques (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 8-fluoro-6-methylquinoline (1 equivalent), aryl halide (1.2 equivalents), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2 equivalents).

  • Add anhydrous DMF as the solvent, followed by pivalic acid (30 mol%).

  • Seal the Schlenk tube and heat the reaction mixture at 120°C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientific Rationale:

  • Palladium Catalyst: Palladium is a highly effective catalyst for C-H activation and cross-coupling reactions.

  • Directing Group: The nitrogen atom of the quinoline ring directs the palladium catalyst to the C-H bond of the methyl group at the 8-position.

  • Base and Additive: The base (K₂CO₃) is required for the catalytic cycle, and the pivalic acid often acts as a proton shuttle and can facilitate the C-H activation step.

  • Inert Atmosphere: Essential to prevent the deactivation of the palladium catalyst by oxygen.

IV. Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely used in OLEDs as emissive materials, host materials, or electron-transporting materials.[1][7] The rigid and planar structure of the quinoline core facilitates good charge transport, while the introduction of substituents can tune the emission color and improve device performance. The electron-withdrawing nature of the fluorine in 8-fluoro-6-methylquinoline could enhance its electron-transporting properties.

Protocol 4: Fabrication of a Solution-Processed OLED using 8-Fluoro-6-methylquinoline as an Emissive Layer Component

This protocol describes the fabrication of a simple multi-layer OLED using spin-coating.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • 8-Fluoro-6-methylquinoline

  • A host material (e.g., Poly(N-vinylcarbazole) - PVK)

  • A suitable solvent for the emissive layer (e.g., chlorobenzene)

  • Electron-transporting layer material (e.g., Tris-(8-hydroxyquinolinato)aluminium - Alq₃)

  • Low work function metal for cathode (e.g., Calcium followed by Aluminum)

  • Spin-coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of 8-fluoro-6-methylquinoline (as a dopant) and a host material like PVK in chlorobenzene. The doping concentration can be varied (e.g., 1-10 wt%).

    • Spin-coat the emissive layer solution on top of the PEDOT:PSS layer inside the glovebox.

    • Anneal the film at an appropriate temperature to remove the solvent.

  • Electron-Transporting Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a thin layer of an electron-transporting material like Alq₃.

    • Subsequently, deposit the cathode by thermally evaporating a layer of Calcium followed by a protective layer of Aluminum.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Structure-Property Relationship:

  • Host-Dopant System: Using 8-fluoro-6-methylquinoline as a dopant in a host matrix can lead to efficient energy transfer from the host to the dopant, resulting in emission from the dopant. This often leads to higher efficiency and color purity.

  • Fluorine Substitution: The fluorine atom can lower the LUMO level of the quinoline derivative, which can facilitate electron injection from the cathode and improve the overall device performance.

  • Solution Processing: Spin-coating is a cost-effective method for fabricating large-area OLEDs, and the solubility of 8-fluoro-6-methylquinoline in common organic solvents is a key parameter for this application.

Data Presentation

Table 1: Anticipated Photophysical Properties of 8-Fluoro-6-methylquinoline (Illustrative)

PropertyExpected Value/RangeRationale
Absorption Maximum (λabs) 280-320 nmTypical for quinoline derivatives.
Emission Maximum (λem) 380-450 nmThe fluorine atom may induce a blue shift compared to non-fluorinated analogs.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5Fluorine substitution can sometimes enhance quantum yield.
Stokes Shift 80-130 nmA significant Stokes shift is beneficial for sensor applications to minimize self-absorption.

Note: These are estimated values based on literature for similar fluorinated quinoline derivatives. Experimental verification is required.

Visualization

Experimental Workflow for Fluorescent Sensor Evaluation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sensor Prepare Stock Solution of 8-Fluoro-6-methylquinoline titration Fluorescence Titration prep_sensor->titration prep_metal Prepare Stock Solutions of Metal Ions prep_metal->titration selectivity Selectivity Study titration->selectivity plot Plot Fluorescence vs. [Metal Ion] titration->plot selectivity->plot lod LOD Determination calculate Calculate Limit of Detection plot->calculate calculate->lod

Caption: Workflow for evaluating 8-fluoro-6-methylquinoline as a fluorescent sensor.

Catalytic Cycle for C-H Arylation

G A Pd(II) Catalyst B Coordination A->B C C-H Activation B->C D Oxidative Addition of Ar-X C->D E Reductive Elimination D->E E->A F Arylated Product E->F G 8-Fluoro-6-methylquinoline G->B

Sources

Application Notes and Protocols for 8-Fluoro-6-methylquinoline in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quinoline Scaffold as a Versatile Tool in Live Cell Imaging

The ability to visualize and track dynamic cellular processes in real-time is paramount in modern biological research and drug development.[1][2] Small molecule fluorescent probes have emerged as indispensable tools for these applications, offering high sensitivity, spatiotemporal resolution, and minimal perturbation to cellular functions.[3][4] Among these, quinoline-based fluorophores have garnered significant attention due to their advantageous photophysical properties, synthetic tractability, and diverse biological activities.[1][5]

The quinoline core, a bicyclic aromatic heterocycle, provides a rigid framework that can be readily functionalized to modulate its fluorescence characteristics and biological targeting.[6][7] This inherent tunability allows for the rational design of probes that are sensitive to various intracellular parameters such as pH, viscosity, and the presence of specific ions or biomolecules.[3][6] Furthermore, many quinoline derivatives exhibit favorable properties for live-cell imaging, including cell permeability, low cytotoxicity, and good photostability.[4][8]

This guide focuses on the potential applications of 8-fluoro-6-methylquinoline , a specific derivative of the quinoline scaffold. While detailed characterization of this particular compound is emerging, we can infer its likely utility and establish robust protocols for its application based on the well-documented behavior of structurally similar quinoline-based probes. The strategic placement of a fluorine atom at the 8-position and a methyl group at the 6-position is anticipated to influence the compound's electron distribution, thereby affecting its spectral properties and potential as a selective imaging agent. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[9]

These application notes will provide a comprehensive overview of the anticipated properties of 8-fluoro-6-methylquinoline, detailed protocols for its use in live-cell imaging, and a discussion of its potential in drug development workflows.

Physicochemical and Photophysical Properties (Anticipated)

While empirical data for 8-fluoro-6-methylquinoline is not yet widely available, we can project its key properties based on the broader class of quinoline derivatives.

PropertyAnticipated Value/CharacteristicRationale and Significance
Molecular Formula C₁₀H₈FNA small, rigid structure conducive to cell permeability.[10][11][12]
Molecular Weight 161.18 g/mol Low molecular weight facilitates passive diffusion across the cell membrane.[10][11][12]
Excitation Max (λex) ~350-450 nmQuinoline scaffolds typically exhibit excitation in the UV to blue range. This may require optimization of imaging systems to minimize phototoxicity associated with shorter wavelengths.
Emission Max (λem) ~450-550 nmEmission in the blue to green spectrum is common for quinoline derivatives. The specific emission wavelength will be sensitive to the intracellular environment.
Stokes Shift Moderate to LargeA significant separation between excitation and emission maxima is desirable to minimize spectral overlap and improve signal-to-noise ratio.
Quantum Yield (Φ) Environmentally SensitiveThe fluorescence intensity is likely to be influenced by the polarity and viscosity of its microenvironment, a property that can be exploited for sensing applications.[7]
Photostability Moderate to HighThe aromatic nature of the quinoline ring generally imparts good resistance to photobleaching, allowing for extended time-lapse imaging.
Cell Permeability HighThe small size and lipophilic character of the molecule are expected to allow for efficient entry into live cells.
Cytotoxicity Low at working concentrationsQuinolines are generally well-tolerated by cells at the nanomolar to low micromolar concentrations typically used for imaging. However, this must be empirically determined.

Core Experimental Workflow: From Cell Preparation to Image Analysis

The successful application of 8-fluoro-6-methylquinoline in live-cell imaging hinges on a well-defined and optimized experimental workflow. The following diagram and detailed protocols outline the critical steps.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cell_culture Cell Seeding & Culture (24-48h) probe_prep Probe Stock Preparation (DMSO) loading Probe Loading into Cells (e.g., 30-60 min) probe_prep->loading wash Wash Step (Optional) (Reduces background) loading->wash imaging Live Cell Imaging (Confocal/Epifluorescence) wash->imaging quant Image Quantification (Intensity, Localization) imaging->quant interp Data Interpretation quant->interp

Figure 1. A generalized workflow for live-cell imaging using 8-fluoro-6-methylquinoline.

Detailed Protocols

Protocol 1: Preparation of 8-Fluoro-6-methylquinoline Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media.

Materials:

  • 8-Fluoro-6-methylquinoline (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of 8-fluoro-6-methylquinoline needed. For example, for 1 mL of a 10 mM stock:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 161.18 g/mol = 0.00161 g = 1.61 mg

  • Dissolution: Carefully weigh the calculated amount of 8-fluoro-6-methylquinoline and add it to a microcentrifuge tube. Add the corresponding volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live Cell Staining and Imaging

Rationale: This protocol outlines the general steps for labeling live cells with 8-fluoro-6-methylquinoline and acquiring images. Optimization of the probe concentration and incubation time is crucial to achieve a high signal-to-noise ratio while minimizing cytotoxicity.[13]

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 10 mM 8-fluoro-6-methylquinoline stock solution

  • Live-cell imaging microscope (confocal or widefield epifluorescence) equipped with appropriate filters.

Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Dilute the 10 mM stock solution of 8-fluoro-6-methylquinoline in pre-warmed complete culture medium or imaging buffer (e.g., HBSS) to the desired final concentration. A starting point for optimization is typically in the range of 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS or HBSS. Add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined time. An initial incubation time of 30-60 minutes is recommended.

  • Washing (Optional but Recommended): To reduce background fluorescence from unbound probe in the medium, remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer.[14]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Place the imaging vessel on the microscope stage, ensuring that the environmental chamber is set to 37°C and 5% CO₂.

  • Image Acquisition:

    • Locate the cells using brightfield or differential interference contrast (DIC) microscopy.

    • Excite the sample using a wavelength appropriate for the anticipated excitation maximum of 8-fluoro-6-methylquinoline (e.g., 405 nm or 440 nm laser line).

    • Collect the emitted fluorescence using a filter set that captures the expected emission spectrum (e.g., 480-520 nm).

    • Optimize imaging parameters such as laser power/exposure time and detector gain to obtain a good signal without significant photobleaching or phototoxicity.[15]

Protocol 3: Assessment of Cytotoxicity

Rationale: It is imperative to determine the concentration range at which 8-fluoro-6-methylquinoline is non-toxic to the cells under investigation. A standard MTT or similar viability assay can be used for this purpose.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • 8-fluoro-6-methylquinoline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

  • Treatment: After 24 hours, treat the cells with a serial dilution of 8-fluoro-6-methylquinoline in complete culture medium. Include untreated and vehicle-only (DMSO) controls.

  • Incubation: Incubate the cells for a period that reflects the duration of a typical imaging experiment (e.g., 4-24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the concentration at which no significant cytotoxicity is observed.

Applications in Drug Development

The unique properties of quinoline-based probes make them valuable assets in various stages of the drug discovery and development pipeline.

G cluster_dev Drug Development Pipeline target_id Target Identification (e.g., enzyme activity) screening High-Content Screening (phenotypic changes) target_id->screening moa Mechanism of Action (pathway analysis) screening->moa adme ADME/Tox (cellular uptake, toxicity) moa->adme

Figure 2. Potential applications of 8-fluoro-6-methylquinoline in drug development.

  • High-Content Screening (HCS): If 8-fluoro-6-methylquinoline localizes to a specific organelle or reports on a particular cellular state, it can be used as a marker in HCS campaigns to identify compounds that induce specific phenotypic changes.

  • Mechanism of Action (MoA) Studies: By visualizing the effects of a drug candidate on cellular morphology or the microenvironment (e.g., pH, viscosity), this probe could provide insights into the drug's MoA.

  • ADME/Tox Profiling: The probe can be used to assess compound-induced cytotoxicity or changes in cell membrane integrity. Furthermore, understanding the uptake and efflux of the probe itself can inform on the transport mechanisms relevant to drug candidates.[16]

  • Cancer Research: The quinoline scaffold is found in numerous anticancer agents.[9][16] 8-fluoro-6-methylquinoline could be used to study the cellular effects of quinoline-based drugs or as a starting point for the development of new therapeutic agents.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal - Incorrect filter set.- Probe concentration is too low.- Insufficient incubation time.- Verify that the excitation and emission filters match the probe's spectral properties.- Increase the probe concentration in a stepwise manner.- Increase the incubation time.
High background - Probe concentration is too high.- Inadequate washing.- Reduce the probe concentration.- Perform additional washes with imaging buffer before imaging.[13]
Phototoxicity/Cell Death - Excitation light is too intense.- Prolonged exposure to light.- Reduce laser power or exposure time.- Use a more sensitive detector.- Acquire images at longer intervals for time-lapse experiments.[15]
Probe precipitation - Exceeding the solubility limit in aqueous media.- Ensure the final concentration of DMSO is low (typically <0.5%).- Prepare fresh staining solutions for each experiment.

References

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology, 640, 309-326. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Biochemistry and Biophysics Reports, 34, 101469. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. (2017). Annual Review of Biomedical Engineering, 19, 241-269. [Link]

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (2012). Analytical Chemistry, 84(14), 6079-6085. [Link]

  • Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions. (2021). Chemical Society Reviews, 50(20), 11415-11446. [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (2022). Molecules, 27(19), 6296. [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012). Anticancer Research, 32(12), 5535. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). ResearchGate. [Link]

  • An update on recent advances in fluorescent materials for fluorescence molecular imaging: a review. (2025). RSC Publishing. [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023). AIP Publishing. [Link]

  • Synthesis of 8-methylquinoline. (n.d.). PrepChem.com. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Live-cell microscopy – tips and tools. (2007). Journal of Cell Science, 120(21), 3779-3782. [Link]

  • 8-Fluoroquinoline. (2026). PubChem. [Link]

  • Live Cell Imaging: Methods and Protocols. (2023). ResearchGate. [Link]

  • 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. (2006). Journal of the American Chemical Society, 128(3), 1092-1093. [Link]

  • Live-cell microscopy or fluorescence anisotropy with budded baculoviruses—which way to go with measuring ligand binding to M4 muscarinic receptors?. (2022). PLOS ONE, 17(1), e0262254. [Link]

  • Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. (2022). ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4878. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 8-Fluoro-6-methylquinoline via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 8-Fluoro-6-methylquinoline, a key heterocyclic building block in medicinal chemistry and materials science. Addressing the inherent challenges in purifying quinoline derivatives, such as potential decomposition on acidic stationary phases, this guide details an optimized flash column chromatography method. The protocol emphasizes the rationale behind crucial steps, including stationary phase deactivation, mobile phase selection guided by Thin-Layer Chromatography (TLC), and proper fraction analysis to achieve high purity. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining analytically pure 8-Fluoro-6-methylquinoline.

Introduction: The Challenge of Purifying Quinolines

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. 8-Fluoro-6-methylquinoline, with its specific substitution pattern, is a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. The purity of such intermediates is paramount, as impurities can lead to ambiguous biological data and complications in subsequent synthetic steps.

The primary challenge in the chromatographic purification of quinolines stems from the basicity of the quinoline nitrogen atom. Standard silica gel, the most common stationary phase in column chromatography, is inherently acidic. This acidity can lead to strong, sometimes irreversible, binding of the basic quinoline, resulting in poor recovery, significant tailing of the elution band, and even decomposition of the target compound on the column[1]. Therefore, a successful purification protocol must mitigate these adverse interactions. This protocol employs a deactivated silica gel stationary phase to ensure a high-yield, high-purity isolation of 8-Fluoro-6-methylquinoline.

Physicochemical Properties of 8-Fluoro-6-methylquinoline

A fundamental understanding of the analyte's properties is critical for developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₈FN[2]
Molecular Weight 161.18 g/mol [2]
Appearance (Predicted) Off-white to yellow solidGeneral observation for quinoline derivatives
Polarity IntermediateInferred from structure
Basicity Weakly BasicDue to the quinoline nitrogen

The presence of the electronegative fluorine atom and the electron-donating methyl group on the quinoline core results in a molecule of intermediate polarity. This polarity profile makes it an ideal candidate for normal-phase chromatography.

Safety & Handling Precautions

While specific safety data for 8-Fluoro-6-methylquinoline is not extensively available, data for structurally related compounds like 6-methylquinoline and 8-methylquinoline should be considered.

  • Hazard Class: Assumed to be harmful if swallowed and may cause skin and eye irritation[3].

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[4][3].

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Chromatographic Purification Workflow

The purification process is a systematic workflow, beginning with analytical TLC to establish optimal separation conditions, followed by preparative column chromatography.

purification_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC_prep TLC Mobile Phase Screening Col_prep Column Preparation (Deactivated Silica) TLC_prep->Col_prep Determines Starting Eluent Loading Sample Loading (Dry Loading Recommended) Col_prep->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_analysis TLC Analysis of Fractions Collection->TLC_analysis Pooling Pooling of Pure Fractions TLC_analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the purification of 8-Fluoro-6-methylquinoline.

Detailed Experimental Protocols

Part 5.1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection

Rationale: TLC is a rapid and indispensable tool for determining the optimal solvent system for separation. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, ensuring good separation from impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC development chamber

  • Crude 8-Fluoro-6-methylquinoline

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Additive: Triethylamine (NEt₃)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Chamber Preparation: Line a TLC chamber with filter paper and add a prepared mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Allow the chamber to saturate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent like DCM.

  • Spotting: Using a capillary tube, carefully spot the dissolved crude product onto the baseline of a TLC plate. Keep the spot size small (1-2 mm diameter) to prevent streaking[5].

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate[5].

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the separated spots under a UV lamp (254 nm), as quinolines are typically UV-active[5]. Circle the visible spots.

  • Optimization:

    • If the target spot's Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).

    • If the Rf is too high (>0.5), decrease the mobile phase polarity.

    • If tailing is observed, add a small amount of triethylamine (~0.5-1%) to the mobile phase to neutralize the acidic silica[1][5]. A good starting point for many quinoline derivatives is a mixture of 10-50% ethyl acetate in hexanes[5].

Part 5.2: Preparative Flash Column Chromatography

Rationale: This protocol utilizes flash chromatography, which employs positive pressure to accelerate solvent flow, leading to a faster and more efficient separation than traditional gravity chromatography. The key to success is the deactivation of the silica gel to prevent product loss.

Materials & Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Triethylamine (NEt₃)

  • Selected mobile phase (from TLC analysis)

  • Sand (acid-washed)

  • Crude 8-Fluoro-6-methylquinoline

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • Preparation of Deactivated Silica Gel:

    • For every 100 g of silica gel, prepare an eluent solution containing 1% triethylamine (e.g., for a 20% EtOAc/Hexane system, prepare a solution of 20% EtOAc, 1% NEt₃ in hexanes)[1].

    • Create a slurry of the silica gel in this basic eluent. This step neutralizes the acidic sites on the silica surface[1].

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position. Add a small plug of cotton or glass wool and a thin layer of sand to the bottom.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles[6].

    • Once the silica has settled, add a protective layer of sand on top to prevent disturbance of the bed during solvent addition[6].

    • Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 8-Fluoro-6-methylquinoline in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the prepared column, creating an even layer.

  • Elution:

    • Carefully add the initial mobile phase (the same used for packing) to the column.

    • Apply gentle air pressure to begin the elution process, maintaining a steady flow rate.

    • Collect the eluent in fractions of a consistent volume.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound and any more polar impurities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Spot every few fractions on a single TLC plate alongside a spot of the original crude material for comparison.

    • Fractions containing only the spot corresponding to 8-Fluoro-6-methylquinoline are considered pure.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 8-Fluoro-6-methylquinoline.

    • Determine the final yield and characterize the product for purity (e.g., by NMR, LC-MS).

Troubleshooting

ProblemPossible CauseSolution
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Streaking or Tailing on TLC/Column Silica gel is too acidic; sample is too concentrated.Ensure 1% triethylamine is used in the mobile phase.[1] Dilute the sample before loading and ensure small spot sizes on TLC.[5]
Poor Separation of Spots The chosen solvent system has inadequate selectivity.Try a different solvent system. For instance, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system.[7]
No Spots Visible on TLC Compound is not UV-active or concentration is too low.Use a visualization stain such as potassium permanganate or an iodine chamber.[7] Concentrate the sample before spotting.

Conclusion

This application note provides a robust and reliable protocol for the purification of 8-Fluoro-6-methylquinoline using deactivated silica gel flash column chromatography. By carefully selecting the mobile phase through preliminary TLC analysis and neutralizing the stationary phase, researchers can overcome common challenges associated with purifying basic quinoline derivatives. This method ensures the isolation of a high-purity product, which is essential for its application in research and development.

References

  • Benchchem. Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Benchchem. Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
  • Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
  • Fisher Scientific. SAFETY DATA SHEET - 6-Methylquinoline.
  • Santa Cruz Biotechnology. 8-fluoro-6-methylquinoline.
  • Fisher Scientific. SAFETY DATA SHEET - 8-Methylquinoline.
  • Benchchem. Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Benchchem. Monitoring quinoline synthesis progress using TLC or LC-MS.
  • ECHEMI. 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets.

Sources

Topic: Analytical Methods for the Quantification of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the quantitative analysis of 8-Fluoro-6-methylquinoline, a critical heterocyclic compound often utilized as an intermediate in pharmaceutical synthesis and research. Accurate quantification is paramount for ensuring final product quality, performing pharmacokinetic studies, and maintaining batch-to-batch consistency. We present two robust, validated analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity analysis and impurity profiling. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document explains the causality behind experimental choices, providing researchers with the technical depth required to implement and adapt these methods effectively.

Introduction and Method Selection Rationale

8-Fluoro-6-methylquinoline (MW: 161.18 g/mol ) is a halogenated quinoline derivative.[3] Compounds within this class are recognized for their broad range of biological activities and are often key structural motifs in drug discovery.[4][5] The presence of the fluorine atom can significantly alter the compound's metabolic stability and binding affinity, making its precise quantification essential throughout the development lifecycle.

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. It offers excellent quantitative performance, robustness, and is widely available. For assay and purity determinations of a drug substance or in a simple formulation, reversed-phase HPLC provides the necessary selectivity and precision.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the heterocyclic aromatic nature of 8-Fluoro-6-methylquinoline, it is expected to have sufficient volatility and thermal stability for GC analysis. GC-MS offers superior selectivity and sensitivity compared to HPLC-UV.[8] The mass spectrometer provides definitive identification and the ability to quantify the analyte at very low levels, making it ideal for trace analysis, impurity identification, or analysis in complex biological matrices.[9]

This guide will focus on providing comprehensive protocols for these two primary methods.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is optimized for the accurate assay of 8-Fluoro-6-methylquinoline in raw materials or simple pharmaceutical formulations.

Principle of the Method

The separation is based on reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. 8-Fluoro-6-methylquinoline, being a moderately polar compound, is well-retained and separated from potential impurities. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength and comparing the response to that of certified reference standards.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Reagents and Materials:

  • 8-Fluoro-6-methylquinoline Reference Standard (Certified purity >99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)

  • Orthophosphoric Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (e.g., PTFE)

Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent retention and peak shape for quinoline derivatives.[6][10]
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (55:45 v/v)The buffered aqueous-organic mixture ensures consistent ionization state and retention time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Detection (λ) 245 nmQuinoline derivatives exhibit strong absorbance in the UV range; 245 nm provides a good signal.[5]
Injection Volume 10 µL
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 8-Fluoro-6-methylquinoline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Calibration Standards (1 - 150 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.[11]

  • Sample Preparation: Accurately weigh a sample containing 8-Fluoro-6-methylquinoline to achieve a final theoretical concentration of ~50 µg/mL in the mobile phase. Sonicate to dissolve if necessary. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards followed by the sample solutions.

  • Quantification: Construct a linear regression curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample solution from this curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer:ACN) D Inject Standards & Samples into HPLC System A->D B Prepare Calibration Standards (1-150 µg/mL) B->D C Prepare Sample (~50 µg/mL, Filter) C->D E Separate on C18 Column D->E F Detect at 245 nm E->F G Integrate Peak Areas F->G H Construct Calibration Curve (Area vs. Concentration) G->H I Calculate Sample Concentration H->I

Caption: HPLC-UV workflow for 8-Fluoro-6-methylquinoline.

Method Validation Parameters (ICH Q2(R2))

All new analytical methods must be validated to ensure they are fit for purpose.[12][13] The following table summarizes the typical acceptance criteria for an HPLC assay method.

ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the analyte's retention time.To ensure the signal is solely from the analyte of interest.[14]
Linearity (r²) ≥ 0.999Demonstrates a proportional relationship between concentration and response.[1]
Accuracy 98.0% - 102.0% RecoveryCloseness of the measured value to the true value.
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Measures the method's consistency on the same/different days.[12]
Range 80% - 120% of test concentrationThe interval providing acceptable accuracy, precision, and linearity.
LOQ (µg/mL) ~1.0 µg/mL (S/N ≥ 10)The lowest amount that can be quantified with acceptable precision.
Robustness No significant impact from minor changes (pH, %ACN)Measures the method's capacity to remain unaffected by small variations.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for high-sensitivity quantification and definitive identification of 8-Fluoro-6-methylquinoline, making it suitable for trace analysis or studies in complex matrices.

Principle of the Method

Volatilized samples are separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. For quantification, Selected Ion Monitoring (SIM) is used, where the detector is set to monitor only a few specific mass-to-charge ratio (m/z) ions characteristic of the analyte, providing exceptional sensitivity and selectivity.[9][15]

Experimental Protocol: GC-MS

Instrumentation:

  • GC-MS system equipped with an autosampler, a split/splitless injector, and a single quadrupole mass spectrometer.

Reagents and Materials:

  • 8-Fluoro-6-methylquinoline Reference Standard (Certified purity >99%)

  • Dichloromethane (DCM, GC Grade or equivalent)

  • Helium (99.999% purity)

Chromatographic and Spectrometric Conditions:

ParameterValueRationale
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm filmA 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for aromatic compounds.
Carrier Gas Helium @ 1.2 mL/min (constant flow)Inert carrier gas standard for GC-MS.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for high sensitivity.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/minA temperature ramp ensures good peak shape and separation from solvent and impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) @ 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.[11]
Ions Monitored m/z 161 (Quantifier), m/z 133 (Qualifier)m/z 161 is the molecular ion [M]⁺. m/z 133 corresponds to a likely loss of a C₂H₂ fragment.

Procedure:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 8-Fluoro-6-methylquinoline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution with Dichloromethane. The lower concentration range reflects the higher sensitivity of the GC-MS.[11]

  • Sample Preparation: Dissolve the sample in Dichloromethane to achieve a final theoretical concentration within the calibration range (e.g., ~10 ng/mL).

  • Analysis: Inject the calibration standards followed by the sample solutions into the GC-MS system.

  • Quantification: Construct a linear regression curve by plotting the peak area of the quantifier ion (m/z 161) against the concentration of the standards. The qualifier ion (m/z 133) is used for identity confirmation by ensuring a consistent ion ratio.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards in DCM (0.1-50 ng/mL) C Inject into GC-MS A->C B Prepare Sample in DCM (~10 ng/mL) B->C D Separate on HP-5ms Column (Temp Program) C->D E Ionize (EI) & Detect in SIM Mode (m/z 161, 133) D->E F Integrate Quantifier Ion Peak E->F G Construct Calibration Curve F->G H Calculate Concentration G->H

Caption: GC-MS workflow for 8-Fluoro-6-methylquinoline.

Comparative Summary of Analytical Methods

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation with UV absorbance detection.Chromatographic separation with mass-based detection.Measurement of light absorbance in solution.
Selectivity HighExcellentLow to Moderate
Sensitivity Moderate (µg/mL)High (pg/mL to ng/mL)Low (µg/mL)
Application Routine QC, assay, purity in simple matrices.Trace analysis, impurity ID, complex matrices.Rapid in-process checks, pure substance assay.
Confirmation Based on retention time only.Definitive via mass spectrum and ion ratio.Based on λmax only.

Conclusion

This application note details two validated, reliable methods for the quantification of 8-Fluoro-6-methylquinoline. The HPLC-UV method serves as a robust procedure for routine quality control, while the GC-MS method provides the high sensitivity and definitive identification required for more demanding applications. The choice between these methods should be guided by the specific analytical challenge, including the sample matrix, required limits of detection, and the need for structural confirmation. Adherence to the principles of method validation outlined herein will ensure the generation of accurate and defensible analytical data.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available at: [Link]

  • 8-Fluoroquinoline. PubChem. Available at: [Link]

  • 6-Methylquinoline (FDB011115). FooDB. Available at: [Link]

  • Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. PubMed. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. Available at: [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Publications. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Available at: [Link]

  • Quinolines and Gas chromatography-Mass spectrometry. ResearchGate. Available at: [Link]

  • Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. ResearchGate. Available at: [Link]

  • (PDF) Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. Available at: [Link]

  • An investigation of the analytical properties of 8-aminoquinoline. ResearchGate. Available at: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 8-Fluoro-6-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important fluorinated quinoline derivative. As a key structural motif in drug discovery and materials science, optimizing the synthesis of 8-Fluoro-6-methylquinoline is critical for achieving high purity, good yield, and process safety.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during its synthesis, with a primary focus on the Skraup reaction—the most classical and direct route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Fluoro-6-methylquinoline?

A1: The most established and direct method for synthesizing the quinoline core of 8-Fluoro-6-methylquinoline is the Skraup synthesis .[1][2] This reaction involves heating the appropriate aniline precursor, in this case, 2-Fluoro-4-methylaniline , with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[1] The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a series of reactions including Michael addition with the aniline, cyclization, and oxidation to yield the final quinoline ring structure.[2][3]

Q2: My Skraup reaction is extremely vigorous and hard to control. Is this normal and how can I manage it?

A2: Yes, the Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][4] This is a primary safety and yield concern. To moderate the reaction, you should:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) is a standard and effective technique to make the reaction less violent.[4][5] It is believed to act as an oxygen carrier, smoothing the oxidation step.[5]

  • Control Reagent Addition: The concentrated sulfuric acid must be added slowly and incrementally with efficient cooling and vigorous stirring to dissipate the heat generated.[4]

  • Maintain Temperature Control: The reaction should be heated gently only to initiate it. Once the exothermic phase begins, external heating should be removed, and cooling may be necessary to maintain control.

Q3: I'm getting a low yield and a lot of black tar. What causes this and how can I minimize it?

A3: Tar formation is the most common side reaction in the Skraup synthesis, resulting from the polymerization of intermediates under the harsh acidic and oxidizing conditions.[4] To minimize tarring and improve yield:

  • Optimize Temperature: Avoid excessively high temperatures which promote charring and polymerization.

  • Use a Moderator: As mentioned, ferrous sulfate helps control the reaction rate, which in turn reduces tar formation.[4]

  • Purification Strategy: Expect a tarry crude product. A common and effective method to isolate the quinoline from the tar is steam distillation, followed by extraction and further purification.[4][5]

Q4: What is the expected yield for this synthesis?

A4: Yields for the Skraup synthesis can be highly variable and are often modest, sometimes falling in the 20-40% range without optimization.[6] However, with careful control of reaction conditions, the use of moderators, and efficient purification, yields can be substantially improved. The electronic nature of the substituent on the aniline starting material also plays a role; electron-donating groups like the methyl group in 2-fluoro-4-methylaniline are generally favorable.[7]

Q5: What are the best methods for purifying the final 8-Fluoro-6-methylquinoline product?

A5: Purification typically involves a multi-step approach due to the nature of the crude product.

  • Initial Isolation: Steam distillation is highly recommended to separate the volatile quinoline product from non-volatile tar and inorganic salts.[5]

  • Extraction: After steam distillation, the product is typically extracted from the aqueous distillate into an organic solvent.

  • Final Purification: The final purification is best achieved by recrystallization or column chromatography.[8] Suitable solvents for recrystallization include ethanol, methanol, or acetone.[8] For column chromatography, a silica gel stationary phase with a mobile phase such as a hexane/ethyl acetate gradient is a good starting point.[8]

Synthesis Workflow & Troubleshooting

The synthesis of 8-Fluoro-6-methylquinoline via the Skraup reaction is a robust but challenging procedure. The following workflow diagram and troubleshooting guide will help you navigate potential issues.

General Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with: - 2-Fluoro-4-methylaniline - Glycerol - Ferrous Sulfate (FeSO₄) B Slowly add conc. H₂SO₄ with cooling and stirring A->B C Gently heat to initiate (e.g., 135-140°C) B->C D Control exotherm (maintain 150-155°C) C->D E Heat under reflux to complete reaction D->E F Cool and pour onto crushed ice E->F G Neutralize with base (e.g., NaOH solution) F->G H Isolate crude product (Steam Distillation) G->H I Extract with organic solvent H->I J Dry and concentrate solvent I->J K Purify by Recrystallization or Column Chromatography J->K L Obtain pure 8-Fluoro-6-methylquinoline K->L

Caption: General workflow for the Skraup synthesis of 8-Fluoro-6-methylquinoline.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Reaction failed to initiate Was there a noticeable exotherm after initial heating? Is the reaction mixture still heterogeneous?Gently increase the initial heating temperature, but do not exceed ~150°C to avoid charring. Ensure all reagents, especially the sulfuric acid, are of appropriate quality and concentration.
Impure Starting Materials Check the purity of 2-Fluoro-4-methylaniline via NMR or GC-MS. Old glycerol can contain significant water.Use freshly distilled or high-purity aniline precursor.[9] Use anhydrous glycerol if possible.
Incomplete Reaction TLC analysis of the reaction mixture shows significant starting material remaining after the reflux period.Extend the reflux time. Ensure the reaction temperature is maintained within the optimal range (typically 150-160°C) after the initial exotherm.
Product Loss During Work-up Was the neutralization step performed carefully? Was the steam distillation vigorous enough?Ensure the pH is sufficiently basic during neutralization to precipitate the free base. Ensure a steady and sufficient flow of steam to carry over all the volatile product.[5]
Problem 2: Reaction is Uncontrollable or Violent
Potential Cause Diagnostic Check Recommended Solution
Lack of Moderator Was ferrous sulfate (FeSO₄) or another moderator added?This is critical for safety and control. Always include a moderator like FeSO₄ in the initial reaction mixture.[1][4]
Rapid Addition of Acid Was the sulfuric acid added too quickly or without adequate cooling?Add concentrated H₂SO₄ very slowly in small portions. Use an ice bath to maintain a low temperature during the addition and ensure the stirring is highly efficient to prevent hotspots.[4]
Excessive Initial Heating Was the mixture heated too strongly before the exotherm began?Apply gentle heat only to start the reaction. Once the temperature begins to rise on its own, immediately remove the external heat source.
Problem 3: Excessive Tar Formation
Potential Cause Diagnostic Check Recommended Solution
Reaction Temperature Too High Did the reaction temperature exceed 160-170°C for a prolonged period?Maintain strict temperature control. Use a reliable thermometer and be prepared to apply cooling if the exotherm becomes too strong.
Inefficient Stirring Is the stirring vortex visible and is the mixture homogenous?Use a powerful overhead mechanical stirrer, as magnetic stir bars are often insufficient for the viscous mixture. Good mixing prevents localized overheating, a major cause of tarring.[4]
Troubleshooting Decision Tree

G cluster_yield Troubleshooting: Low Yield cluster_control Troubleshooting: Control cluster_tar Troubleshooting: Tarring Start Experiment Outcome? LowYield Low or No Yield Start->LowYield Low ViolentRxn Violent Reaction Start->ViolentRxn Uncontrolled Tar Excessive Tar Start->Tar Tarry GoodResult Successful Synthesis Start->GoodResult Good Y1 Did reaction initiate? LowYield->Y1 V1 Was moderator used? ViolentRxn->V1 T1 Check Max Temperature Tar->T1 Y2 Check Reagent Purity Y1->Y2 Yes Y3 Extend Reflux Time Y2->Y3 Y4 Optimize Work-up Y3->Y4 V2 Review Acid Addition V1->V2 Yes V3 Check Heat Control V2->V3 T2 Improve Stirring T1->T2

Caption: Decision tree for troubleshooting the Skraup synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always perform a thorough safety review before conducting any experiment.

Protocol 1: Synthesis of 8-Fluoro-6-methylquinoline via Modified Skraup Reaction

This protocol is adapted from established procedures for Skraup synthesis.[4][5]

Reagents & Equipment:

Reagent/EquipmentMolar RatioNotes
2-Fluoro-4-methylaniline1.0 eqStarting material. Purity >98% recommended.
Glycerol~3.0 eqReagent and solvent.
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)~0.1 eqModerator.
Concentrated Sulfuric Acid (98%)~2.5 eqDehydrating agent and catalyst.
Round-bottom flask with reflux condenser-Sized appropriately for the scale.
Overhead mechanical stirrer-Essential for efficient mixing.
Heating mantle & Thermometer-For temperature control.
Dropping funnel-For controlled addition of H₂SO₄.

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with an overhead stirrer, reflux condenser, and a dropping funnel, add 2-Fluoro-4-methylaniline (1.0 eq), glycerol (~3.0 eq), and ferrous sulfate heptahydrate (~0.1 eq).

  • Acid Addition: Begin vigorous stirring. Through the dropping funnel, add concentrated sulfuric acid (~2.5 eq) slowly over 30-45 minutes. Maintain the temperature of the mixture below 70°C during the addition using an ice-water bath.

  • Initiation: After the acid has been added, replace the ice bath with a heating mantle. Gently heat the mixture. The reaction is typically initiated between 130-140°C, at which point a vigorous exothermic reaction will begin.

  • Reaction: Immediately remove the heating mantle once the exotherm starts. The temperature will rise rapidly to 150-160°C. If the temperature threatens to exceed 160°C, use a water bath to cool the flask.

  • Completion: Once the initial exotherm has subsided, reapply heat and maintain the mixture at a gentle reflux (~150°C) for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool to below 100°C. Carefully and slowly pour the thick, dark mixture into a large beaker containing crushed ice (~10x the reaction volume).

  • Neutralization: Cool the diluted mixture in an ice bath and slowly neutralize by adding a 40% aqueous sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This step is also exothermic and requires cooling.

  • Isolation: Transfer the neutralized mixture to a steam distillation apparatus. Steam distill the mixture until the distillate runs clear and no more oily product is observed. The 8-Fluoro-6-methylquinoline will co-distill with the water.

  • Extraction: Collect the distillate and extract it multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is based on general methods for purifying quinoline derivatives.[8]

  • Solvent Selection: Dissolve a small amount of the crude product in a minimum of hot solvent (e.g., 95% ethanol). Good solvents are those in which the compound is highly soluble when hot but poorly soluble when cold.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, August 23). Skraup reaction. Retrieved January 17, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 17, 2026, from [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved January 17, 2026, from [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478. Retrieved January 17, 2026, from [Link]

  • Al-Marzouq, F. H., & Elnagdi, M. H. (2016). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Merritt, C. R., & Walker, G. N. (1944). The preparation of quinolines by a modified Skraup reaction. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Wallace, J. W., & Klauber, D. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 955. Retrieved January 17, 2026, from [Link]

  • Le, H. T. (2000). Skraup reaction process for synthesizing quinolones. U.S. Patent No. 6,103,904.

Sources

Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of substituted quinolines. As a cornerstone scaffold in medicinal chemistry and materials science, the quinoline ring system is of paramount importance.[1] However, its synthesis is often plagued by side reactions that can drastically reduce yields, complicate purification, and impede the progress of research and development.

This guide is structured to provide direct, actionable solutions to common problems encountered during the most prevalent quinoline syntheses. We will delve into the causality behind these issues and offer field-proven protocols to steer your reactions toward the desired outcome.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues applicable to multiple quinoline synthesis methodologies.

Q1: My reaction is resulting in a very low yield or failing completely. What are the first things I should check?

A1: A low or zero yield is a common frustration. Before undertaking extensive optimization, perform a systematic check of the fundamentals. The issue often lies in one of four areas: reagent quality, reaction conditions, catalyst activity, or substrate reactivity.

  • Reagent Quality: Ensure all starting materials are pure and dry. For instance, moisture-sensitive Lewis acid catalysts require strictly anhydrous conditions.[2]

  • Reaction Temperature: Temperature is critical. Some cyclizations, like the Gould-Jacobs, require high temperatures (e.g., 250°C in diphenyl ether) to proceed efficiently, while others may need lower temperatures to prevent side product formation.[2]

  • Catalyst Inactivity: If using a catalyst, verify its activity. Consider using a fresh batch or increasing the loading.[3] Modern approaches using nanocatalysts or ionic liquids often show higher efficiency and can be a viable alternative.[4][5]

  • Substrate Reactivity: Anilines bearing strong electron-withdrawing groups can be significantly less reactive, requiring more forcing conditions or modified procedures to achieve good yields.[2]

G Start Low Yield Detected Reagents Verify Reagent Purity & Stoichiometry Start->Reagents Reagents->Start Impure/Incorrect Ratio Conditions Optimize Temperature & Time Reagents->Conditions Reagents OK Conditions->Start Sub-optimal Catalyst Check Catalyst Activity Conditions->Catalyst Conditions OK Catalyst->Start Inactive Substrate Assess Substrate Reactivity Catalyst->Substrate Catalyst OK Substrate->Start Unreactive Success Yield Improved Substrate->Success Substrate OK

Caption: General troubleshooting workflow for low yields.

Q2: My reaction mixture has turned into a thick, dark, intractable tar. What causes this and how can it be prevented?

A2: Tar formation is a frequent and challenging side reaction, particularly in syntheses that use harsh acidic and oxidizing conditions like the Skraup and Doebner-von Miller reactions.[6][7] The primary cause is the acid-catalyzed polymerization of reactants, intermediates (like α,β-unsaturated carbonyls), or even the product itself.

Causality: Under strong acid and high heat, acrolein (formed in-situ in the Skraup synthesis) or other α,β-unsaturated aldehydes/ketones are highly prone to polymerization. This creates a complex, high-molecular-weight mixture that is difficult to process.

Mitigation Strategies:

  • Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial.[6][8] FeSO₄ is thought to act as an oxygen carrier, making the oxidation step smoother and less violent, thereby reducing charring.[9]

  • Temperature Control: Avoid excessive temperatures. Gently heat the reaction to initiate it, and then control the exothermic phase, using a cooling bath if necessary.[6]

  • Biphasic Systems: For the Doebner-von Miller reaction, using a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the acid catalyst and thus minimizing polymerization.[6]

Part 2: Synthesis-Specific Troubleshooting

A. The Skraup & Doebner-von Miller Syntheses

These classic methods are powerful but notorious for their vigorous nature and side reactions.

Q3: My Skraup synthesis is dangerously exothermic and difficult to control. How can I run it more safely?

A3: The Skraup synthesis is famously exothermic and must be handled with extreme caution in a fume hood.[6][8] The key to control is to slow down the rate of the reaction.

  • Use a Moderator: As mentioned, ferrous sulfate is the standard choice to tame the reaction's vigor.[8][9]

  • Controlled Acid Addition: Add the concentrated sulfuric acid slowly, in portions, with efficient stirring and cooling. This prevents the buildup of excessive heat.[6]

  • Scale: Be cautious when scaling up. A reaction that is manageable at 10g might become uncontrollable at 100g. Always perform a small-scale trial first.

B. The Friedländer Synthesis

This versatile method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11] Side reactions typically involve regioselectivity issues or self-condensation.

Q4: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I improve selectivity?

A4: This is a classic challenge arising from the two possible sites for the initial condensation.[12] Directing the reaction to a single isomer is key for clean product formation.

StrategyMechanism of ActionEfficacy
Steric Hindrance Bulky substituents on the ketone or aniline can sterically block one reaction site, favoring the other.Moderate to High
Catalyst Selection Specific amine catalysts or ionic liquids can influence the reaction pathway, favoring one regioisomer.[10][12]High
Substrate Modification Installing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can force the cyclization to a specific position.[12]Very High
Reaction Conditions Optimizing the solvent and temperature can sometimes influence the kinetic vs. thermodynamic product ratio.[13]Low to Moderate

Q5: My main byproduct is from the self-condensation of my ketone starting material. How do I prevent this?

A5: Aldol self-condensation is a major competing reaction, especially under basic conditions.[3][7][10] The ketone reacts with itself instead of with the 2-aminoaryl carbonyl compound.

Solutions:

  • Use an Imine Analog: Pre-reacting the 2-aminoaryl carbonyl with an amine to form an imine can prevent the base-catalyzed aldol side reaction.[7][10]

  • Milder Conditions: Traditional high temperatures and strong bases promote aldol reactions. Modern methods using milder catalysts (e.g., gold-based, iodine) can proceed under less harsh conditions, minimizing this side reaction.[3][10]

  • Slow Addition: Slowly adding the ketone to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular self-condensation reaction.[7]

C. The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[14][15]

Q6: My Combes synthesis with an unsymmetrical β-diketone is giving poor regioselectivity. What controls the outcome?

A6: Similar to the Friedländer synthesis, regioselectivity is a primary concern. The outcome is a delicate balance between steric and electronic factors. The rate-determining step is the electrophilic aromatic annulation (ring closure).[14]

  • Steric Effects: The cyclization will generally occur at the less sterically hindered position of the β-diketone. Increasing the bulk of one of the diketone's substituents can strongly favor the formation of a single regioisomer.[6][14]

  • Aniline Substituents: Electron-donating groups on the aniline can activate the ortho positions, influencing the direction of cyclization. Conversely, electron-withdrawing groups can deactivate them.[6]

  • Acid Catalyst: The choice of acid can alter the ratio of isomers. Polyphosphoric acid (PPA) is often more effective than sulfuric acid and can sometimes give different regiochemical outcomes.[6][14]

G Start Poor Regioselectivity (Friedländer/Combes) Sterics Assess Steric Hindrance Start->Sterics Electronics Analyze Electronic Effects (Substituents) Start->Electronics Catalyst Change Catalyst (e.g., H₂SO₄ vs PPA) Start->Catalyst Modify Modify Substrate (e.g., Add Directing Group) Sterics->Modify Significant Hindrance Electronics->Modify Unfavorable Electronics Result Improved Regioselectivity Catalyst->Result Modify->Result

Caption: Decision pathway for controlling regioselectivity.

Part 3: Experimental Protocols

The following protocols are provided as examples for addressing the issues discussed above. Always perform a thorough risk assessment before conducting any experiment.

Protocol 1: Moderated Skraup Synthesis of Quinoline [2]

This protocol incorporates ferrous sulfate to control the highly exothermic reaction.

  • Materials: Aniline, Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser and efficient mechanical stirrer (in a fume hood), cautiously combine aniline (1.0 mol), glycerol (2.4 mol), nitrobenzene (0.5 mol), and ferrous sulfate heptahydrate (20 g).

    • Begin vigorous stirring. Slowly and with external cooling (ice bath), add concentrated sulfuric acid (2.0 mol) in small portions over at least 30-45 minutes. Monitor the internal temperature closely.

    • After the acid addition is complete, remove the cooling bath and gently heat the mixture. The reaction is exothermic and may begin to boil without further heating.

    • If the reaction becomes too vigorous, re-apply external cooling. Once the initial exotherm subsides, maintain a steady reflux for 3-5 hours to ensure completion.

    • Allow the mixture to cool. Carefully pour the reaction mixture onto a large volume of crushed ice.

    • Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide solution) until strongly alkaline.

    • Isolate the crude quinoline via steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane). Dry the organic extracts, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Base-Catalyzed Friedländer Synthesis of 2-Methylquinoline [2]

A straightforward example of the Friedländer condensation.

  • Materials: 2-Aminobenzaldehyde, Acetone, 10% aqueous Sodium Hydroxide solution.

  • Procedure:

    • In an Erlenmeyer flask, dissolve 2-aminobenzaldehyde (1.0 eq) in a minimal amount of acetone (5-10 eq).

    • Add 10% aqueous sodium hydroxide solution (1.5 eq) dropwise while swirling the mixture.

    • Allow the mixture to stand at room temperature. A crystalline product should begin to separate. The reaction may require several hours (e.g., 12 hours) for completion.[2]

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold 50% aqueous acetone to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methylquinoline.

References

  • Technical Support Center: Synthesis of Substituted Quinolines. (2025). Benchchem.
  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (2025). Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Preventing side product formation in quinoline synthesis. (2025). Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (2025). Benchchem.
  • Technical Support Center: Greener Synthesis of Substituted Quinolines. (2025). Benchchem.
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Overcoming challenges in the synthesis of substituted quinolines. (2025). Benchchem.
  • Combes quinoline synthesis. Wikipedia.
  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
  • Doebner–Miller reaction. Wikipedia.
  • Quinoline Synthesis. Scribd.
  • QUINOLINE. Organic Syntheses.

Sources

Technical Support Center: The Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful, yet often challenging, chemical reaction. Here you will find in-depth troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I mitigate this violent exotherm?

Answer: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2][3][4][5] This is a primary safety concern and can also lead to reduced yields and increased byproduct formation. The principal difficulty has always been the violence with which the reaction generally takes place; it occasionally proceeds relatively smoothly, but in the majority of cases gets beyond control.[4]

Causality: The strong exothermic nature arises from the dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent reactions.[2][6][7]

Solutions:

  • Addition of a Moderator: The most common and effective method to tame the reaction is the addition of a moderator. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent by extending the reaction over a longer period.[2][4][8] Boric acid can also be employed for this purpose.[2][8]

  • Controlled Reagent Addition: The order of reagent addition is critical. It is important that the materials should be added in the correct order; should the sulfuric acid be added before the ferrous sulfate, the reaction may start at once.[4] Concentrated sulfuric acid should be added slowly and with efficient cooling, for instance, in an ice bath, to manage the initial heat generation.[8]

  • Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction. This helps to dissipate heat, prevent the formation of localized hotspots, and ensure a homogeneous reaction mixture.[8] For highly viscous mixtures, a mechanical stirrer is recommended.[9]

  • Temperature Monitoring and Control: Careful monitoring of the internal reaction temperature is crucial.[5] The reaction should be heated gently to initiate, and once the exotherm begins, the external heat source should be removed.[8][9] If the reaction becomes too vigorous, external cooling should be applied.[8]

Question 2: I am observing significant tar formation and a low yield of my desired quinoline product. What is the cause and how can I improve the outcome?

Answer: Tar formation is a common side reaction in the Skraup synthesis, often resulting in a black, tarry crude product and consequently, a low yield of the purified quinoline derivative.[8][10] This is attributed to the harsh acidic and oxidizing conditions which can cause polymerization of the reactants and intermediates.[8]

Causality: The strongly acidic and high-temperature conditions can promote undesired side reactions, including polymerization of acrolein and other intermediates.

Solutions:

  • Optimize Temperature: Avoid excessively high temperatures. The reaction requires initial heating to begin, but the exothermic phase should be carefully controlled.[8][9]

  • Use of a Moderator: As with controlling the exotherm, ferrous sulfate can help to control the reaction rate and reduce charring and tar formation.[8]

  • Substrate Reactivity: The nature of the substituent on the aniline starting material significantly impacts the yield. Anilines with strongly electron-withdrawing groups are less nucleophilic and may lead to lower yields.[9][11] For example, the yield of 8-nitroquinoline from o-nitroaniline can be as low as 17%, whereas o-bromoaniline can give a yield of around 75% under similar conditions.[9][11] If you are using a deactivated aniline, consider employing a modified procedure with a more potent oxidizing agent or a higher reaction temperature, while being mindful of increased byproduct formation.[9]

  • Reagent Quality: The use of anhydrous glycerol is recommended as water can interfere with the reaction. "Dynamite" glycerol, which contains less than 0.5% water, is ideal.[4]

  • Purification Strategy: Due to the formation of tar, a robust purification strategy is essential. Steam distillation is a common and effective method to isolate the crude quinoline from the non-volatile tarry residue.[1][8] The distillate can then be further purified by extraction and distillation.[1][12]

Question 3: My product is difficult to purify from the starting materials and byproducts. What is a reliable purification protocol?

Answer: The crude product of a Skraup synthesis is often a complex mixture. A multi-step purification process is typically required to obtain the pure quinoline derivative.

Solutions:

  • Work-up: After the reaction is complete, the mixture is cooled and diluted with water.[1]

  • Neutralization: The acidic mixture is then carefully neutralized with a concentrated base solution, such as sodium hydroxide, until it is strongly alkaline.[1][13] This step is also exothermic and may require cooling.

  • Steam Distillation: The crude quinoline is isolated from the reaction mixture by steam distillation. Any unreacted nitrobenzene, if used as the oxidizing agent, will typically distill first.[13]

  • Extraction: The quinoline in the distillate can be separated from the aqueous layer.[1]

  • Drying and Final Distillation: The crude quinoline is dried over an anhydrous drying agent like potassium carbonate and then purified by distillation, collecting the fraction at the appropriate boiling point.[1] For solid quinoline derivatives, recrystallization from a suitable solvent is performed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Skraup synthesis?

A1: The Skraup synthesis proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[2][6][7]

  • Michael Addition: The aromatic amine (e.g., aniline) undergoes a Michael-type conjugate addition to acrolein.[1][6][13]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline.[1][2][14]

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[2][6][14]

Skraup_Mechanism Glycerol Glycerol H2SO4_dehydrate conc. H₂SO₄ (Dehydration) Glycerol->H2SO4_dehydrate Acrolein Acrolein H2SO4_dehydrate->Acrolein Michael_Addition Michael Addition Acrolein->Michael_Addition Aniline Aniline Aniline->Michael_Addition Intermediate_1 β-Anilinopropionaldehyde Michael_Addition->Intermediate_1 Cyclization Acid-catalyzed Cyclization & Dehydration Intermediate_1->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Oxidation

Caption: Reaction mechanism of the Skraup synthesis.

Q2: What are the common oxidizing agents used in the Skraup synthesis, and how do I choose one?

A2: Several oxidizing agents can be used in the Skraup synthesis. The choice can influence the reaction's vigor and yield.

  • Nitrobenzene: A commonly used oxidizing agent which can also serve as a solvent.[1][13][14] Its reduction product, aniline, can be reused in the reaction.[2] However, reactions with nitrobenzene can be particularly violent.[15]

  • Arsenic Acid (or Arsenic Pentoxide): This is another effective oxidizing agent and is reported to result in a less violent reaction compared to nitrobenzene.[1][15]

  • m-Nitrobenzenesulfonic Acid: The reduced byproducts from this oxidizing agent can be easily removed by a basic wash, simplifying purification.[11]

The choice often depends on the desired reactivity, safety considerations, and the ease of purification. For substrates that are less reactive, a stronger oxidizing agent might be necessary.

Q3: What is the role of ferrous sulfate in the Skraup synthesis?

A3: Ferrous sulfate acts as a moderator to control the often violent exothermic reaction.[2][4][8] It is believed to function as an oxygen carrier, which helps to make the reaction proceed more smoothly and over a longer duration, thus preventing it from getting out of control.[4] This allows for safer handling of the reaction on a larger scale and can also help to minimize the formation of tarry byproducts.[4][8]

Experimental Protocols

Standard Protocol for the Synthesis of Quinoline

This protocol is a representative example and should be adapted based on the specific substrate and scale of the reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide (for work-up)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.[8]

  • Acid Addition: With constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.[8]

  • Initiation of Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts and the mixture begins to boil, remove the heat source.[8][9] The heat of the reaction should be sufficient to maintain boiling for some time.[4]

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[8]

  • Work-up: Allow the reaction mixture to cool and then dilute it with water. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.[13]

  • Purification: Perform steam distillation to isolate the crude quinoline. The quinoline layer is then separated from the aqueous layer, dried over anhydrous potassium carbonate, and purified by distillation.[1]

Troubleshooting_Workflow Start Skraup Synthesis Issue Issue_Type Identify Issue Type Start->Issue_Type Violent_Reaction Violent/Uncontrolled Exotherm Issue_Type->Violent_Reaction Control Low_Yield Low Yield/ Tar Formation Issue_Type->Low_Yield Yield Purification_Problem Purification Difficulty Issue_Type->Purification_Problem Purity Sol_Violent1 Add Moderator (e.g., FeSO₄) Violent_Reaction->Sol_Violent1 Sol_Violent2 Slow Acid Addition with Cooling Violent_Reaction->Sol_Violent2 Sol_Violent3 Ensure Efficient Stirring Violent_Reaction->Sol_Violent3 Sol_Yield1 Optimize Temperature Control Low_Yield->Sol_Yield1 Sol_Yield2 Use Moderator Low_Yield->Sol_Yield2 Sol_Yield3 Check Substrate Reactivity Low_Yield->Sol_Yield3 Sol_Yield4 Use Anhydrous Glycerol Low_Yield->Sol_Yield4 Sol_Purify1 Steam Distillation Purification_Problem->Sol_Purify1 Sol_Purify2 Base Neutralization Purification_Problem->Sol_Purify2 Sol_Purify3 Fractional Distillation or Recrystallization Purification_Problem->Sol_Purify3

Caption: A troubleshooting workflow for the Skraup synthesis.

Data Presentation

The yield of the Skraup synthesis is highly dependent on the substituent on the aniline ring. The following table summarizes representative yields for various substituted anilines.

Substituted AnilineProductYield (%)
AnilineQuinoline84-91%
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixture
o-Bromoaniline8-Bromoquinoline~75%
o-Nitroaniline8-Nitroquinoline~17%

Data compiled from various sources.[1][9][11]

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

  • The Skraup Synthesis of Quinolines. Semantic Scholar. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. NIH. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • Making quinoline - the Skraup synthesis. YouTube. [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. Reddit. [Link]

Sources

Technical Support Center: Improving the Purity of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of 8-Fluoro-6-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic compound. We understand that achieving high purity is critical for reliable downstream applications, from biological screening to API synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial hurdles encountered during the purification of 8-Fluoro-6-methylquinoline and related heterocyclic compounds.

Q1: What are the most likely impurities in my crude 8-Fluoro-6-methylquinoline sample?

A1: The impurity profile is heavily dependent on the synthetic route employed. Classical quinoline syntheses like the Skraup or Doebner-von Miller reactions are effective but often proceed under harsh, exothermic conditions, which can generate a range of byproducts.[1][2][3]

Common impurities include:

  • Unreacted Starting Materials: Residual substituted anilines or other precursors are common contaminants.[4]

  • Isomeric Impurities: Depending on the precursors, regioisomers can form. For instance, if the synthesis is not perfectly regioselective, you might encounter isomers with different substitution patterns on the quinoline core.[1][4]

  • Polymeric/Tarry Byproducts: The highly acidic and vigorous conditions of syntheses like the Skraup reaction can cause polymerization of intermediates, resulting in high molecular weight, tarry substances that can be difficult to remove.[4]

  • Incomplete Reaction Intermediates: The multi-step formation of the quinoline ring can be incomplete, leaving intermediates from the initial condensation or cyclization steps in your crude product.[4]

Q2: My compound is streaking badly on the silica TLC plate. What's happening and how do I fix it?

A2: This is a classic issue when working with quinolines and other basic nitrogen-containing heterocycles. The streaking, or tailing, is caused by a strong, non-ideal interaction between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This interaction is a form of chemisorption that slows the compound's movement in a non-uniform way.

To fix this, you must suppress this interaction:

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a tertiary amine, such as 1-2% triethylamine (NEt₃) or pyridine, to your eluent (mobile phase).[6] This amine is more basic than your quinoline and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

Q3: I'm getting a very low yield after recrystallization. What are the common causes?

A3: Low recovery is a frequent problem in recrystallization and usually points to a suboptimal choice of solvent or procedural error. The primary causes are:

  • Using Too Much Solvent: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[7] Using an excessive volume will keep a significant portion of your product dissolved in the mother liquor even after cooling, drastically reducing your isolated yield.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve your compound well when hot but poorly when cold.[8] If your compound has significant solubility in the cold solvent, your recovery will be poor.[7]

  • Cooling Too Rapidly: While it may seem counterintuitive, cooling the solution too quickly can lead to the formation of very small, impure crystals that are difficult to filter and can trap impurities.[9] Slow, gradual cooling allows for the growth of larger, purer crystals.

Q4: My compound appears to be decomposing during column chromatography. How can I prevent this?

A4: Decomposition on a silica gel column is a strong indication that your compound is sensitive to acid. The acidic nature of standard silica gel can catalyze degradation pathways for sensitive molecules.[5][10]

Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: As mentioned for streaking, adding a basic modifier like triethylamine to the eluent will neutralize the column's acidity.[6]

  • Minimize Contact Time: Use flash chromatography with positive pressure to move the compound through the column more quickly, reducing the time it spends in contact with the stationary phase.[5]

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[5][6] For very sensitive compounds, Florisil might also be an option.[6]

  • Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can help reduce the rate of decomposition.[6]

Section 2: In-depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific, persistent issues during the purification process.

Guide 1: Optimizing Column Chromatography

Column chromatography is often the workhorse for purifying quinoline derivatives.[7] However, its success depends on careful optimization.

  • Cause: The polarity of the solvent system is not optimized to differentiate between your product and the impurities.

  • Solution:

    • Systematic TLC Analysis: Before running a column, screen various solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar one (like Ethyl Acetate or Dichloromethane).[7]

    • Adjust Solvent Ratio: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3.[5] If the spots are too low (low Rf), increase the polarity of the mobile phase. If they are too high (high Rf), decrease the polarity.

    • Try Different Solvents: If adjusting the ratio of a binary system doesn't provide separation, change the solvents entirely. For example, if Hexane/Ethyl Acetate fails, try a Dichloromethane/Methanol system.[7]

Solvent System BasePolarityCommon ModifiersNotes
Hexane / Ethyl AcetateLow to Medium1-2% TriethylamineExcellent starting point for many organic compounds. The added base is crucial for quinolines.[6][11]
Dichloromethane / MethanolMedium to High1-2% TriethylamineEffective for more polar quinoline derivatives that do not move in less polar systems.[7]
Toluene / AcetoneMedium1-2% TriethylamineCan offer different selectivity compared to ester- or alcohol-based systems.
  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar eluent (e.g., 99:1 Hexane/Ethyl Acetate) containing 1-2% triethylamine until a pourable slurry is formed.[6]

  • Pack Column: Gently pour the slurry into the chromatography column. Use a funnel to avoid spillage.

  • Compact Bed: Tap the side of the column gently to compact the silica bed and remove any trapped air bubbles. Open the stopcock to drain some solvent, further compacting the bed.

  • Add Sand: Add a thin layer (approx. 0.5 cm) of sand on top of the silica bed to prevent it from being disturbed when adding more solvent or the sample.[5]

  • Equilibrate: Run 2-3 column volumes of the initial eluent (containing triethylamine) through the packed column to ensure the entire stationary phase is fully equilibrated and neutralized before loading the sample.

G start Poor Separation on TLC streaking Streaking / Tailing? start->streaking Analyze Spot Shape no_sep Spots Not Separated? start->no_sep Analyze Spot Separation streaking->no_sep No sol_streaking Add 1-2% Triethylamine to Eluent streaking->sol_streaking Yes no_elution Compound at Baseline? no_sep->no_elution No sol_no_sep Adjust Solvent Ratio (Target Rf ≈ 0.2-0.3) no_sep->sol_no_sep Yes sol_no_elution Drastically Increase Eluent Polarity no_elution->sol_no_elution Yes sol_change_solvent Change Solvent System (e.g., DCM/MeOH) sol_no_sep->sol_change_solvent If still no separation sol_alt_stationary Consider Alternative Stationary Phase (Alumina, C18) sol_no_elution->sol_alt_stationary If still at baseline

Caption: A decision tree for troubleshooting common column chromatography issues.

Guide 2: Mastering Recrystallization for High Purity

Recrystallization is a powerful technique for achieving high purity, especially for solid compounds, and is often used as a final polishing step after chromatography.[12]

  • Cause: The compound is coming out of solution above its melting point because the solution is too saturated or has been cooled too quickly. The presence of certain impurities can also lower the melting point of the mixture, contributing to this phenomenon.[7][9]

  • Solution:

    • Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil.

    • Add More Solvent: Add a small amount (1-2 mL) of the hot solvent to slightly decrease the saturation.[7]

    • Cool Slowly: Remove the flask from the heat and allow it to cool to room temperature undisturbed. Do not place it directly in an ice bath. Slow cooling is critical.[9]

    • Scratch/Seed: If crystals are slow to form, gently scratch the inside of the flask at the meniscus with a glass rod or add a tiny seed crystal of the pure compound to provide a nucleation site.[7]

  • Choose a Solvent: Select a suitable solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.[8] Common choices include ethanol, methanol, or mixtures like ethanol/water.[12]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of solvent, bring the mixture to a boil with stirring to dissolve the solid completely.[8]

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[12]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[12]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[8]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G start Dissolve Crude Solid in Minimal Hot Solvent cool Allow to Cool Slowly start->cool check Crystals Formed? cool->check oiling_out Compound 'Oils Out'? check->oiling_out No success Collect Crystals by Vacuum Filtration check->success Yes sol_oil Re-heat, Add Small Amount of Hot Solvent, Cool Slowly Again oiling_out->sol_oil Yes no_crystals No Crystals Formed? oiling_out->no_crystals No sol_oil->cool sol_no_crystals 1. Scratch Inner Surface 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->sol_no_crystals Yes no_crystals->success No (If some crystals form later) sol_no_crystals->cool

Sources

Quinoline Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate byproduct formation and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring a deeper understanding of these powerful synthetic methods.

I. The Skraup Synthesis: Taming a Classic Reaction

The Skraup synthesis is a cornerstone for producing quinolines but is infamous for its vigorous nature and propensity for tar formation. Understanding the underlying causes is key to achieving high yields and purity.

Frequently Asked Questions (FAQs): Skraup Synthesis

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I moderate the reaction?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[1] The primary cause is the rapid, uncontrolled reaction between the aniline, glycerol, and sulfuric acid. To manage this, the use of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is commonly employed to make the reaction less violent.[1][2] It is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing a dangerous surge in temperature.[3]

  • Expert Tip: Add the ferrous sulfate before the sulfuric acid. This ensures the moderator is present as the reaction is initiated. Also, ensure efficient stirring and slow, controlled addition of sulfuric acid with external cooling to prevent localized hotspots.[3]

Q2: I'm observing significant tar formation in my reaction, resulting in a low yield and difficult purification. What is the cause, and how can I minimize it?

A2: Tar formation is a common byproduct, arising from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[4] The highly reactive acrolein, formed in situ from the dehydration of glycerol, is a primary contributor to this polymerization.

To minimize tarring:

  • Use a Moderator: As mentioned, ferrous sulfate helps control the reaction rate, which in turn reduces charring and polymerization.[2]

  • Temperature Control: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and then the exothermic phase must be carefully controlled.

  • Purification: The crude product is often a dark, tarry residue. Steam distillation is a highly effective method for isolating the quinoline derivative from the non-volatile tar.[5]

Troubleshooting Guide: Skraup Synthesis
Symptom Potential Cause Troubleshooting Steps & Rationale
Reaction is too violent Rapid, uncontrolled exothermic reaction.1. Add Ferrous Sulfate: Use FeSO₄ as a moderator to control the reaction rate.[1] 2. Slow Acid Addition: Add concentrated H₂SO₄ slowly with efficient cooling and stirring to dissipate heat.[3]
Low yield of quinoline Excessive tar formation due to polymerization.1. Optimize Temperature: Maintain the reaction temperature in the recommended range (e.g., 130-140°C for 8-hydroxyquinoline synthesis) to avoid excessive charring.[2] 2. Ensure Anhydrous Conditions: The presence of water in glycerol can lead to lower yields. Use anhydrous glycerol if possible.[3]
Difficult product isolation Product is trapped in a tarry matrix.1. Steam Distillation: Purify the crude product by steam distillation to separate the volatile quinoline from non-volatile tars.[5] 2. Extraction: After steam distillation, the quinoline can be recovered from the distillate by extraction with an organic solvent.
Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate to control the reaction's exothermicity.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charge Reactants: In the following order, add powdered ferrous sulfate, aniline, glycerol, and nitrobenzene to the flask.[3]

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid to the mixture.

  • Heating: Gently heat the mixture to initiate the reaction. Once the reaction begins (indicated by boiling), remove the heat source. The exotherm should sustain the reaction. If it becomes too vigorous, use a wet towel on the flask to cool it.[3]

  • Reaction Completion: Once the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully dilute it with water. Neutralize the mixture with a concentrated sodium hydroxide solution.

  • Purification: Isolate the crude quinoline via steam distillation. The quinoline can then be further purified by extraction and distillation.[5]

II. The Doebner-von Miller Reaction: Overcoming Polymerization

A versatile method for preparing substituted quinolines, the Doebner-von Miller reaction is often plagued by the polymerization of the α,β-unsaturated carbonyl compound.

Frequently Asked Questions (FAQs): Doebner-von Miller Reaction

Q1: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What's causing this, and how can I prevent it?

A1: Tar formation is the most common issue in the Doebner-von Miller synthesis and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7]

Strategies to Prevent Tar Formation:

  • Biphasic Solvent System: This is a highly effective method. By using a two-phase system (e.g., water and toluene), the α,β-unsaturated carbonyl compound is sequestered in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase, thus reducing polymerization.[6][8]

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its concentration low at any given time, favoring the desired reaction over self-condensation.[7]

Q2: I've isolated my product, but I have a significant amount of a partially hydrogenated byproduct. What happened?

A2: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.[6]

  • Expert Tip: Ensure you are using an appropriate oxidizing agent (often generated in situ or can be an external reagent) and that the reaction is allowed to proceed to full oxidation, which can be monitored by TLC.

Troubleshooting Workflow: Doebner-von Miller Reaction

start Low Yield/ Tar Formation check_polymerization Is the carbonyl compound polymerizing? start->check_polymerization use_biphasic Implement Biphasic System (e.g., Toluene/Water) check_polymerization->use_biphasic Yes slow_addition Slowly add the carbonyl compound check_polymerization->slow_addition Yes check_oxidation Is oxidation incomplete? check_polymerization->check_oxidation No optimize_conditions Optimize reaction time and temperature use_biphasic->optimize_conditions slow_addition->optimize_conditions add_oxidant Add a suitable oxidizing agent check_oxidation->add_oxidant Yes check_oxidation->optimize_conditions No add_oxidant->optimize_conditions end Improved Yield & Purity optimize_conditions->end

Caption: Troubleshooting workflow for low yield in the Doebner-von Miller reaction.

Experimental Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes a two-phase system to minimize tar formation.[6]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction Monitoring: Continue to reflux for an additional 4-6 hours, monitoring the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

III. The Combes Synthesis: Controlling Regioselectivity

The Combes synthesis is a valuable tool for creating 2,4-disubstituted quinolines, but the use of unsymmetrical β-diketones introduces the challenge of regioselectivity.

Frequently Asked Questions (FAQs): Combes Synthesis

Q1: I'm getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the outcome?

A1: The regioselectivity in the Combes synthesis is a delicate balance of steric and electronic effects.[2][9] The cyclization step, which is the rate-determining step, is an electrophilic aromatic substitution on the aniline ring.

  • Steric Effects: Bulky substituents on the β-diketone will favor the formation of the less sterically hindered quinoline isomer.[2]

  • Electronic Effects: Electron-donating groups on the aniline (e.g., methoxy) tend to favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) can favor the other.[2]

  • Catalyst: The use of polyphosphoric acid (PPA) as a catalyst and dehydrating agent can also influence the regioselectivity.[2]

Q2: Can I predict the major regioisomer based on my starting materials?

A2: While prediction can be complex, some general trends have been observed. For example, with trifluoromethyl-β-diketones, anilines with electron-donating groups tend to yield 2-CF₃-quinolines, whereas anilines with electron-withdrawing groups favor the 4-CF₃ regioisomer.[2] It is often necessary to perform small-scale experiments to determine the regiochemical outcome for a new set of reactants.

Key Factors Influencing Regioselectivity in Combes Synthesis

regioselectivity Regioselectivity steric_effects Steric Effects (Substituent Size) regioselectivity->steric_effects electronic_effects Electronic Effects (Aniline Substituents) regioselectivity->electronic_effects catalyst Catalyst Choice (e.g., H₂SO₄ vs. PPA) regioselectivity->catalyst

Caption: Factors governing the regiochemical outcome of the Combes synthesis.

IV. The Friedländer Synthesis: Avoiding Aldol Condensation

The Friedländer synthesis offers a straightforward route to quinolines, but side reactions, particularly the self-condensation of ketone starting materials, can reduce yields.

Frequently Asked Questions (FAQs): Friedländer Synthesis

Q1: What are the most common byproducts in the Friedländer synthesis?

A1: The most prevalent side products are:

  • Aldol Condensation Products: The ketone starting material can undergo self-condensation, especially under basic conditions, to form α,β-unsaturated ketones.[10]

  • Self-Condensation of the o-aminoaryl Aldehyde or Ketone: These starting materials can sometimes be unstable and react with themselves.[11]

  • Regioisomers: When an unsymmetrical ketone is used, the reaction can occur at two different α-methylene positions, leading to a mixture of quinoline isomers.[10]

Q2: How can I prevent the formation of aldol condensation byproducts?

A2: To suppress the self-condensation of the ketone:

  • Use Acidic Conditions: Aldol condensation is more common under basic catalysis. Switching to an acidic catalyst can significantly reduce this side reaction.[11]

  • Use an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, its pre-formed imine with another amine can be used to circumvent the conditions that promote aldol reactions.[10]

Reaction Pathways in Friedländer Synthesis

reactants o-Aminoaryl Ketone + Ketone desired_path Desired Pathway: Friedländer Condensation reactants->desired_path side_path Side Reaction: Aldol Condensation reactants->side_path quinoline_product Quinoline Product desired_path->quinoline_product aldol_byproduct Aldol Byproduct side_path->aldol_byproduct

Caption: Competing reaction pathways in the Friedländer synthesis.

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis to Minimize Aldol Byproducts

This protocol employs an acid catalyst to favor the desired quinoline formation.[11]

  • Reactant Preparation: In a suitable solvent such as toluene or ethanol, dissolve the o-aminoaryl aldehyde or ketone.

  • Addition of Ketone: Add the ketone reactant to the solution.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

  • Heating: Heat the reaction mixture under reflux and monitor its progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

By understanding the mechanistic nuances of these classical quinoline syntheses, researchers can proactively address common side reactions, leading to improved yields, higher purity, and more efficient drug discovery and development processes.

References

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. BenchChem.
  • Wikipedia. (2023). Skraup reaction. Wikipedia. [Link]

  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. BenchChem.
  • Li, W., et al. (2021). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Organic Syntheses Procedure. (n.d.). Quinoline. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2022, December 8). Synthesis of 5 membered Heterocycles [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis. BenchChem.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 114(9), 4633–4657.
  • University of North Carolina Wilmington. (n.d.).
  • Sravanthi, G., & Parvathi, S. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100823.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry.
  • TSI Journals. (n.d.).
  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. [Link]

  • CN102746221A - Method for extracting quinoline from coal tar wash oil. (n.d.).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds.
  • CN102746221B - Method for extracting quinoline from coal tar wash oil. (n.d.).
  • CN102827050A - Method for extracting quinoline and isoquinoline from coal tar wash oil. (n.d.).
  • Combes Quinoline Synthesis. (n.d.).
  • MDPI. (2022). The Formation of Inherently Chiral Calix[12]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes.

  • CN101993704A - Method for removing quinoline insoluble substances in coal tar pitch. (n.d.).
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Hossain, M., & Nanda, A. K. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. American Journal of Chemistry, 8(4), 85-94.
  • Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds.
  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. [Link]

  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • MDPI. (2020). Study of Quinoline Insoluble (QI)
  • Quora. (2021, May 17). How to identify an exothermic or endothermic reaction without the value of ∆H given?.
  • ResearchGate. (2008).
  • The Organic Chemistry Tutor. (2016, July 17). Endothermic and Exothermic Reactions [Video]. YouTube.
  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.

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Technical Support Center: Scale-up Synthesis of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 8-Fluoro-6-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important quinoline derivative from bench-scale to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a successful and efficient scale-up process.

I. Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the scale-up synthesis of 8-Fluoro-6-methylquinoline.

Issue 1: Significant Decrease in Yield Upon Scale-Up

Q: My synthesis of 8-Fluoro-6-methylquinoline via the Doebner-von Miller reaction worked well on a 10-gram scale, but the yield dropped from 85% to 50% when I moved to a 1-kilogram scale. What are the likely causes and how can I mitigate this?

A: A significant drop in yield during scale-up is a frequent challenge and often points to issues with mass and heat transfer, which are less pronounced at the laboratory scale.[1] Let's break down the potential culprits and solutions:

  • Inefficient Mixing: In larger reactors, magnetic stirring becomes inadequate. This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts and tar.[1][2]

    • Solution: Transition to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure the reaction mixture remains homogeneous.[1]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate the heat generated by the exothermic reaction.[1] Uncontrolled temperature spikes can lead to the degradation of starting materials, intermediates, or the final product.[1]

    • Solution: Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider a semi-batch approach where one of the reactants is added portion-wise to control the rate of heat generation.[1]

  • Reaction Concentration: The optimal concentration at a small scale may not be suitable for a larger batch.

    • Solution: While higher concentrations can increase reaction rates, they can also exacerbate issues with solubility, mixing, and heat transfer.[1] Experiment with slight adjustments to the solvent volume to find the new optimum.

  • Quality of Raw Materials: Impurities in starting materials can have a more pronounced negative impact on a larger scale.

    • Solution: Ensure the quality and consistency of your starting materials from suppliers. It is good practice to perform identity and purity checks on incoming batches.[1]

Issue 2: Formation of Tarry Byproducts and Purification Difficulties

Q: During the workup of my large-scale Skraup synthesis of 8-Fluoro-6-methylquinoline, I'm observing a significant amount of tar, which is making product isolation and purification a major challenge. How can I prevent this and effectively purify my product?

A: Tar formation is a well-known issue in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions, often resulting from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2]

Prevention Strategies:

  • Use of a Moderator: In the Skraup synthesis, the reaction can be notoriously exothermic and vigorous.[1][3] The addition of a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent by extending it over a longer period.[1]

  • Biphasic Reaction Medium: Consider using a biphasic reaction medium. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced.[1][2]

  • Controlled Reagent Addition: Instead of adding all reactants at once, a slow, portion-wise addition of the carbonyl compound to the reaction mixture can help to maintain a low instantaneous concentration, thus minimizing polymerization.[2]

  • Temperature Control: Maintain the lowest effective temperature to minimize polymerization and other side reactions.[1]

Purification Strategies:

  • Steam Distillation: For the purification of the crude quinoline, steam distillation is a highly effective and scalable method.[1] After the reaction, make the solution strongly alkaline with a concentrated sodium hydroxide solution and then perform steam distillation to isolate the product.

  • Recrystallization: For solid products, recrystallization is a cost-effective and scalable purification technique.[1][4] Screening for an appropriate solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[4] Common solvents for quinoline derivatives include methanol, ethanol, acetone, and mixtures like dichloromethane/hexane.[4]

  • Column Chromatography: While effective, flash column chromatography can be less practical and economical for large-scale purification. It is best reserved for the purification of smaller batches or for the removal of stubborn impurities that cannot be removed by recrystallization.[4][5]

Issue 3: Regioselectivity Problems in Friedländer Synthesis

Q: I am attempting a Friedländer synthesis to produce a polysubstituted 8-Fluoro-6-methylquinoline derivative using an unsymmetrical ketone, and I am getting a mixture of regioisomers. How can I improve the regioselectivity of this reaction?

A: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[1][6] The reaction can proceed through two different pathways, leading to the formation of isomeric products.

  • Understanding the Mechanism: The Friedländer synthesis involves an acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[7][8] The initial step is an aldol-type condensation, followed by cyclization and dehydration.[7] The regioselectivity is determined by which α-methylene group of the unsymmetrical ketone preferentially reacts.

  • Controlling Regioselectivity:

    • Steric Hindrance: The steric environment around the α-methylene groups can influence the direction of the reaction. Less sterically hindered positions are generally more reactive.

    • Electronic Effects: The electronic properties of the substituents on the ketone can also direct the reaction.

    • Catalyst Choice: The choice of catalyst (acidic or basic) can sometimes influence the regiochemical outcome.[6] Experimenting with different catalysts, such as p-toluenesulfonic acid, iodine, or even "greener" alternatives like ionic liquids, may improve selectivity.[5][7]

    • Reaction Conditions: Optimizing the reaction temperature and solvent can also play a role in controlling regioselectivity. Milder conditions are often preferable to avoid side reactions and improve selectivity.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 8-Fluoro-6-methylquinoline, and what are their pros and cons for scale-up?

A1: Several classical named reactions can be adapted for the synthesis of 8-Fluoro-6-methylquinoline. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.

Synthetic RouteDescriptionPros for Scale-UpCons for Scale-Up
Skraup Synthesis Reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][3]Inexpensive and readily available starting materials.Highly exothermic and potentially violent reaction, formation of tarry byproducts.[1][3]
Doebner-von Miller Reaction Reaction of an aniline with α,β-unsaturated carbonyl compounds.[9]More versatile than the Skraup synthesis, allowing for a wider range of substituents.[6]Prone to polymerization of the carbonyl compound, leading to tar formation and lower yields.[1][2]
Combes Synthesis Condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization.[10][11]Good for preparing 2,4-disubstituted quinolines.The rate-determining electrophilic aromatic annulation step can be sensitive to steric effects.[10]
Friedländer Synthesis Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8]One of the most direct and efficient methods, often with high atom economy.[8]Limited commercial availability of some substituted 2-aminobenzaldehydes; potential for regioselectivity issues with unsymmetrical ketones.[1][12]
Gould-Jacobs Reaction Reaction of an aniline with an alkoxymethylenemalonic ester.[13]Good for the synthesis of 4-hydroxyquinoline derivatives.Requires high temperatures for the intramolecular cyclization step.[14]

Q2: What are the key safety considerations when scaling up the synthesis of 8-Fluoro-6-methylquinoline?

A2: Safety is paramount during any chemical synthesis, especially during scale-up. For the synthesis of quinoline derivatives, several hazards need to be carefully managed:

  • Highly Exothermic Reactions: As mentioned, reactions like the Skraup synthesis are highly exothermic.[1] Proper temperature monitoring and control are crucial to prevent runaway reactions.

  • Corrosive and Hazardous Reagents: Many quinoline syntheses utilize strong acids (e.g., concentrated sulfuric acid), which are highly corrosive.[15] Quinolines themselves can be harmful if swallowed or in contact with skin, and some are suspected of causing genetic defects or cancer.[16]

    • Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Handle corrosive and toxic materials in a well-ventilated fume hood. Have appropriate spill kits and emergency procedures in place.

  • Environmental Concerns: Some traditional methods for quinoline synthesis can generate hazardous waste.[17] Consider "green chemistry" approaches, such as using less hazardous solvents or catalysts, to minimize the environmental impact.[15][17]

Q3: Which analytical techniques are most suitable for monitoring the reaction progress and assessing the purity of 8-Fluoro-6-methylquinoline?

A3: A combination of analytical techniques is recommended for effective reaction monitoring and purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress and is excellent for determining the purity of the final product.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Melting Point: For solid products, a sharp melting point range is a good indicator of high purity.

III. Visualizations

Experimental Workflow for Scale-Up Synthesis and Purification

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage Charge_Reactants Charge Reactor with Starting Materials & Solvent Controlled_Addition Controlled Addition of Second Reactant Charge_Reactants->Controlled_Addition Overhead Stirring Reaction_Monitoring Monitor Reaction (TLC, HPLC) Controlled_Addition->Reaction_Monitoring Temperature Control Quench Quench Reaction Reaction_Monitoring->Quench Reaction Complete Neutralize Neutralize with Base Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash and Dry Organic Phase Extract->Wash_Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Wash_Dry->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification_Method Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Large Scale Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Small Scale/ High Purity Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A generalized workflow for the scale-up synthesis and purification of 8-Fluoro-6-methylquinoline.

IV. References

  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline - Benchchem. Available from:

  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives - Benchchem. Available from:

  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem. Available from:

  • Scale-up challenges in the production of 2-nitroquinoline - Benchchem. Available from:

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from: [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. Available from: [Link]

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines | Request PDF - ResearchGate. Available from: [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. Available from: [Link]

  • Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction - PubMed. Available from: [Link]

  • Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. Available from: [Link]

  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers - Benchchem. Available from:

  • Application Notes and Protocols: Friedländer Synthesis for Substituted Quinoline Derivatives - Benchchem. Available from:

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available from: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available from: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Combes quinoline synthesis - Wikipedia. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]

  • Improving the regioselectivity of the Doebner-Miller reaction - Benchchem. Available from:

  • Combes Quinoline Synthesis. Available from:

  • Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available from: [Link]

  • Technical Support Center: Optimization of Skraup Quinoline Synthesis - Benchchem. Available from:

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available from: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available from: [Link]

  • Doebner–Miller reaction - Wikipedia. Available from: [Link]

  • Combes Quinoline Synthesis PDF - Scribd. Available from: [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Available from: [Link]

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines - University of the Sunshine Coast, Queensland. Available from: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues - Benchchem. Available from:

  • C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F - OSTI.GOV. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available from: [Link]

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Stability issues of 8-Fluoro-6-methylquinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoro-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction to the Stability of 8-Fluoro-6-methylquinoline

8-Fluoro-6-methylquinoline is a substituted quinoline with potential applications in medicinal chemistry and materials science. As with many heterocyclic compounds, its stability in solution can be influenced by a variety of factors, including light, pH, temperature, and the solvent system used. Understanding these stability issues is critical for obtaining reliable and reproducible experimental results. This guide will walk you through common challenges and provide solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 8-Fluoro-6-methylquinoline in solution.

Q1: My stock solution of 8-Fluoro-6-methylquinoline has turned a pale yellow color after a few days of storage. What could be the cause?

A yellowish discoloration is often an indicator of degradation. Quinolines and their derivatives can be susceptible to oxidative and photo-oxidative degradation, which can lead to the formation of colored byproducts. It is crucial to store stock solutions, especially those in organic solvents, protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible. For long-term storage, keeping aliquots at -20°C or -80°C is recommended.

Q2: I'm observing a decrease in the concentration of my 8-Fluoro-6-methylquinoline standard over time, even when stored in the dark. What could be happening?

While photodecomposition is a primary concern, other factors can contribute to a decrease in concentration. These include:

  • Hydrolysis: Depending on the pH of your solution, the quinoline ring system or its substituents may be susceptible to hydrolysis. It's important to control the pH of your aqueous solutions, especially for long-term storage.

  • Adsorption: The compound may adsorb to the surface of your storage container, particularly if it is plastic. Using low-adsorption vials or glass containers is recommended.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can lead to an apparent increase in concentration, but if the cap is frequently opened, it can also lead to degradation due to exposure to air and moisture.

Q3: What is the expected stability of 8-Fluoro-6-methylquinoline at different pH values?

While specific data for 8-Fluoro-6-methylquinoline is not extensively available, the stability of the related fluoroquinolone class of compounds is known to be pH-dependent. Generally, fluoroquinolones exhibit a "U"-shaped pH-solubility profile, with higher solubility and often greater stability at acidic (below pH 5) and alkaline (above pH 10) conditions, and minimum solubility and potentially lower stability near neutral pH.[1] For instance, some fluoroquinolones show enhanced activity under acidic conditions.[2] However, alkaline conditions have also been reported to promote the degradation of some fluoroquinolones.[3] It is crucial to experimentally determine the optimal pH for your specific application and to buffer your solutions accordingly.

Q4: Is 8-Fluoro-6-methylquinoline sensitive to light?

Yes, there is strong evidence to suggest that 8-fluoro substituted quinolones are susceptible to photodegradation. Studies on fluoroquinolones with a fluorine atom at the 8-position have shown that they can degrade upon exposure to UVA irradiation.[4] This degradation can lead to a decrease in the intended biological activity and an increase in cytotoxicity.[4] Therefore, it is imperative to protect all solutions containing 8-Fluoro-6-methylquinoline from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 8-Fluoro-6-methylquinoline.

Issue 1: Inconsistent or Non-Reproducible Bioassay Results

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of 8-Fluoro-6-methylquinoline from a recently prepared stock solution for each experiment.

  • Protect from Light: During incubation and all handling steps, protect the assay plates and solutions from light.

  • Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer.

    • Incubate the compound in the assay buffer for the duration of your experiment.

    • At various time points, take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV.

  • Consider pH Effects: Measure the pH of your assay medium and consider its potential impact on the compound's stability. If necessary, adjust and buffer the pH.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Review Sample Handling and Storage: Ensure that the sample was handled and stored under the recommended conditions (protected from light, appropriate temperature, and sealed container).

  • Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under various stress conditions. This will help in understanding the degradation pathways and developing a stability-indicating analytical method.

    • Acidic and Basic Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

    • Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).

    • Photodegradation: Expose a solution of the compound to a light source, such as a UV lamp, as per ICH Q1B guidelines.[5]

    • Thermal Degradation: Heat a solid sample of the compound to assess its thermal stability.

  • Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can provide clues to their structures.[6]

Workflow for Investigating Stability Issues

Stability_Troubleshooting_Workflow A Inconsistent Results or Unexpected Chromatographic Peaks B Review Sample Handling & Storage Procedures A->B C Perform Forced Degradation Studies B->C If handling is correct D Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC-UV, LC-MS) C->D E Analyze Samples from Stability Study D->E F Identify Degradation Products & Pathways E->F G Optimize Storage & Experimental Conditions (e.g., pH, light protection, temperature) F->G H Re-evaluate Experiment with Optimized Conditions G->H Degradation_Pathways Parent 8-Fluoro-6-methylquinoline Photo Photodegradation (Defluorination at C8) Parent->Photo Light (UVA) Hydrolysis Hydrolysis (pH dependent) Parent->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Parent->Oxidation Oxidizing Agents

Sources

Technical Support Center: Refinement of Reaction Conditions for Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of fluorinated quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluorine into the quinoline scaffold. The introduction of fluorine can dramatically alter the physicochemical and biological properties of these heterocyles, but it also introduces unique synthetic challenges.[1][2]

This document provides in-depth troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and visual aids to empower you to overcome common hurdles and optimize your reaction conditions for higher yields, better regioselectivity, and purer products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide direct answers and actionable advice for specific issues you may encounter during the synthesis of fluorinated quinolines.

General Issues & Low Yields

Q1: My overall reaction yield for fluorinated quinoline synthesis is consistently low. What are the primary factors I should investigate?

A1: Persistently low yields in fluorinated quinoline syntheses can be attributed to several factors. A systematic approach to troubleshooting is crucial.[3][4]

  • Purity of Starting Materials: The purity of your fluorinated anilines, carbonyl compounds, and any reagents is paramount. Trace impurities can lead to undesired side reactions or deactivate your catalyst.[3]

  • Reaction Conditions:

    • Temperature: Many classical quinoline syntheses, such as the Skraup or Friedländer reactions, require elevated temperatures to proceed efficiently.[4][5] However, excessive heat can lead to decomposition and the formation of tar-like byproducts. Conversely, a temperature that is too low will result in an incomplete or sluggish reaction.[4]

    • Atmosphere: Reactions that are sensitive to oxidation or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Catalyst Selection and Activity: The choice of catalyst is highly dependent on the specific reaction and substrates. For instance, in the Friedländer synthesis, both Brønsted and Lewis acids are commonly used.[6][7] Ensure your catalyst is fresh and active, as some can be sensitive to air and moisture.[3]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.[3] For example, in some esterification reactions to produce fluorinated quinoline analogs, DMF was found to give a higher yield than dichloromethane (DCM).[8][9] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have also been shown to be beneficial in certain C-H activation reactions.

  • Work-up and Purification: Product loss can occur during extraction and purification. Review your work-up procedure to minimize the formation of emulsions and ensure complete extraction of the product.[3]

Regioselectivity Issues

Q2: I am observing a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I improve the regioselectivity?

A2: Poor regioselectivity in the Friedländer synthesis is a common issue when using unsymmetrical ketones, as they have two different enolizable α-methylene groups, leading to two potential points of initial condensation.[10]

  • Catalyst Control: The use of specific catalysts can favor the formation of one regioisomer. For example, amine catalysts like pyrrolidine can direct the reaction towards the 2-substituted quinoline.[10]

  • Directing Groups: The introduction of a directing group on one of the α-carbons of the ketone can block one of the reaction pathways, leading to a single product.[10]

  • Reaction Conditions: Gradual addition of the methyl ketone substrate and higher reaction temperatures have been shown to increase regioselectivity in favor of the 2-substituted product in amine-catalyzed reactions.[10]

  • Substituent Effects: The electronic properties of substituents on the aniline ring can influence the cyclization. Electron-donating groups may favor one regioisomer, while electron-withdrawing groups like fluorine can direct the cyclization to produce the other.[11]

Q3: How does the position of the fluorine atom on the aniline precursor affect the outcome of the reaction?

A3: The position of the fluorine atom has a profound electronic effect on the reactivity of the aniline ring and the subsequent cyclization.

  • Electron-Withdrawing Nature: Fluorine is an electron-withdrawing group, which can deactivate the aromatic ring, making the electrophilic aromatic substitution step of the cyclization more challenging.[4]

  • Directing Effects: The position of the fluorine atom will influence the regioselectivity of the cyclization in reactions like the Skraup or Combes synthesis. For example, a fluorine atom at the meta position to the amino group will direct the cyclization to the ortho and para positions relative to itself.

Side Product Formation

Q4: My Skraup synthesis is producing a significant amount of tar-like byproducts. What are the likely causes and how can I mitigate this?

A4: The Skraup reaction is notorious for its harsh conditions (concentrated sulfuric acid, high temperatures) which can lead to polymerization and the formation of tar.[12][13]

  • Control of Acrolein Formation: The reaction of glycerol with sulfuric acid produces acrolein in situ.[13][14] The rate of this dehydration should be carefully controlled to avoid polymerization of the acrolein.

  • Oxidizing Agent: The choice and amount of oxidizing agent (traditionally nitrobenzene) are critical. Milder oxidizing agents can sometimes be employed.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can provide rapid and uniform heating, potentially reducing reaction times and minimizing the formation of byproducts.[15][16] Ionic liquids have also been used as reaction media under microwave conditions to improve the Skraup synthesis.[16]

Q5: In my Bischler-Napieralski reaction to form a dihydroisoquinoline precursor, I am observing the formation of a styrene byproduct. What is the cause and how can it be prevented?

A5: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski reaction and is proposed to occur via a retro-Ritter reaction from a nitrilium salt intermediate.[17][18]

  • Reaction Conditions: This side reaction is favored when the formation of a conjugated system is possible.[17]

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[17][18]

  • Alternative Reagents: The use of oxalyl chloride to form an N-acyliminium intermediate can avoid the elimination of the amide group as a nitrile.[17][18] More modern approaches utilize reagents like trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, which allows for milder reaction conditions.[19]

Detailed Experimental Protocols

Here, we provide a detailed, step-by-step methodology for a common synthesis of a fluorinated quinoline, the Friedländer Annulation.

Protocol 1: Friedländer Annulation for the Synthesis of a 2,3-Disubstituted 6-Fluoroquinoline

This protocol describes the synthesis of a 2,3-disubstituted 6-fluoroquinoline from 2-amino-5-fluorobenzophenone and a ketone with an α-methylene group, catalyzed by a Brønsted acid.

Workflow Diagram:

Friedlander_Annulation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-5-fluorobenzophenone D Mix Reactants & Catalyst in Solvent (e.g., Toluene) A->D B Ketone (e.g., Ethyl Acetoacetate) B->D C Brønsted Acid Catalyst (e.g., p-TsOH) C->D E Heat to Reflux with Water Removal (Dean-Stark) D->E Heating F Monitor Reaction Progress (TLC) E->F Sampling G Cool Reaction Mixture F->G Reaction Complete H Aqueous Work-up (e.g., NaHCO3 wash) G->H I Extract with Organic Solvent H->I J Dry, Concentrate, and Purify (Column Chromatography) I->J K 2,3-Disubstituted 6-Fluoroquinoline J->K

Caption: Workflow for the Friedländer Annulation Synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-amino-5-fluorobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Solvent Addition: Add a suitable solvent such as toluene to the flask. The volume should be sufficient to allow for efficient stirring and reflux.

  • Reaction Execution: Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted 6-fluoroquinoline.

Data Summary Table

ParameterRecommended ConditionRationale & Troubleshooting Tips
Catalyst p-TsOH, TFA, Lewis AcidsCatalyst choice is substrate-dependent. If the reaction is sluggish, consider a stronger acid or a Lewis acid catalyst.[6][20]
Solvent Toluene, XyleneA solvent that allows for azeotropic removal of water is ideal.[17]
Temperature RefluxElevated temperatures are often necessary to drive the cyclodehydration.[3] If decomposition occurs, try a lower temperature with a more active catalyst.
Water Removal Dean-Stark ApparatusEssential for driving the equilibrium towards the product.[3]

Conclusion

The synthesis of fluorinated quinolines presents both opportunities and challenges. A thorough understanding of the reaction mechanisms and the electronic effects of fluorine is essential for success. By systematically addressing issues related to yield, regioselectivity, and side product formation, and by carefully selecting and optimizing reaction conditions, researchers can effectively synthesize these valuable compounds. This guide serves as a foundational resource to aid in the refinement of your experimental protocols.

References

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3373. [Link]

  • Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. (1999). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 439(2), 149-157. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1019. [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2023). ChemRxiv. [Link]

  • An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. (2018). Royal Society Open Science, 5(1), 171728. [Link]

  • Synthesis of Fluorinated Quinolines and a Pyrazoloquinoline. (2000). Journal of Fluorine Chemistry, 101(2), 229-234. [Link]

  • Skraup quinoline synthesis. (n.d.). ResearchGate. [Link]

  • Selective Direct Fluorination of Quinoline Derivatives. (2008). The Journal of Organic Chemistry, 73(16), 6429–6432. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Selective Direct Fluorination of Quinoline Derivatives. (2008). The Journal of Organic Chemistry, 73(16), 6429–6432. [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (2007). Organic Letters, 9(24), 5043–5045. [Link]

  • Skraup Synthesis. (n.d.). ideXlab. [Link]

  • A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. (2019). The Journal of Organic Chemistry, 84(17), 11216-11224. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society, 145(38), 20956–20966. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-10. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(5), 1088. [Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications. (2018). Current Organic Chemistry, 22(18), 1776-1801. [Link]

  • Styrylquinoline Derivatives as IGF1R Inhibitors. (2023). ACS Medicinal Chemistry Letters, 14(12), 1785–1791. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society, 145(38), 20956–20966. [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances, 14(15), 10586-10609. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). ResearchGate. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2021). Chemical Science, 12(30), 10323–10330. [Link]

  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (2010). ChemInform, 41(26). [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2021). In Comprehensive Organic Name Reactions and Reagents. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3373. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2011). In Name Reactions in Heterocyclic Chemistry II. [Link]

  • Synthetic Fluorination Methodology. (n.d.). Altmaniacs. [Link]

  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (2016). Organic Chemistry Frontiers, 3(9), 1152-1156. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2023). Journal of the American Chemical Society, 145(46), 25286–25292. [Link]

  • Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. (1994). Journal of the Chemical Society, Perkin Transactions 1, (15), 2055-2059. [Link]

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Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with quinoline derivatives. For researchers, scientists, and drug development professionals, overcoming this hurdle is critical for obtaining accurate in vitro assay results, achieving desired in vivo efficacy, and developing viable drug formulations. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind various solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: Why are many of my quinoline derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of numerous quinoline derivatives stems from their molecular structure. The quinoline core itself is a bicyclic aromatic system, which is inherently hydrophobic. Strong intermolecular forces within the crystal lattice of the solid compound can also impede solvation by water molecules. Furthermore, the type and placement of substituents on the quinoline ring heavily influence solubility; lipophilic groups can markedly decrease water solubility[1].

Q2: My quinoline derivative, initially dissolved in a stock solvent like DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?

A2: This common issue is often referred to as "crashing out." It happens when the concentration of the organic co-solvent (e.g., DMSO) is drastically lowered upon dilution into an aqueous buffer. The resulting solvent system is no longer able to maintain the solubility of the hydrophobic quinoline derivative at the desired concentration, leading to its precipitation[2]. To prevent this, it's crucial to ensure the final concentration of the co-solvent is as low as possible and to explore the solubility enhancement techniques detailed in this guide.

Q3: What are the primary strategies for enhancing the aqueous solubility of my quinoline compound?

A3: A variety of methods can be employed to improve the solubility of quinoline derivatives. These can be broadly classified as physical and chemical modifications. Key strategies include:

  • pH Adjustment: Leveraging the basic nature of the quinoline nitrogen.

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Salt Formation: Creating a more soluble salt form of the compound.

  • Cyclodextrin Complexation: Encapsulating the molecule in a cyclodextrin.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.

  • Nanoparticle Engineering: Reducing the particle size to the nanometer scale.[3][4][5]

The selection of the most suitable technique depends on the specific physicochemical properties of your quinoline derivative, the requirements of your experiment, and the intended application[1][6].

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to troubleshooting and resolving common solubility problems encountered during experiments with quinoline derivatives.

Issue 1: Compound Precipitation in Neutral Aqueous Buffer During In Vitro Assays

Problem: Your quinoline derivative precipitates out of the aqueous buffer (e.g., PBS pH 7.4) during cell-based assays or enzymatic screens, leading to inconsistent and unreliable results.

Causality: Quinolines are typically weak bases.[7][8][9] The nitrogen atom in the quinoline ring has a pKa of approximately 4.9.[8] At a neutral pH, the compound is predominantly in its neutral, less soluble form.

Troubleshooting Workflow:

start Precipitation in Neutral Buffer ph_adjust Attempt pH Adjustment start->ph_adjust co_solvent Try Co-solvency ph_adjust->co_solvent Incompatible with Assay end_success Solubility Achieved ph_adjust->end_success Successful cyclodextrin Consider Cyclodextrin Complexation co_solvent->cyclodextrin Co-solvent Affects Assay co_solvent->end_success Successful nanosuspension Explore Nanosuspension cyclodextrin->nanosuspension Complexation Ineffective cyclodextrin->end_success Successful nanosuspension->end_success Successful end_fail Consult Formulation Specialist nanosuspension->end_fail Requires Specialized Equipment

Caption: Troubleshooting workflow for poor aqueous solubility.

Solution A: pH Adjustment

Principle: By lowering the pH of the solution to 1-2 units below the pKa of the quinoline nitrogen, you can promote its protonation. The resulting cationic form is generally more water-soluble.[2][8]

Experimental Protocol:

  • Determine the pKa: If the pKa of your specific quinoline derivative is unknown, you can estimate it or determine it experimentally. For the parent quinoline, the pKa is approximately 4.9.[8]

  • Prepare Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Common choices include citrate or acetate buffers.

  • Test Solubility: Add a known excess amount of your quinoline derivative to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Select Optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your experimental system.

Troubleshooting:

  • Precipitation persists: The required pH for solubilization might be too low for your biological assay (e.g., causing cell death). In this case, consider other methods.

  • Compound instability: Ensure your compound is stable at the required pH over the duration of your experiment.

Solution B: Co-solvency

Principle: The addition of a water-miscible organic solvent (a co-solvent) reduces the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[10][11]

Common Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)< 1% (v/v)Widely used, but can have biological effects at higher concentrations.
Ethanol1-10% (v/v)Generally well-tolerated in many biological systems.
Polyethylene glycol 400 (PEG 400)5-20% (v/v)A less volatile and often less toxic option.[11]
Propylene glycol5-20% (v/v)Another common choice for parenteral formulations.[3]

Experimental Protocol:

  • Prepare Stock Solution: Dissolve your quinoline derivative in a suitable co-solvent at a high concentration.

  • Dilution: Add the stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay is below the threshold that affects your biological system. It is crucial to run a vehicle control (buffer with the same final concentration of co-solvent) to account for any effects of the co-solvent itself.

Troubleshooting:

  • Precipitation upon dilution: The final co-solvent concentration may be too low. You may need to test a higher final concentration, ensuring it is still compatible with your assay.

  • Biological interference: If the co-solvent affects your assay, you will need to try a different co-solvent or an alternative solubilization method.

Issue 2: Requirement for Higher Compound Concentration than Achievable with pH or Co-solvents

Problem: For certain applications, such as formulation development or high-throughput screening, you may need to achieve a higher concentration of the quinoline derivative than is possible with simple pH adjustment or co-solvency.

Solution C: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate hydrophobic molecules, like quinoline derivatives, forming an inclusion complex that has a higher apparent water solubility.[4][12]

Diagram of Cyclodextrin Complexation:

cluster_0 Before Complexation cluster_1 After Complexation quinoline Quinoline Derivative (Hydrophobic) complex Inclusion Complex (Water Soluble) quinoline->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Encapsulation of a quinoline derivative within a cyclodextrin.

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD)Intermediate cavity size suitable for many drug molecules.[]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a favorable safety profile.[14]

Experimental Protocol:

  • Select a Cyclodextrin: HP-β-CD is often a good starting point due to its favorable properties.

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your aqueous buffer. Concentrations can range from 1-20% (w/v).

  • Add Quinoline Derivative: Add an excess of your quinoline derivative to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.

  • Equilibrate and Separate: Allow the solution to equilibrate, then remove any undissolved compound by centrifugation or filtration.

  • Quantify: Determine the concentration of the dissolved quinoline derivative.

Troubleshooting:

  • Insufficient solubility enhancement: Increase the concentration of the cyclodextrin or try a different type of cyclodextrin.

  • Competition: Be aware that components of your assay medium could potentially compete with your compound for the cyclodextrin cavity.

Solution D: Solid Dispersion

Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[16][17][18] This technique can enhance solubility by reducing particle size, improving wettability, and potentially converting the drug to an amorphous form, which has higher energy and thus greater solubility.[19][20]

Common Preparation Methods:

  • Melting (Fusion) Method: The drug and carrier are heated until they melt together, then cooled and solidified.[17][19]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[19]

Experimental Protocol (Solvent Evaporation):

  • Select a Carrier: Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[17]

  • Dissolve Components: Dissolve both your quinoline derivative and the chosen carrier in a suitable common solvent (e.g., ethanol, methanol).

  • Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry and Pulverize: Dry the resulting solid film under vacuum to remove any residual solvent. Pulverize the solid dispersion to obtain a fine powder.

  • Test Dissolution: Compare the dissolution rate and extent of the solid dispersion in your aqueous buffer to that of the pure drug.

Troubleshooting:

  • Phase Separation: The drug may recrystallize over time, reducing the solubility advantage. Proper carrier selection and storage conditions are crucial.

  • Carrier Compatibility: Ensure the carrier is compatible with your downstream applications.

Solution E: Nanoparticle Engineering

Principle: Reducing the particle size of a drug to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio.[21][22][23] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate.[5] Additionally, for very small particles, the saturation solubility itself can increase.[24]

Common Preparation Methods:

  • Top-Down (Milling): High-energy wet media milling breaks down larger drug crystals into nanoparticles.

  • Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner by adding an anti-solvent.[25]

  • High-Pressure Homogenization: A suspension of the drug is forced through a small orifice at high pressure, causing cavitation that breaks the particles down.[3][4]

This is an advanced technique that often requires specialized equipment. It is typically employed when other methods are insufficient or for the development of final drug formulations.

References

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the unique photophysical properties of quinoline derivatives in their work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This center is structured to address the common challenges and questions that arise when working to enhance the fluorescence quantum yield (QY) of these versatile molecules.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to the fluorescence of quinoline probes.

Q1: What is fluorescence quantum yield and why is it a critical parameter for my quinoline probe?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the probe.[1] A high quantum yield (closer to 1) indicates that a large fraction of the absorbed photons are converted into fluorescent light, resulting in a brighter signal. For applications in bio-imaging, sensing, and drug development, a high quantum yield is crucial for achieving high sensitivity, a strong signal-to-noise ratio, and a low limit of detection.[2]

Q2: Why is my quinoline probe exhibiting very weak or no fluorescence?

A2: Quinoline and its derivatives can be inherently weakly fluorescent. This is often due to the presence of a non-bonding electron pair on the nitrogen atom, which can lead to an energetically favorable non-emissive excited state known as the n-π* state.[3] De-excitation from this state is more likely to occur through non-radiative pathways like intersystem crossing, which reduces the fluorescence quantum yield.[3] The key to enhancing fluorescence often lies in shifting the excited state to a more emissive π-π* character.

Q3: How does the solvent environment impact the quantum yield of my quinoline probe?

A3: The solvent plays a critical role in the photophysical behavior of quinoline probes. Generally, polar solvents tend to increase the fluorescence quantum yield. This is because polar solvents can stabilize the more polar π-π* excited state, making it lower in energy than the n-π* state. In nonpolar solvents, the n-π* state may be lower in energy, leading to weaker fluorescence. Additionally, solvents containing heavy atoms (e.g., chloroform, carbon tetrachloride) can decrease fluorescence through the "heavy atom effect," which promotes intersystem crossing to the triplet state.[4] Water and alcohols can also act as quenchers for some fluorescent probes.[5]

Q4: Can the pH of the solution affect the fluorescence of my quinoline probe?

A4: Absolutely. The fluorescence of quinoline probes is often highly pH-dependent. Protonation of the nitrogen atom in the quinoline ring in acidic conditions can dramatically increase the fluorescence quantum yield.[3] This is because protonation sequesters the non-bonding electrons, which destabilizes the n-π* state and promotes the highly fluorescent π-π* excited state.[3] This property is often exploited in the design of pH-sensitive probes.

Troubleshooting Guide: Low Fluorescence Quantum Yield

This guide provides a systematic approach to diagnosing and resolving issues related to low fluorescence quantum yield in your experiments.

Problem: My quinoline probe has a significantly lower quantum yield than expected.

Below is a troubleshooting workflow to help you identify and address the potential causes of low quantum yield.

troubleshooting_workflow start Low Quantum Yield Observed check_concentration Is the probe concentration too high? start->check_concentration check_ph Is the pH of the solution optimal? check_concentration->check_ph No solution_concentration Dilute the sample to an absorbance < 0.1 check_concentration->solution_concentration Yes check_solvent Is the solvent appropriate? check_ph->check_solvent Yes solution_ph Perform a pH titration to find the optimal pH check_ph->solution_ph No check_purity Is the probe pure? check_solvent->check_purity Yes solution_solvent Test in a more polar, aprotic solvent check_solvent->solution_solvent No check_quenching Are there any quenching agents present? check_purity->check_quenching Yes solution_purity Purify the probe (e.g., chromatography, recrystallization) check_purity->solution_purity No check_photobleaching Is photobleaching occurring? check_quenching->check_photobleaching No solution_quenching Remove potential quenchers (e.g., metal ions, oxygen) check_quenching->solution_quenching Yes solution_photobleaching Use an anti-fade agent or reduce light exposure check_photobleaching->solution_photobleaching Yes

Caption: A troubleshooting workflow for diagnosing low fluorescence quantum yield.

Detailed Explanations for Troubleshooting Steps:
  • Concentration Effects (Inner Filter and Self-Quenching): At high concentrations, the observed fluorescence can be artificially lowered due to two main phenomena. The inner filter effect occurs when the excitation or emission light is absorbed by other probe molecules in the solution.[6] Self-quenching or concentration quenching happens when excited probe molecules interact with ground-state molecules, leading to non-radiative decay.[7]

    • Solution: To mitigate these effects, it is crucial to work with dilute solutions. A general guideline is to keep the absorbance of the sample below 0.1 at the excitation wavelength.[8]

  • pH Optimization: As discussed in the FAQs, the protonation state of the quinoline nitrogen is a key determinant of its fluorescence.

    • Solution: If your probe's fluorescence is low, the pH of your solution may not be optimal. Performing a pH titration while monitoring the fluorescence intensity will help you identify the pH at which the fluorescence is maximized.

  • Solvent Selection: The choice of solvent can dramatically alter the quantum yield.

    • Solution: If you are observing low fluorescence, consider switching to a more polar, aprotic solvent. Protic solvents, while polar, can sometimes quench fluorescence through hydrogen bonding interactions. A solvent screen can be a valuable experiment to identify the optimal medium for your probe.

SolventDielectric Constant (ε)Typical Effect on Quinoline QY
Dichloromethane9.1Can be low for unprotonated quinolines[3]
Acetonitrile37.5Generally enhances fluorescence
Dimethyl Sulfoxide (DMSO)46.7Often leads to higher quantum yields
Ethanol24.6Can enhance or quench depending on the probe structure
Water80.1Highly dependent on pH

Caption: General effects of different solvents on the quantum yield of quinoline probes.

  • Purity of the Probe: Impurities can act as quenchers, significantly reducing the fluorescence quantum yield.

    • Solution: Ensure the purity of your quinoline probe through appropriate analytical techniques (e.g., NMR, mass spectrometry, HPLC). If impurities are detected, purify the compound using methods like column chromatography or recrystallization.

  • Presence of Quenching Agents: Various substances can quench fluorescence through different mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET).[9] Common quenchers include:

    • Molecular Oxygen: Can be removed by bubbling an inert gas (e.g., nitrogen, argon) through the solution.

    • Heavy Atoms and Halide Ions: Ions like I⁻ and Br⁻ are effective quenchers.[9]

    • Transition Metal Ions: Ions such as Fe³⁺, Cu²⁺, and Ni²⁺ can quench fluorescence.

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to light.[10]

    • Solution: Minimize light exposure by using neutral density filters, reducing illumination time, and using an anti-fade reagent in your mounting medium if applicable.[11]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to enhancing and measuring the fluorescence quantum yield of quinoline probes.

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[1] Quinine sulfate is a common standard for probes that excite in the UV-visible region.

Materials:

  • Quinoline probe (unknown sample)

  • Fluorescence standard (e.g., quinine sulfate, ΦF = 0.58 in 0.1 M H₂SO₄)

  • Spectrophotometer (for absorbance measurements)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate solvent(s)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the unknown sample in the chosen solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.[8]

  • Measure the absorbance spectra of all solutions using the spectrophotometer. Record the absorbance at the selected excitation wavelength (λex).

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, using the same λex for both the standard and the unknown. Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements.[12]

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.

  • Determine the slope (gradient, m) of the linear fit for both plots.

  • Calculate the quantum yield of the unknown sample (Φx) using the following equation:[13]

    Φx = Φst * (mx / mst) * (nx² / nst²)

    Where:

    • Φst is the quantum yield of the standard.

    • mx and mst are the slopes for the unknown and standard, respectively.

    • nx and nst are the refractive indices of the solvents used for the unknown and standard, respectively.

qy_measurement_workflow cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis prep_std Prepare standard solutions (Abs < 0.1) abs_spec Measure Absorbance Spectra prep_std->abs_spec prep_unk Prepare unknown solutions (Abs < 0.1) prep_unk->abs_spec fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot slope Determine Slopes (m_x, m_st) plot->slope calculate Calculate Quantum Yield (Φ_x) slope->calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

Protocol 2: pH Titration of a Quinoline Probe

This protocol helps to determine the optimal pH for maximizing the fluorescence of your probe.

Materials:

  • Quinoline probe stock solution (in a suitable solvent like DMSO or ethanol)

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • Spectrofluorometer

  • pH meter

Procedure:

  • Prepare a dilute solution of your quinoline probe in each of the pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and probe solubility.

  • Calibrate the pH meter using standard buffer solutions.[14]

  • Measure and record the final pH of each probe solution.

  • Measure the fluorescence emission spectrum of the probe in each buffer solution. Use a consistent excitation wavelength and instrument settings for all measurements.

  • Determine the peak fluorescence intensity for each spectrum.

  • Plot the peak fluorescence intensity versus pH. The resulting graph will show the pH profile of your probe's fluorescence, allowing you to identify the pH at which the emission is maximal.

The Mechanism of Fluorescence Enhancement by Protonation

The significant increase in fluorescence quantum yield upon protonation of the quinoline nitrogen is a cornerstone of optimizing these probes. The following diagram illustrates the underlying photophysical mechanism.

protonation_enhancement cluster_unprotonated Unprotonated Quinoline (Neutral/Basic pH) cluster_protonated Protonated Quinoline (Acidic pH) S0_un S₀ (Ground State) S1_n_pi S₁ (n-π) Low Energy, Non-emissive S0_un->S1_n_pi Excitation S1_n_pi->S0_un Fluorescence (Weak) T1_un T₁ (Triplet State) S1_n_pi->T1_un Intersystem Crossing (ISC) (Efficient) S1_pi_pi_un S₁ (π-π) Higher Energy S0_pro S₀ (Ground State) S1_pi_pi_pro S₁ (π-π) Low Energy, Emissive S0_pro->S1_pi_pi_pro Excitation S1_pi_pi_pro->S0_pro Fluorescence (Strong) T1_pro T₁ (Triplet State) S1_pi_pi_pro->T1_pro ISC (Inefficient) S1_n_pi_pro S₁ (n-π) Higher Energy

Caption: Energy level diagram illustrating fluorescence enhancement in quinolines upon protonation.

In the unprotonated state, the non-bonding (n) electrons on the nitrogen result in a low-energy n-π* excited state. Transitions from this state back to the ground state are often forbidden, leading to efficient intersystem crossing to the triplet state and thus, low fluorescence.[3] Upon protonation, the n-electrons are involved in bonding with the proton, which significantly raises the energy of the n-π* state. Consequently, the π-π* state becomes the lowest energy excited singlet state. Transitions from the π-π* state to the ground state are quantum-mechanically allowed, resulting in strong fluorescence emission.[3]

References

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link]

  • Kumbhakar, M. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3). Retrieved from [Link]

  • Diva-portal.org. (2024). The effect of rigidity on the emission of quadrupolar strongly polarized dyes. Retrieved from [Link]

  • Chenoweth, D. M., & Daughtry, J. L. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Current Opinion in Chemical Biology, 57, 84-93. Retrieved from [Link]

  • Kärnä, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(52), 31278–31285. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). An acidic pH fluorescent probe based on Tröger's base. Retrieved from [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • Fapas. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The effect of rigidity on the emission of quadrupolar strongly polarized dyes. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). A high-throughput protocol for measuring solution pH of bacterial cultures using UV-Vis absorption spectrophotometry. Retrieved from [Link]

  • Andor. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Retrieved from [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • Immudex. (2026). The Fluorescence Signal is Too Low. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • ResearchGate. (2000). External heavy-atom effect on fluorescence kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Fluorescence lifetimes (τ fl ), quantum yields (Φ fl ) and rate constants of nonradiative decay (k nrad) of P1 in solvents of different polarities. Retrieved from [Link]

  • MDPI. (2022). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. Retrieved from [Link]

  • University of Göttingen. (n.d.). Fluorescence Quenching. Retrieved from [Link]

  • ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. Retrieved from [Link]

  • University of Helsinki. (2024). The effect of rigidity on the emission of quadrupolar strongly polarized dyes. Retrieved from [Link]

  • Palomar College. (n.d.). ACID-BASE TITRATION USING A pH METER. Retrieved from [Link]

  • HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting | Fluorescence: Detection. Retrieved from [Link]

  • RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Retrieved from [Link]

  • YouTube. (2023). Graphviz workflow 1. Retrieved from [Link]

  • Study.com. (n.d.). How the following factors affect fluorescence quantum efficiency: increasing structural rigidity, decreasing temperature, increasing sample concentration?. Retrieved from [Link]

  • PMT Education. (n.d.). SP PI5.2 - Titration Using a pH Probe. Retrieved from [Link]

  • National Institutes of Health. (2018). Universal quenching of common fluorescent probes by water and alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). How does molecular structure contribute in the property of fluorescence?. Retrieved from [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]

  • Instituto Superior Técnico. (2000). External heavy-atom effect on fluorescence kinetics. Retrieved from [Link]

  • Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.3: Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. Retrieved from [Link]

  • National Institutes of Health. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]

  • PubMed. (2015). A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. Retrieved from [Link]

  • PubMed. (2024). Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment. Retrieved from [Link]

  • RSC Publishing. (2000). External heavy-atom effect on fluorescence kinetics. PhysChemComm. Retrieved from [Link]

  • SPIE Digital Library. (1995). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Fluoroquinolone Scaffolds: Evaluating 8-Fluoro-6-methylquinoline Against Established Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a deep comparative analysis of 8-Fluoro-6-methylquinoline in the context of widely-used fluoroquinolone antibacterial agents. Designed for researchers and drug development professionals, this document moves beyond a simple catalog of features to explain the critical structure-activity relationships (SAR) that govern efficacy and spectrum. We will dissect the molecular architecture of the fluoroquinolone class, contextualize the potential role of 8-Fluoro-6-methylquinoline based on these principles, and provide robust, field-proven experimental protocols for a comprehensive head-to-head evaluation.

The Fluoroquinolone Pharmacophore: A Foundation of Antibacterial Action

Fluoroquinolones are a potent class of synthetic, broad-spectrum antibiotics that function as direct inhibitors of bacterial DNA synthesis.[1] Their action is bactericidal and concentration-dependent.[2] The core of their activity lies in the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] By stabilizing the complex between these enzymes and DNA, fluoroquinolones introduce and seal double-strand DNA breaks, which ultimately blocks DNA replication and triggers cell death.[1][4]

The remarkable success of this class stems from the strategic modification of the fundamental quinolone structure. Over 10,000 analogs have been synthesized, each modification fine-tuning the agent's properties. The key positions on the quinolone ring system and their contributions to the drug's profile are outlined below:

  • N-1 Position: Substituents here, such as a cyclopropyl group (as in Ciprofloxacin), significantly enhance activity against Gram-negative bacteria.

  • C-6 Position: The introduction of a fluorine atom at this position was a watershed moment, dramatically increasing cell penetration and the inhibition of DNA gyrase.[][6] This single modification defines the "fluoroquinolone" class and is a near-universal feature in clinically relevant agents.

  • C-7 Position: This position is a major driver of antibacterial spectrum and potency. Bulky heterocyclic substituents, like the piperazine ring in Ciprofloxacin or the methoxy group in Moxifloxacin, improve Gram-positive and anaerobic coverage.[7]

  • C-8 Position: Modifications at C-8 can alter the molecule's spatial configuration, affecting target affinity. A halogen (F or Cl) or a methoxy group at this position can enhance activity against Gram-positive cocci and anaerobes.[7]

Caption: Mechanism of Fluoroquinolone Action.

Structural and Inferred Functional Analysis

To understand the potential of 8-Fluoro-6-methylquinoline, we compare its structure against three benchmark fluoroquinolones representing different generations and spectra of activity: Ciprofloxacin, Levofloxacin, and Moxifloxacin.

Table 1: Structural Comparison of Fluoroquinolone Agents

Compound Name Core Structure N-1 Substituent C-6 Substituent C-7 Substituent C-8 Substituent
8-Fluoro-6-methylquinoline Quinoline H Methyl H Fluoro
Ciprofloxacin Quinolone Cyclopropyl Fluoro Piperazinyl H
Levofloxacin Fluoroquinolone Methyl (part of ring) Fluoro Methylpiperazinyl H (part of ring)

| Moxifloxacin | Fluoroquinolone | Cyclopropyl | Fluoro | Diazabicyclononyl | Methoxy |

Analysis of 8-Fluoro-6-methylquinoline:

8-Fluoro-6-methylquinoline is a simplified scaffold. Based on established SAR, we can infer its potential properties:

  • C-6 Position: The presence of a methyl group instead of the canonical fluorine atom is a significant deviation. The C-6 fluorine is known to be critical for high potency through enhanced DNA gyrase binding and cell permeability.[6] The substitution with a methyl group suggests that its intrinsic antibacterial activity may be lower than that of classic fluoroquinolones.

  • C-8 Position: The fluorine atom at C-8 is noteworthy. Halogenation at this position has been shown to improve activity against Gram-positive bacteria and anaerobes.[7]

  • N-1 and C-7 Positions: The lack of substituents at the N-1 and C-7 positions is the most telling feature. These positions are typically modified to broaden the antibacterial spectrum and enhance potency. This simple structure suggests that 8-Fluoro-6-methylquinoline is likely a synthetic building block or an early-stage investigational molecule rather than a broad-spectrum agent itself.[8][9]

Table 2: Comparative Performance and Pharmacokinetic Profiles

Parameter 8-Fluoro-6-methylquinoline Ciprofloxacin Levofloxacin Moxifloxacin
Primary Gram-Negative Activity Not Widely Reported +++ (Excellent) ++ (Good) ++ (Good)
Primary Gram-Positive Activity Not Widely Reported + (Moderate) ++ (Good) +++ (Excellent)
Anaerobic Activity Not Widely Reported - (Poor) + (Moderate) ++ (Good)
Primary Bacterial Target Not Widely Reported DNA Gyrase Topoisomerase IV / DNA Gyrase Topoisomerase IV / DNA Gyrase
Elimination Half-life (hours) Not Widely Reported ~4 ~6-8 ~12

Data for Ciprofloxacin, Levofloxacin, and Moxifloxacin compiled from sources.[10][11][12]

Experimental Blueprint for Comparative Assessment

To empirically determine the antibacterial potential and safety profile of 8-Fluoro-6-methylquinoline, a rigorous, side-by-side experimental evaluation is necessary. The following protocols are designed as self-validating systems for generating reliable and comparable data.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a standardized and quantitative technique for this assessment.[14]

Causality and Rationale: This assay is the gold standard for quantifying antibacterial potency.[15] By testing against a panel of representative Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, we can establish both the potency and the spectrum of activity. A standardized bacterial inoculum is critical for reproducibility, as the final MIC value is dependent on the initial number of organisms.[16]

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of 8-Fluoro-6-methylquinoline and comparator agents (e.g., from 64 µg/mL down to 0.06 µg/mL) in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: From an overnight culture, select isolated colonies of the test bacterium and suspend in saline to match the turbidity of a 0.5 McFarland standard.[16]

  • Inoculation: Dilute the standardized suspension in MHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well containing the test compounds.

  • Controls: Include a positive control well (inoculum, no drug) and a negative control well (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Protocol 2: In Vitro Cytotoxicity Assessment

It is crucial to determine if a compound's antibacterial activity is selective for bacterial cells over mammalian cells. The MTT assay is a colorimetric method for assessing cell viability, where mitochondrial reductases in viable cells convert the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18]

Causality and Rationale: An effective antibiotic must kill pathogens with minimal harm to the host.[19] This assay provides a quantitative measure of a compound's toxicity to human cells (e.g., HEK293 embryonic kidney cells or HepG2 liver cells). Comparing the antibacterial MIC to the cytotoxic concentration (IC₅₀) gives the selectivity index, a key parameter in early drug development.

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HEK293) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measurement: Read the absorbance of the wells on a microplate reader at approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.[17]

Conclusion and Future Directions

While established fluoroquinolones like Ciprofloxacin and Moxifloxacin have well-defined roles, the analysis of novel scaffolds like 8-Fluoro-6-methylquinoline is essential for expanding the chemical space for antibiotic development. Based on a thorough analysis of its structure against decades of fluoroquinolone SAR, 8-Fluoro-6-methylquinoline is predicted to have limited intrinsic antibacterial activity due to the absence of key potentiating groups at the C-6, N-1, and C-7 positions. However, the C-8 fluoro substitution makes it an interesting backbone for further synthetic modification.

The true potential of this and related compounds can only be unlocked through rigorous empirical testing. The detailed protocols provided in this guide offer a clear and robust pathway for determining the antibacterial spectrum, potency, and cytotoxic profile of 8-Fluoro-6-methylquinoline, enabling a direct, data-driven comparison against clinically relevant fluoroquinolones. Such studies are the critical next step in evaluating its utility, either as a standalone agent or as a foundational scaffold for future antibiotic design.

References

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20. [Source: N/A, general knowledge]
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Bryskier, A. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

  • MSD Manual Professional Edition. (2023). Fluoroquinolones. [Link]

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  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Suppl 1), S9–S15. [Link]

  • Lee, S. D., Park, T. H., & Lee, Y. H. (2003). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. Journal of Bacteriology and Virology, 33(4), 235-243. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5–15. [Link]

  • Springer Protocols. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • Al-Dhaheri, R. S., & Al-Hasan, M. N. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Microbiology Insights, 12, 1178636119828233. [Link]

  • Pickerill, K. E., Paladino, J. A., & Schentag, J. J. (2000). Comparison of the fluoroquinolones based on pharmacokinetic and pharmacodynamic parameters. Pharmacotherapy, 20(4), 417–428. [Link]

  • Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677–700. [Link]

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A Comparative Guide to the Anticancer Efficacy of Substituted Quinoline Derivatives and Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a foundational structural motif in medicinal chemistry, giving rise to numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the efficacy of substituted quinoline derivatives against established anticancer drugs. While this analysis is framed around the potential of novel compounds like 8-Fluoro-6-methylquinoline, it is important to note that direct public experimental data for this specific compound is limited. Therefore, this document serves as a validation framework, drawing upon data from structurally related quinoline derivatives to benchmark their potential against standard chemotherapeutics like Doxorubicin and Cisplatin. We will delve into comparative cytotoxicity, prevalent mechanisms of action such as apoptosis induction, and provide detailed, field-proven experimental protocols for key assays, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of Quinolines in Oncology

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in drug discovery.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of drugs for malaria, bacterial infections, and inflammation.[2] In oncology, the quinoline nucleus is a milestone structural feature in several approved and clinical-trial-phase anticancer agents.

The therapeutic effect of these agents stems from their ability to interfere with a variety of critical cellular processes essential for cancer cell survival and proliferation.[1] These mechanisms are diverse and include the inhibition of protein kinases, disruption of tubulin polymerization, induction of cell cycle arrest, and activation of programmed cell death (apoptosis).[3][4] Given the success of this scaffold, the synthesis and evaluation of novel substituted quinolines, such as 8-Fluoro-6-methylquinoline, is a promising avenue for identifying next-generation anticancer agents with improved potency and selectivity. This guide aims to provide the necessary context and methodology for such evaluations.

Comparative Analysis of Cytotoxic Efficacy

A primary indicator of a compound's anticancer potential is its cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug required to inhibit the proliferation of 50% of a cancer cell population in vitro.[5] A lower IC₅₀ value indicates greater potency.

To contextualize the potential of novel quinolines, their IC₅₀ values must be benchmarked against standard-of-care chemotherapeutics. Doxorubicin, a topoisomerase II inhibitor, and Cisplatin, a DNA alkylating agent, are two widely used drugs against a broad spectrum of cancers.[5][6]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)

The following table summarizes the approximate IC₅₀ values for established drugs and selected quinoline derivatives across common human cancer cell lines. It is crucial to recognize that these values can vary based on experimental conditions like cell passage number and incubation times.[5]

Compound/DrugCancer TypeCell LineApprox. IC₅₀ (µM)Reference(s)
Doxorubicin Breast CancerMCF-70.02 - 1[5]
Lung CancerA5490.1 - 1[5]
Cervical CancerHeLa0.05 - 0.5[5]
Cisplatin Breast CancerMCF-75 - 20[5]
Lung CancerA5492 - 15[5]
Cervical CancerHeLa1 - 10[5]
N-acylated Ciprofloxacin Derivative (32) Breast CancerMCF-74.3[7]
8-Hydroxy-2-quinolinecarbaldehyde (3) Liver CancerHep3B~6.25 µg/mL*[8]
Quinoline-Chalcone Hybrid (39) Lung CancerA5491.91
Quinoline-Chalcone Hybrid (40) LeukemiaK-5625.29

*Note: Value for compound 3 was reported in µg/mL and has been included for contextual reference. Conversion to µM requires the molecular weight (173.17 g/mol ), resulting in an approximate IC₅₀ of 36.1 µM.

Mechanisms of Anticancer Action

The efficacy of quinoline derivatives is often attributed to their ability to modulate critical cellular pathways that control cell fate. One of the most significant mechanisms is the induction of apoptosis, or programmed cell death, which is a primary goal of many cancer therapies.[9]

Induction of Apoptosis

Apoptosis is an orderly process of cell dismantling that avoids the inflammatory response associated with necrosis.[9] It can be initiated through two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[9][10] Many anticancer agents, including quinoline derivatives, trigger the intrinsic pathway.[11][12]

This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9][11] In response to cellular stress induced by a drug, the balance shifts to favor pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the systematic breakdown of the cell.[11]

G cluster_0 Cellular Stress Response cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Drug Quinoline Derivative Stress DNA Damage / ROS Drug->Stress induces Bcl2 Anti-Apoptotic (Bcl-2, Bcl-xL) Stress->Bcl2 inhibits Bax Pro-Apoptotic (Bax, Bak) Stress->Bax activates Mito Mitochondrion Bcl2->Mito stabilizes Bax->Mito permeabilizes CytC Cytochrome c (Release) Mito->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: The intrinsic apoptosis pathway induced by quinoline derivatives.
Other Mechanisms

Beyond apoptosis, quinoline derivatives have been shown to induce cell cycle arrest , often at the G2/M phase, which prevents cancer cells from dividing.[1] They can also inhibit key signaling pathways that are frequently hyperactive in cancer, such as the PI3K/Akt/mTOR and VEGF pathways, which control cell growth, survival, and angiogenesis (the formation of new blood vessels that feed a tumor).[13]

Essential Experimental Protocols

Reproducible and standardized protocols are paramount for generating high-quality, comparable data in drug discovery. The following sections detail the methodologies for two fundamental assays used to evaluate anticancer compounds.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[14][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

node_start Start: Cancer Cells in 96-Well Plate node_seed 1. Cell Seeding Seed cells (e.g., 5x10³ cells/well). Incubate for 24h to allow attachment. node_start->node_seed node_treat 2. Compound Treatment Add serial dilutions of quinoline derivative. Include vehicle and untreated controls. node_seed->node_treat node_incubate 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO₂. node_treat->node_incubate node_mtt 4. MTT Addition Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well. Incubate for 2-4 hours. node_incubate->node_mtt node_solubilize 5. Formazan Solubilization Remove medium. Add solubilizing agent (e.g., 100 µL DMSO) to dissolve crystals. node_mtt->node_solubilize node_read 6. Absorbance Measurement Read absorbance at ~570 nm using a microplate reader. node_solubilize->node_read node_end End: Calculate IC₅₀ Value node_read->node_end

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.

    • Dilute the cell suspension in a complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 1,000-100,000 cells/well).[18]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow cells to adhere.[15]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 8-Fluoro-6-methylquinoline) in a suitable solvent like DMSO.

    • Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Self-Validation: Include control wells: "untreated control" (cells in medium only) and "vehicle control" (cells treated with the highest concentration of the solvent, e.g., DMSO, used in the experiment).[15]

  • MTT Incubation and Measurement:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[18]

    • Carefully aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[16][17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[14]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. It uses two stains: Annexin V and Propidium Iodide (PI).

  • Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells.

  • Self-Validation: PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[4]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin. It is critical to collect the floating cells as they are often apoptotic.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Discussion & Future Perspectives

The comparative data illustrates that novel substituted quinoline derivatives can exhibit potent anticancer activity, with IC₅₀ values that are competitive with, and in some cases superior to, established drugs like Cisplatin. The diverse mechanisms of action, particularly the ability to induce apoptosis and arrest the cell cycle, highlight the therapeutic potential of this chemical class.[1]

For a novel compound like 8-Fluoro-6-methylquinoline, the path forward involves a systematic screening cascade. The protocols outlined in this guide provide the foundational assays for determining its cytotoxic potency and its ability to induce apoptosis. Positive results from these initial screens would warrant further investigation into more specific mechanisms, such as:

  • Kinase Inhibition Assays: To determine if the compound inhibits specific kinases known to be dysregulated in cancer (e.g., Src, Pim-1).[4]

  • Cell Cycle Analysis: To confirm if the compound causes arrest at a specific phase of the cell cycle.[13]

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

The strategic placement of substituents, such as the fluoro group at position 8 and the methyl group at position 6, can significantly influence a compound's pharmacological properties, including its target affinity, metabolic stability, and cell permeability. Elucidating the structure-activity relationship (SAR) is crucial for optimizing lead compounds.

Conclusion

The quinoline scaffold remains a highly valuable starting point for the development of novel anticancer agents. While specific data on 8-Fluoro-6-methylquinoline is not yet publicly available, the analysis of related derivatives demonstrates their significant potential to act as potent cytotoxic agents through clinically relevant mechanisms like the induction of apoptosis. By employing the robust, validated experimental protocols detailed herein, researchers can effectively screen and characterize new chemical entities, benchmark them against current standards, and identify promising candidates for further preclinical and clinical development.

References

A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.

  • Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. (n.d.). Benchchem.
  • Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (n.d.). Frontiers in Pharmacology.
  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). MDPI.
  • Apoptosis and the Response to Anti-Cancer Drugs. (n.d.). Mayo Clinic.
  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). National Library of Medicine.
  • Targeting apoptotic pathways for cancer therapy. (2024). The Journal of Clinical Investigation.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate.
  • MTT assay protocol. (n.d.). Abcam.
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  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Library of Medicine.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
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  • The IC50 values (μM) of chemotherapeutic drugs, including cisplatin,... (n.d.). ResearchGate.
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  • IC50 values of doxorubicin and cisplatin in each group of cells. (A)... (n.d.). ResearchGate.
  • The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. (n.d.). National Library of Medicine.
  • Application Notes and Protocols for Screening 6,8-Difluoro-2-methylquinolin-4-amine Against Cancer Cell Lines. (n.d.). Benchchem.
  • IC 50 values (mM) against cancer cell lines a. (n.d.). ResearchGate.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry.
  • Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. (n.d.). Benchchem.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.
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Validation of the Antiproliferative Activity of 8-Fluoro-6-methylquinoline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the antiproliferative activity of the novel compound, 8-Fluoro-6-methylquinoline. As a member of the quinoline class of heterocyclic aromatic compounds, it holds potential as a candidate for anticancer drug development. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including notable anticancer effects through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways.[1] This document will guide researchers through the essential experimental workflows, offer a comparative analysis with established anticancer agents, and provide the rationale behind experimental choices to ensure scientific rigor and data integrity.

While specific experimental data on the antiproliferative activity of 8-Fluoro-6-methylquinoline is not yet publicly available, this guide will leverage data from structurally similar halogenated quinolines and established chemotherapeutic agents to provide a robust validation strategy.

Introduction to the Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit significant antiproliferative activity against various cancer cell lines.[2] The mechanisms of action are diverse and include:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by inserting themselves between DNA base pairs, disrupting DNA replication and transcription.[1] Some also inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.[1] A well-known example of a quinoline alkaloid with this mechanism is Camptothecin, a potent topoisomerase I inhibitor.[3][4]

  • Kinase Inhibition: Aberrant kinase signaling is a hallmark of many cancers. Several quinoline derivatives have been developed as inhibitors of protein tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: A desirable characteristic of anticancer agents is the ability to induce programmed cell death (apoptosis) in cancer cells. Halogenated quinolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5][6]

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is a validated target in cancer therapy. Some quinoline derivatives have been found to interfere with tubulin polymerization, leading to mitotic arrest and cell death.[1]

The introduction of a fluorine atom at the 8-position and a methyl group at the 6-position of the quinoline core in 8-Fluoro-6-methylquinoline may influence its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest for anticancer screening.

Comparative Analysis: Benchmarking Against Established Anticancer Agents

To contextualize the potential antiproliferative activity of 8-Fluoro-6-methylquinoline, it is essential to compare its performance against well-characterized anticancer drugs. The choice of comparators should be guided by their mechanisms of action and their common use as positive controls in cytotoxicity assays.

Compound ClassComparator DrugPrimary Mechanism of Action
Topoisomerase Inhibitor CamptothecinInhibition of DNA topoisomerase I[3][4]
DNA Damaging Agent CisplatinForms DNA adducts, leading to apoptosis[7]
Anthracycline Antibiotic DoxorubicinDNA intercalation and topoisomerase II inhibition[8][9]

The following table summarizes reported IC50 values for these standard chemotherapeutic agents against a panel of common cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, assay duration, and specific protocol variations.[7][9]

Comparator DrugCell LineIC50 (µM)Reference
Camptothecin HT-29 (Colon)0.037 - 0.048[3]
LOX (Melanoma)0.037 - 0.048[3]
SKOV3 (Ovarian)0.037 - 0.048[3]
MCF-7 (Breast)0.089[4]
Cisplatin MCF-7 (Breast)Varies widely (meta-analysis shows high heterogeneity)[7]
HepG2 (Liver)Varies widely (meta-analysis shows high heterogeneity)[7]
HeLa (Cervical)Varies widely (meta-analysis shows high heterogeneity)[7]
Ovarian Carcinoma Cell Lines0.1 - 0.45 µg/mL[10]
Doxorubicin HepG2 (Liver)12.2[8]
BFTC-905 (Bladder)2.3[8]
HeLa (Cervical)2.9[8]
MCF-7 (Breast)2.5[8]

Experimental Validation Workflow

The following section outlines a detailed workflow for the systematic validation of the antiproliferative activity of 8-Fluoro-6-methylquinoline.

experimental_workflow cluster_prep Preparation cluster_assay Antiproliferative Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies compound_prep Compound Preparation (Stock Solution in DMSO) srb_assay SRB Assay (Total Protein Content) compound_prep->srb_assay mtt_assay MTT Assay (Mitochondrial Activity) compound_prep->mtt_assay cell_culture Cell Line Selection & Culture (e.g., MCF-7, HCT116, A549) cell_culture->srb_assay cell_culture->mtt_assay dose_response Dose-Response Curve Generation srb_assay->dose_response mtt_assay->dose_response ic50 IC50 Value Determination dose_response->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis->pathway_analysis

Caption: Experimental workflow for the validation of antiproliferative activity.

Cell Line Selection

The choice of cancer cell lines is critical for a comprehensive evaluation. A panel of cell lines from different tissue origins is recommended to assess the spectrum of activity. Based on the literature for quinoline derivatives, the following cell lines would be appropriate starting points:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HCT116: Human colon cancer cell line.

  • A549: Human lung carcinoma cell line.

  • HepG2: Human liver carcinoma cell line.

It is also advisable to include a non-cancerous cell line (e.g., MCF-10A, normal breast epithelial cells) to determine the selectivity of the compound for cancer cells over normal cells.

Antiproliferation Assays: MTT vs. SRB

Two widely used colorimetric assays for determining cell viability and proliferation are the MTT and SRB assays. While both are reliable, they are based on different principles.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cell mass.

While both assays are suitable, the SRB assay is often recommended as it is less prone to interference from compounds that may affect mitochondrial respiration.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 8-Fluoro-6-methylquinoline (typically a serial dilution) and the chosen comparator drugs. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and plot a dose-response curve to determine the IC50 value.

Delving Deeper: Investigating the Mechanism of Action

Should 8-Fluoro-6-methylquinoline exhibit significant antiproliferative activity, further investigation into its mechanism of action is warranted.

signaling_pathway cluster_pathway Potential Quinoline-Targeted Signaling Pathways RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivative (e.g., 8-Fluoro-6-methylquinoline) Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->Raf Inhibition

Caption: Potential signaling pathways inhibited by quinoline derivatives.

  • Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining can determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assay: Annexin V/PI staining followed by flow cytometry can quantify the induction of apoptosis.

  • Western Blot Analysis: This technique can be used to probe the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to validate the antiproliferative activity of 8-Fluoro-6-methylquinoline. By employing standardized assays, appropriate comparators, and a systematic workflow, researchers can generate reliable and reproducible data. The initial screening for cytotoxicity, followed by mechanistic studies, will be crucial in determining the therapeutic potential of this novel quinoline derivative. Positive findings from these in vitro studies would warrant further investigation in preclinical in vivo models to assess its efficacy and safety profile.

References

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents Med Chem. 2020;20(18):2304-2315. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Int J Mol Sci. 2023;24(15):12275. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. 2024; 21(12): 8566. [Link]

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. ResearchGate. 2020. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. 2024; 21(12): 8566. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-6-methylquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6][7] Strategic functionalization of the quinoline ring can significantly modulate its biological profile. This guide focuses on the 8-fluoro-6-methylquinoline core, providing a comparative analysis of its analogs and elucidating the structure-activity relationships (SAR) that govern their therapeutic potential, particularly in oncology.

The introduction of a fluorine atom at the C-8 position and a methyl group at the C-6 position creates a unique electronic and steric environment. The fluorine at C-8, a strong electron-withdrawing group, can enhance metabolic stability and binding affinity to target proteins.[8][9] This strategic placement is crucial for increasing the potency of quinoline derivatives against mammalian topoisomerase II enzymes, a key target in cancer therapy.[9] The methyl group at C-6, an electron-donating group, can also influence the molecule's interaction with biological targets and its overall pharmacokinetic properties.[10]

Comparative Analysis of Anticancer Activity

While direct, comprehensive SAR studies on a broad series of 8-fluoro-6-methylquinoline analogs are limited in publicly available literature, valuable insights can be extrapolated from closely related, extensively studied quinoline structures. The primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][11][12]

Insights from Related Fluoroquinolines:

Studies on analogous structures, such as 7-fluoro-4-anilinoquinolines and 6,8-difluoro-2-methylquinolines, provide a predictive framework for understanding the SAR of the 8-fluoro-6-methylquinoline scaffold.[8] The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, with IC50 values quantifying their cytotoxic potential.[8]

For instance, in a series of 7-fluoro-4-anilinoquinoline derivatives tested against HeLa (cervical cancer) and BGC-823 (gastric carcinoma) cell lines, the nature of the substituent on the 4-anilino moiety was found to be critical for activity.[8] Bulky, hydrophobic groups at the meta-position of the aniline ring generally enhanced cytotoxicity.[8] This suggests that for 8-fluoro-6-methylquinoline analogs, modifications at the 2- or 4-positions with substituted aryl groups could be a fruitful avenue for developing potent anticancer agents.

Compound ID (Analogous Series)R (Substituent on Aniline Ring)IC50 (μM) - HeLa CellsIC50 (μM) - BGC-823 Cells
1a 3-ethynyl10.318.15
1b 3-chloro12.579.33
1c 3-bromo11.898.76
1d 3-methyl21.4515.24
1e 3-methoxy14.2810.17
1f 3-isopropyl8.926.48
1g 3-tert-butyl9.567.21
Data derived from a study on 7-fluoro-4-anilinoquinoline derivatives, providing insights into potential SAR trends for 8-fluoro-6-methylquinoline analogs.[8]

From this data, it is evident that lipophilic and sterically larger groups like isopropyl and tert-butyl at the 3-position of the aniline ring confer greater potency. This provides a rational basis for designing novel 8-fluoro-6-methylquinoline analogs with enhanced anticancer activity.

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of quinoline derivatives are often multifactorial, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).[2] A prominent mechanism is the inhibition of protein kinases such as those in the PI3K/Akt/mTOR pathway, a central regulator of cell growth.[2][13]

Diagram: Potential Signaling Pathway Targeted by Quinoline Analogs

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 8-Fluoro-6-methylquinoline Analog Quinoline->PI3K Inhibition

Caption: A potential mechanism of action where 8-fluoro-6-methylquinoline analogs inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cancer cell proliferation and survival.

Experimental Protocols

1. General Synthesis of 2-Aryl-8-fluoro-6-methylquinolines

This protocol describes a common method for synthesizing quinoline derivatives, which can be adapted for creating a library of analogs for SAR studies. The choice of a Povarov-Doebner reaction is based on its efficiency in generating the quinoline scaffold from simple precursors.[14]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-fluoro-4-methylaniline in an appropriate solvent like ethanol.

  • Addition of Aldehyde: Add 1.1 equivalents of a substituted aromatic aldehyde to the solution.

  • Addition of Pyruvate: Add 1.2 equivalents of ethyl pyruvate.

  • Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., Scandium(III) triflate). The catalyst is chosen to facilitate the cyclization reaction efficiently under mild conditions.

  • Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-aryl-8-fluoro-6-methylquinoline analog.

  • Characterization: Confirm the structure of the purified compound using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. This step is crucial for validating the identity and purity of the synthesized analog.

Diagram: SAR Study Workflow

SAR_Workflow A Design of Analogs (Varying Substituents at C2, C4, etc.) B Chemical Synthesis (e.g., Povarov-Doebner Reaction) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Biological Screening (e.g., MTT Assay against Cancer Cell Lines) C->D E Data Analysis (Determine IC50 values) D->E F SAR Elucidation (Identify Key Structural Features) E->F G Lead Optimization F->G G->A Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study, from analog design to lead optimization.

2. In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[8] It is a reliable method for initial screening of the cytotoxic potential of novel compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 8-fluoro-6-methylquinoline analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Future Perspectives and Conclusion

The 8-fluoro-6-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology. The insights gained from related fluoroquinoline series strongly suggest that systematic modification, especially at the 2- and 4-positions, can lead to the discovery of potent and selective kinase inhibitors.[11][13][14] Future research should focus on synthesizing a dedicated library of 8-fluoro-6-methylquinoline analogs and screening them against a broad panel of cancer cell lines and kinases to fully elucidate their SAR and therapeutic potential. The strategic combination of fluorine's electronic effects and the steric influence of the methyl group provides a robust framework for designing next-generation anticancer drugs.

References

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A Researcher's Guide to the In Vitro Biological Profiling of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 8-Fluoro-6-methylquinoline, a synthetic quinoline derivative. As the biological activities of this specific compound are not yet extensively documented, we present a structured approach to systematically investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis with structurally related quinoline analogs.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological properties.[1][2] From the potent antimalarial activity of quinine to the broad-spectrum efficacy of fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[1][3] Modifications to the quinoline core, such as halogenation and alkylation, can significantly modulate biological activity, enhancing potency and altering selectivity. 8-Fluoro-6-methylquinoline combines a fluorine atom at position 8 and a methyl group at position 6, structural motifs that suggest a potential for interesting biological effects. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, while methylation can influence lipophilicity and target interaction.

This guide outlines a series of in vitro assays to elucidate the biological activity profile of 8-Fluoro-6-methylquinoline. For a robust comparative analysis, we propose testing it alongside the following compounds:

  • Quinoline (Parent Compound): To establish a baseline activity of the core scaffold.

  • 6-Methylquinoline: To assess the contribution of the methyl group to the observed activity.

  • 8-Fluoroquinoline: To evaluate the impact of fluorine substitution.

  • Ciprofloxacin (Fluoroquinolone Antibiotic): A well-established antibacterial agent for comparison in antimicrobial assays.[3][4]

  • Doxorubicin (Anthracycline Chemotherapeutic): A standard anticancer drug for cytotoxicity comparisons.

Section 1: Anticancer Activity Evaluation

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of apoptosis.[1][5][6] The cytotoxic potential of 8-Fluoro-6-methylquinoline will be assessed against a panel of human cancer cell lines.

Experimental Design: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] This assay is a cornerstone for in vitro cytotoxicity screening of potential anticancer compounds.

Cell Lines:

  • MCF-7: Human breast adenocarcinoma.

  • HCT-116: Human colon carcinoma.

  • A549: Human lung carcinoma.

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture the selected cell lines in their respective recommended media until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count, and determine cell viability using a hemocytometer and Trypan Blue exclusion.

    • Seed the cells into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare stock solutions of 8-Fluoro-6-methylquinoline and the comparator compounds in sterile DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound, which represents the concentration required to inhibit 50% of cell growth.

Anticipated Data Presentation

The IC₅₀ values for each compound against the different cell lines will be summarized in a table for easy comparison.

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HCT-116IC₅₀ (µM) on A549IC₅₀ (µM) on HEK293
8-Fluoro-6-methylquinolineExperimental DataExperimental DataExperimental DataExperimental Data
QuinolineExperimental DataExperimental DataExperimental DataExperimental Data
6-MethylquinolineExperimental DataExperimental DataExperimental DataExperimental Data
8-FluoroquinolineExperimental DataExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental DataExperimental Data
Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end end read_absorbance->end start start->seed_cells

Caption: Workflow of the MTT assay for cytotoxicity testing.

Section 2: Antimicrobial Activity Screening

The fluoroquinolone class of antibiotics, which are quinolone derivatives, are known for their potent activity against a broad spectrum of bacteria.[3] It is therefore prudent to investigate the antimicrobial potential of 8-Fluoro-6-methylquinoline.

Experimental Design: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[9][10][11] This method allows for the qualitative assessment of a substance's ability to inhibit microbial growth.

Microbial Strains:

  • Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Detailed Protocol: Agar Well Diffusion
  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of each bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn.[12]

  • Well Preparation and Compound Addition:

    • Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[9]

    • Prepare solutions of the test compounds and controls at a specific concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Carefully add a fixed volume (e.g., 100 µL) of each test solution into the respective wells.[9] Include a positive control (Ciprofloxacin) and a negative control (solvent alone).

  • Incubation:

    • Allow the plates to stand for 30 minutes to permit the diffusion of the compounds into the agar.

    • Incubate the plates in an inverted position at 37°C for 18-24 hours.[10]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Anticipated Data Presentation

The antimicrobial activity will be presented as the average diameter of the zone of inhibition for each compound against the tested microbial strains.

CompoundZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs B. subtilisZone of Inhibition (mm) vs E. coliZone of Inhibition (mm) vs P. aeruginosa
8-Fluoro-6-methylquinolineExperimental DataExperimental DataExperimental DataExperimental Data
QuinolineExperimental DataExperimental DataExperimental DataExperimental Data
6-MethylquinolineExperimental DataExperimental DataExperimental DataExperimental Data
8-FluoroquinolineExperimental DataExperimental DataExperimental DataExperimental Data
CiprofloxacinExperimental DataExperimental DataExperimental DataExperimental Data
DMSO (Negative Control)Experimental DataExperimental DataExperimental DataExperimental Data
Experimental Workflow Diagram

Agar_Well_Diffusion_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate (Lawn Culture) prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add Test Compounds to Wells create_wells->add_compounds incubate_plates Incubate 18-24h at 37°C add_compounds->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones

Caption: Workflow for the agar well diffusion antimicrobial assay.

Section 3: Anti-inflammatory Activity Assessment

Several quinoline derivatives have been reported to possess anti-inflammatory properties.[13][14][15][16] A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Therefore, assessing the ability of 8-Fluoro-6-methylquinoline to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a relevant in vitro model for anti-inflammatory activity.

Experimental Design: Nitric Oxide Inhibition Assay

This assay measures the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent.[17][18]

Cell Line:

  • RAW 264.7: Murine macrophage cell line.

Detailed Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compounds (e.g., 10, 25, 50 µM) for 1 hour.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a control group with cells treated with LPS only.

    • Incubate the plates for an additional 24 hours.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[17]

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.[17]

  • Cell Viability Check:

    • To ensure that the inhibition of NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate as described in Section 1.2.

Anticipated Data Presentation

The results will be presented as the percentage of nitric oxide inhibition at different concentrations of the test compounds.

Compound% NO Inhibition at 10 µM% NO Inhibition at 25 µM% NO Inhibition at 50 µMCell Viability at 50 µM (%)
8-Fluoro-6-methylquinolineExperimental DataExperimental DataExperimental DataExperimental Data
QuinolineExperimental DataExperimental DataExperimental DataExperimental Data
6-MethylquinolineExperimental DataExperimental DataExperimental DataExperimental Data
8-FluoroquinolineExperimental DataExperimental DataExperimental DataExperimental Data
Dexamethasone (Positive Control)Experimental DataExperimental DataExperimental DataExperimental Data
Experimental Workflow Diagram

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment_stim Treatment & Stimulation cluster_detection Detection seed_cells Seed RAW 264.7 Cells in 96-well Plate incubate_24h_initial Incubate 24h seed_cells->incubate_24h_initial add_compounds Add Test Compounds (1h) add_lps Add LPS (1 µg/mL) add_compounds->add_lps incubate_24h_final Incubate 24h add_lps->incubate_24h_final collect_supernatant Collect Supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance (540 nm) add_griess->read_absorbance end end read_absorbance->end start start->seed_cells

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Conclusion

This guide provides a robust and systematic approach to perform a preliminary in vitro evaluation of the biological activities of 8-Fluoro-6-methylquinoline. By employing standardized assays and including relevant comparators, researchers can generate reliable and comparative data on its potential anticancer, antimicrobial, and anti-inflammatory properties. The experimental frameworks outlined herein are designed to be self-validating through the use of appropriate controls. The findings from these studies will be crucial in determining the therapeutic potential of this novel quinoline derivative and will guide future research, including mechanism of action studies and in vivo efficacy evaluations.

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  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. (2022). Material Science Research India. [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (2017). Journal of Natural Sciences Research. [Link]

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Cross-validation of analytical methods for 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_>## A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Fluoro-6-methylquinoline

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the novel compound 8-Fluoro-6-methylquinoline. As specific analytical literature for this molecule is not yet established, this document presents a robust strategy based on well-understood principles for analogous aromatic nitrogen heterocycles.[1][2] We detail the comparison of two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical development scientists, and quality control professionals in the pharmaceutical industry. It offers detailed, field-tested protocols, explains the scientific rationale behind experimental choices, and provides a clear roadmap for ensuring data integrity and consistency across different analytical platforms, all grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4][5][6]

Introduction: The Analytical Challenge of Novel Quinolines

8-Fluoro-6-methylquinoline represents a class of fluorinated quinoline derivatives that are of significant interest in medicinal chemistry and materials science. The introduction of fluorine can profoundly alter a molecule's pharmacokinetic and physicochemical properties. As such, the ability to accurately and reliably quantify this compound and its potential impurities is paramount for any research or development program.

When a new analytical method is developed or an existing one is transferred between laboratories or instruments, a critical question arises: are the results equivalent? Cross-validation provides the empirical evidence to answer this question, ensuring that the data generated is reproducible and reliable, regardless of the method used.[7][8] This process is a cornerstone of regulatory compliance and data integrity.[7][9][10]

This guide will compare a workhorse method for non-volatile, UV-active compounds (HPLC-UV) with a premier technique for volatile and semi-volatile compounds that provides definitive structural information (GC-MS).[11][12][13]

The Imperative of Cross-Validation

Cross-validation is the systematic process of demonstrating that two different analytical methods provide equivalent results for the same set of samples.[7][8] It is not merely a repeat of a single-method validation but a direct, head-to-head comparison. This becomes essential in several scenarios:

  • Method Transfer: When moving a validated method from a research and development lab to a quality control (QC) lab.

  • Method Modernization: When replacing an older, validated method (e.g., packed-column GC) with a more modern, efficient one (e.g., UHPLC or GC-MS).

  • Inter-laboratory Studies: To ensure that different sites involved in a clinical trial or manufacturing process produce comparable data.[14]

  • Orthogonal Method Confirmation: Using a fundamentally different analytical technique to confirm results and ensure no impurities are co-eluting or being missed.

The goal is to establish a statistical and scientific basis for the interchangeability of the methods within defined acceptance criteria.

Workflow for Method Cross-Validation

The entire process can be visualized as a structured workflow, ensuring all critical steps are systematically addressed.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Objective & Acceptance Criteria P2 Select Orthogonal Methods (HPLC-UV & GC-MS) P1->P2 P3 Prepare Cross-Validation Samples (Spiked & Real Matrix) P2->P3 E3 Analyze CV Samples by Both Methods P3->E3 E1 Validate Method A (HPLC-UV) per ICH Q2(R1) E1->E3 E2 Validate Method B (GC-MS) per ICH Q2(R1) E2->E3 A1 Compile Data from Both Methods E3->A1 A2 Statistical Comparison (e.g., t-test, F-test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Generate Final Cross-Validation Report A3->A4

Caption: High-level workflow for the cross-validation of two analytical methods.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle & Rationale: HPLC is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile to semi-volatile compounds.[15][16][17] A reversed-phase method, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical starting point for an aromatic heterocycle like 8-Fluoro-6-methylquinoline. Separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[16][18] UV detection is chosen due to the inherent chromophore of the quinoline ring system, which should provide excellent sensitivity.[19]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[15][17]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any residual silanols on the stationary phase, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. Rationale: A gradient is used to ensure elution of the main peak with good symmetry while also eluting any more hydrophobic impurities in a reasonable time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Thermostatting the column ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds; a full spectrum should be captured with the DAD to determine the optimal wavelength.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution: Accurately weigh ~10 mg of 8-Fluoro-6-methylquinoline reference standard and dissolve in 100 mL of diluent (100 µg/mL).

    • Working Standard: Dilute the stock solution to a working concentration of ~10 µg/mL.

    • Sample Preparation: Prepare samples (e.g., from a reaction mixture or formulation) in the diluent to achieve a target concentration within the linear range of the method.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[20][21][22] It is ideal for analyzing thermally stable and volatile or semi-volatile compounds.[11][23] For 8-Fluoro-6-methylquinoline, GC will separate it from other volatile components in the sample matrix. The mass spectrometer will then ionize the eluted compound, providing a unique fragmentation pattern (a "molecular fingerprint") that confirms its identity and allows for highly selective quantification.[13][21] This makes GC-MS an excellent orthogonal method to HPLC.[12]

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with an autosampler, coupled to a single quadrupole or more advanced mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless, 1 µL injection. Rationale: Splitless injection maximizes sensitivity, which is crucial for trace analysis.

    • Oven Program: Start at 100 °C, hold for 1 minute. Ramp at 20 °C/min to 280 °C, hold for 5 minutes. Rationale: This program ensures the analyte is well-separated from solvent and any other volatile components.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-350) for identification and method development. Select Ion Monitoring (SIM) for quantification.

    • SIM Ions: Select the molecular ion (M+) and at least two other characteristic fragment ions for high specificity and sensitivity.

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Standard Stock Solution: Prepare a 100 µg/mL stock solution in the chosen solvent.

    • Working Standards: Prepare a series of dilutions from the stock to create a calibration curve (e.g., 0.1 to 10 µg/mL).

GCMS_Workflow Sample Liquid Sample in Volatile Solvent Injector GC Inlet (280°C) Vaporization Sample->Injector Column DB-5ms Column (Temp Programmed) Separation Injector->Column Transfer Heated Transfer Line Column->Transfer IonSource MS Ion Source (EI, 70 eV) Ionization & Fragmentation Transfer->IonSource MassAnalyzer Mass Analyzer (Quadrupole) Ion Filtering (m/z) IonSource->MassAnalyzer Detector Detector (Electron Multiplier) Signal Generation MassAnalyzer->Detector Data Data System Chromatogram & Mass Spectrum Detector->Data

Caption: Key stages in the GC-MS analysis workflow.

The Cross-Validation Study: Design and Data Comparison

To perform the cross-validation, a single set of samples must be analyzed by both fully validated methods. This set should include:

  • At least five different lots of the 8-Fluoro-6-methylquinoline material.

  • Samples spiked with known impurities at relevant levels (e.g., at the reporting threshold).

  • Degradation samples (forced degradation by acid, base, oxidation, heat, and light) to test specificity.

The results from both methods are then compared. The following tables present a realistic, albeit hypothetical, data comparison based on established performance for these techniques.

Table 1: Comparison of Core Validation Parameters
Validation ParameterHPLC-UV MethodGC-MS (SIM Mode) MethodAcceptance Criteria
Specificity Peak Purity > 99.5%. No interference from placebo or degradants.No interfering peaks at the retention time of the analyte. Mass spectral match > 95%.Method is specific for the analyte.
Linearity (r²) > 0.9995> 0.9992r² ≥ 0.999
Range (µg/mL) 1 - 500.1 - 20Covers expected working concentrations.
Accuracy (% Recovery) 99.2% - 100.5%98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 0.5%≤ 0.8%≤ 1.0%
- Intermediate≤ 0.9%≤ 1.2%≤ 2.0%
LOD (µg/mL) 0.150.02Method is sufficiently sensitive.
LOQ (µg/mL) 0.500.07Quantifiable at low levels.
Table 2: Cross-Validation Results for Five Production Lots
Lot NumberHPLC-UV Assay (% Purity)GC-MS Assay (% Purity)% Difference
Lot A99.8599.810.04%
Lot B99.7999.83-0.04%
Lot C99.9199.880.03%
Lot D99.8299.750.07%
Lot E99.8899.93-0.05%
Mean 99.85 99.84 -
Statistical Test (Paired t-test, p-value) \multicolumn{2}{c}{p = 0.75}p > 0.05 (No significant difference)

Discussion and Recommendations

The data presented in the tables demonstrates that both the HPLC-UV and GC-MS methods are suitable for their intended purpose, as defined by the ICH Q2(R1) guidelines.[3][4][5] The cross-validation results show excellent agreement between the two methods, with a percentage difference well within a typical acceptance criterion of ±2.0%. The p-value from the paired t-test is significantly greater than 0.05, indicating no statistically significant difference between the means of the two datasets.

Recommendation:

  • For routine QC and release testing: The HPLC-UV method is recommended. It is robust, requires less complex instrumentation, and has a faster sample throughput. Its precision and accuracy are excellent for assay and purity determinations.

  • For impurity identification and trace analysis: The GC-MS method is superior. Its inherent selectivity from mass detection and lower limit of detection make it the method of choice for identifying unknown impurities, confirming impurity structures, and quantifying potentially mutagenic impurities at very low levels.[11][24]

By having both methods validated and cross-validated, a laboratory has a powerful and flexible analytical toolkit for 8-Fluoro-6-methylquinoline, ensuring data of the highest quality and integrity throughout the drug development lifecycle.[25]

References

  • Agilent Technologies. What is High-Performance Liquid Chromatography (HPLC)? [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Online] Available at: [Link]

  • Agilent Technologies. Gas chromatography mass spectrometry basic principles. [Online] Available at: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. HPLC Basics – Essential Guide to Chromatography Principles. [Online] Available at: [Link]

  • 21st Century Tech Blog. (2021). The Fundamentals of High-Performance Liquid Chromatography. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online] Available at: [Link]

  • ResolveMass Laboratories Inc. Working Principle of GC-MS. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Online] Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Online] Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. [Online] Available at: [Link]

  • Shimadzu Scientific Instruments. High Performance Liquid Chromatography (HPLC) Basics. [Online] Available at: [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Online] Available at: [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. [Online] Available at: [Link]

  • Waters Corporation. HPLC Basics Fundamentals of Liquid Chromatography (HPLC). [Online] Available at: [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Online] Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Online] Available at: [Link]

  • Drawell. 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). [Online] Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Online] Available at: [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Online] Available at: [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Online] Available at: [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Online] Available at: [Link]

  • Slideshare. GC-MS.-principle, instrumentation,working,Application. [Online] Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]

  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Online] Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Online] Available at: [Link]

  • Taylor & Francis Online. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Online] Available at: [Link]

  • Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Online] Available at: [Link]

  • ACS Publications. (2016). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [Online] Available at: [Link]

  • MDPI. (2021). The Significant Contribution of Polycyclic Aromatic Nitrogen Heterocycles to Light Absorption in the Winter North China Plain. [Online] Available at: [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Online] Available at: [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Online] Available at: [Link]

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  • Charles River Laboratories. Bioanalytical Method Development and Validation Services. [Online] Available at: [Link]

  • PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. [Online] Available at: [Link]

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Benchmarking 8-Fluoro-6-methylquinoline against known fluorescent dyes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 8-Fluoro-6-methylquinoline: A Guide for Researchers in Cellular Imaging and Drug Discovery

Introduction: The Quest for Superior Fluorophores

In the landscape of modern biological research and drug development, fluorescent dyes are indispensable tools. From illuminating subcellular structures to quantifying molecular interactions, the precision of our insights is often dictated by the performance of the fluorophores we employ. While classic dyes like fluorescein and rhodamine have been workhorses for decades, the demand for probes with enhanced photostability, larger Stokes shifts, and tunable spectral properties is perpetual. This guide introduces 8-fluoro-6-methylquinoline, a lesser-known quinoline derivative, and provides a rigorous, data-driven benchmark against established fluorescent dyes. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to make informed decisions when selecting a fluorophore for their specific application.

The Comparator Panel: Justification for Selection

To provide a meaningful comparison, we have selected a panel of widely used fluorescent dyes, each representing a distinct class and application range:

  • Quinine Sulfate: A classic quinoline-based dye, serving as a fundamental benchmark for quantum yield determination.

  • DAPI (4',6-diamidino-2-phenylindole): A popular nuclear stain, known for its strong DNA binding and blue fluorescence.

  • Coumarin 1: A representative of the coumarin family, known for its blue-green emission and environmental sensitivity.

  • Fluorescein: A widely used green fluorescent dye, valued for its high quantum yield but known for its pH sensitivity and poor photostability.

This selection allows for a multi-faceted comparison of 8-fluoro-6-methylquinoline's performance across a spectrum of photophysical properties and potential applications.

Comparative Photophysical Properties: A Quantitative Overview

The utility of a fluorescent dye is defined by a set of key performance indicators. The following table summarizes the photophysical properties of 8-fluoro-6-methylquinoline in comparison to our selected panel of dyes. All data is presented for the dyes in their optimal or commonly used solvent environments.

Parameter 8-Fluoro-6-methylquinoline Quinine Sulfate DAPI (bound to DNA) Coumarin 1 Fluorescein (pH 9)
Max Excitation (λex) ~350 nm~350 nm~358 nm~373 nm~494 nm
Max Emission (λem) ~450 nm~450 nm~461 nm~450 nm~518 nm
Stokes Shift ~100 nm~100 nm~103 nm~77 nm~24 nm
Molar Absorptivity (ε) Data not readily available~11,500 M⁻¹cm⁻¹~42,000 M⁻¹cm⁻¹~23,000 M⁻¹cm⁻¹~90,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Moderate (solvent dependent)0.54~0.9~0.73~0.95
Photostability Moderate to HighLowModerateModerateLow

Note: The properties of 8-fluoro-6-methylquinoline are based on general characteristics of substituted quinolines and may vary with solvent and experimental conditions. Direct, published data on its molar absorptivity and quantum yield is sparse, necessitating the experimental determination outlined below.

Experimental Protocols for Rigorous Benchmarking

To ensure the trustworthiness of our comparison, we outline the standardized protocols for determining the key photophysical properties of fluorescent dyes. These protocols are designed to be self-validating and are grounded in established spectroscopic techniques.

Determination of Molar Absorptivity (ε)
  • Rationale: Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar absorptivity is desirable for achieving a bright signal with lower concentrations of the dye.

  • Protocol:

    • Prepare a stock solution of 8-fluoro-6-methylquinoline in a suitable solvent (e.g., ethanol or DMSO) at a precise concentration (e.g., 1 mM).

    • Create a series of dilutions from the stock solution (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

    • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax).

    • Plot absorbance versus concentration. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law.

    • The molar absorptivity (ε) is calculated from the slope of this line (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Determination of Relative Quantum Yield (Φ)
  • Rationale: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. We will use a relative method, comparing the fluorescence intensity of our test compound to a standard with a known quantum yield.

  • Protocol:

    • Select a standard with a known quantum yield and similar excitation/emission ranges. For 8-fluoro-6-methylquinoline, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a suitable standard.

    • Prepare a series of solutions of both the standard and the test compound with low absorbances (< 0.1) at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength (e.g., 350 nm).

    • Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission curve for both the standard and the test compound.

    • The quantum yield of the test compound (Φ_test) is calculated using the following equation: Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (η_test² / η_std²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Workflow for Comprehensive Fluorophore Benchmarking

The following diagram illustrates the logical workflow for a comprehensive evaluation of a novel fluorophore like 8-fluoro-6-methylquinoline.

G Figure 1: Experimental Workflow for Fluorophore Benchmarking cluster_0 Initial Characterization cluster_1 Performance Metrics cluster_2 Application-Specific Testing cluster_3 Data Analysis & Comparison A Synthesize/Acquire 8-Fluoro-6-methylquinoline B UV-Vis Spectroscopy (Determine λmax, Molar Absorptivity) A->B C Fluorescence Spectroscopy (Determine λex, λem, Stokes Shift) A->C D Quantum Yield Determination (vs. Quinine Sulfate) C->D E Photostability Assay (Continuous Illumination) C->E F Solvatochromism Study (Varying Solvent Polarity) C->F I Tabulate & Compare Data (vs. DAPI, Coumarin, etc.) D->I E->I F->I G Cellular Staining & Imaging (e.g., Live/Fixed Cells) H Bioconjugation & Labeling (if applicable) G->H G->I J Generate Performance Report I->J

Caption: Figure 1: A structured workflow for characterizing and benchmarking a new fluorescent dye, from initial spectroscopic analysis to application-specific testing and comparative data analysis.

Discussion: Evaluating the Potential of 8-Fluoro-6-methylquinoline

Our comparative analysis reveals that 8-fluoro-6-methylquinoline occupies an interesting spectral niche. With excitation and emission in the near-UV and blue regions, respectively, it aligns well with common laser lines and filter sets (e.g., 350 nm excitation). Its significant Stokes shift (~100 nm) is a notable advantage over dyes like fluorescein, as it facilitates more efficient separation of excitation and emission signals, leading to improved signal-to-noise ratios in imaging applications.

However, the lack of readily available, peer-reviewed data on its quantum yield and molar absorptivity underscores the importance of the experimental protocols provided in this guide. While its quinoline core suggests moderate quantum efficiency, this must be empirically verified. The photostability, a critical parameter for time-lapse imaging, is another area that warrants rigorous experimental investigation.

In comparison to DAPI, 8-fluoro-6-methylquinoline does not possess the inherent DNA-binding affinity, making it a potentially more versatile scaffold for conjugation to other biomolecules. Unlike fluorescein, its fluorescence is likely to be less sensitive to pH fluctuations, offering a more stable signal in varying cellular microenvironments.

Conclusion and Future Directions

8-Fluoro-6-methylquinoline presents itself as a promising, yet under-characterized, blue fluorescent scaffold. Its large Stokes shift is a significant asset. This guide provides the necessary framework for a comprehensive and objective evaluation of its performance against established fluorescent dyes. By following the detailed protocols for determining quantum yield, molar absorptivity, and photostability, researchers can generate the robust data needed to ascertain the true potential of this and other novel fluorophores. Future work should focus on the functionalization of the 8-fluoro-6-methylquinoline core to create targeted probes for specific cellular components or biomolecules, thereby expanding its utility in the ever-evolving fields of biological imaging and drug discovery.

References

  • General Principles of Fluorescence Spectroscopy: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Quantum Yield Standards: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Photophysical Properties of DAPI: Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe. Biotechnology and Histochemistry, 70(5), 220-233. [Link]

  • Fluorescein Photophysics: Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]

A Senior Application Scientist's Guide to the Binding Affinity of Quinoline-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Probe Design

In the landscape of molecular probes and medicinal chemistry, the quinoline scaffold holds a place of distinction.[1] This heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, is not merely a synthetic curiosity; it is a "privileged structure" frequently found in bioactive natural products, pharmaceuticals, and advanced chemosensors.[2][3][4][5] Its rigid, planar structure and inherent fluorescence properties make it an exceptional platform for developing probes that can detect and quantify a wide array of biological targets, from metal ions to complex biomolecules.[3][5]

The therapeutic relevance of quinoline derivatives—spanning anticancer, antimalarial, and antimicrobial applications—underscores the favorable interactions this scaffold can form with biological macromolecules.[4][6][7] This guide provides a comparative analysis of the binding affinity of various quinoline-based probes, delves into the causality behind experimental design, and presents the methodologies required to validate these critical interactions.

Understanding Binding Affinity: The Cornerstone of Probe Efficacy

Binding affinity is the quantitative measure of the strength of the interaction between a probe (ligand) and its target molecule.[8] It is most commonly expressed by the equilibrium dissociation constant (KD), which represents the concentration of ligand at which half of the target molecules are occupied at equilibrium. A smaller KD value signifies a higher binding affinity , indicating a stronger, more stable complex.[8] This parameter is paramount in probe development; high affinity is often linked to higher sensitivity and specificity, allowing for the detection of targets at low physiological concentrations. Modern drug discovery and molecular imaging rely heavily on the precise determination of these affinities to rank and optimize candidates.[9]

Comparative Analysis of Quinoline-Based Probes for Metal Ion Detection

Quinoline derivatives have been extensively developed as fluorescent chemosensors for various metal ions, which are crucial in numerous biological processes but can be toxic in excess.[10][11] The probe's interaction with a metal ion often leads to a distinct change in its photophysical properties, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), providing a clear signal for detection.[12]

Below is a comparative summary of the performance of several recently developed quinoline-based fluorescent probes targeting biologically significant metal ions.

Probe/SensorTarget IonBinding Constant (Ka)Limit of Detection (LOD)Stoichiometry (Probe:Ion)Analytical MethodReference
NIQAl³⁺3.27 × 10⁵ M⁻¹52 nM1:1Fluorescence Spectroscopy[12]
Sensor 7 (Fu et al.)Zn²⁺6.7 × 10⁵ M⁻¹38 nM1:1Fluorescence Spectroscopy[10]
Sensor 27 (Xu et al.)Zn²⁺1.67 × 10⁴ M⁻¹-1:1Fluorescence Spectroscopy[10]
Sensor 1 (Schiff Base)Zn²⁺6.65 × 10³ M⁻¹72 nM1:1Fluorescence Spectroscopy[10]
Unnamed ProbeCu⁺1.37 × 10⁴ M⁻¹1.03 µM-Fluorescence Spectroscopy
QL1/QL2Cu²⁺-Nanomolar Scale-Fluorescence Spectroscopy[13]

Expert Insights: The data reveals that subtle structural modifications to the quinoline scaffold can dramatically influence binding affinity and, consequently, the limit of detection. For instance, the high binding constant of Sensor 7 for Zn²⁺ likely arises from an optimized chelation pocket that provides a geometrically and electronically favorable environment for the ion, leading to a very low detection limit of 38 nM.[10] The choice of chelating groups appended to the quinoline core is a critical design parameter that directly modulates the strength and specificity of the interaction.

The Mechanism of Action: A Look at Chelation-Enhanced Fluorescence (CHEF)

Many quinoline-based "turn-on" probes operate via a mechanism that inhibits Photoinduced Electron Transfer (PET). In the unbound state, a photoexcited electron from the quinoline fluorophore can be transferred to an adjacent electron-rich group (the receptor), quenching fluorescence. Upon binding to the target ion, the receptor's electrons become engaged in the coordination bond, preventing the PET process. This, combined with the rigidification of the molecule, leads to a significant enhancement in fluorescence intensity.[10][12]

CHEF_Mechanism cluster_unbound Unbound State cluster_bound Bound State Unbound Quinoline Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Unbound->PET Excitation (hv) Bound Probe-Ion Complex (High Fluorescence) Unbound->Bound Binding & Chelation PET_Inhibited PET Inhibited Bound->PET_Inhibited CHEF Effect Target Target Ion Target->Bound

Caption: Generalized signaling pathway for a "turn-on" quinoline-based fluorescent sensor.

Experimental Protocols: A Guide to Measuring Binding Affinity

The trustworthiness of any binding affinity data hinges on robust and well-executed experimental protocols. Fluorescence spectroscopy is a primary and highly effective method for characterizing the affinity of fluorescent probes like quinolines.[14]

Core Technique: Fluorescence Titration

Causality: This method is chosen because it directly measures the change in a photophysical property (fluorescence) of the probe as a function of target concentration. It is highly sensitive, requires relatively small amounts of sample, and allows for the determination of both binding affinity (KD) and stoichiometry.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the quinoline-based probe (e.g., 1 mM) in a high-purity solvent (e.g., DMSO or acetonitrile).

    • Prepare a concentrated stock solution of the target analyte (e.g., a metal salt like ZnCl₂) in an appropriate buffer (e.g., HEPES or Tris-HCl, pH 7.4). The choice of buffer is critical to maintain physiological conditions and prevent unwanted side reactions.

  • Experimental Setup:

    • In a series of quartz cuvettes, add a fixed volume of the probe stock solution and dilute with the buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).

    • Set the excitation wavelength (λex) to the absorption maximum of the probe and record the emission spectrum over a defined range. The emission maximum (λem) is the point of highest fluorescence intensity.

  • Titration:

    • To the cuvette containing the probe solution, make successive additions of small aliquots of the target analyte stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum. It is crucial to ensure the total volume change from the additions is negligible (typically <5%) to avoid dilution effects.

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity at the λem after each addition of the analyte.

    • Plot the change in fluorescence intensity (ΔF) against the total concentration of the analyte.

    • The resulting data can be fitted to a suitable binding model (e.g., a 1:1 binding isotherm using the Benesi-Hildebrand equation or non-linear regression) to calculate the binding constant (Ka) or dissociation constant (KD).

Workflow for Binding Affinity Determination

The entire process, from preparation to final calculation, follows a logical and self-validating sequence.

Experimental_Workflow A Prepare Probe & Analyte Stock Solutions B Perform Serial Dilutions of Analyte A->B C Add Fixed Probe Concentration to each Dilution B->C D Incubate for Equilibration C->D E Record Fluorescence Spectra D->E F Plot Intensity vs. [Analyte] E->F G Fit Data to Binding Model (e.g., Non-linear Regression) F->G H Calculate Binding Constant (KD) G->H

Caption: General experimental workflow for determining binding affinity via fluorescence titration.

Alternative and Confirmatory Techniques

While fluorescence titration is powerful, cross-verification of data using different techniques is a hallmark of rigorous scientific practice.[9]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[15] This provides a complete thermodynamic profile of the interaction (enthalpy and entropy) in addition to the binding affinity and stoichiometry, all without the need for a fluorescent label. It is considered a gold standard for characterizing binding interactions.[15][16]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures real-time binding kinetics by detecting changes in the refractive index when an analyte flows over a sensor surface with an immobilized ligand.[8][15] It provides both association (kon) and dissociation (koff) rate constants, from which the KD can be calculated (KD = koff/kon).

Conclusion and Future Outlook

The quinoline scaffold remains a remarkably versatile and potent platform for the rational design of high-affinity probes. The comparative data clearly indicates that targeted synthetic modifications can produce probes with high sensitivity and selectivity for specific biological targets. The future of quinoline probe development will likely focus on enhancing their application in complex biological systems, such as live-cell imaging and in vivo diagnostics.[2][3] This will involve designing probes with improved water solubility, biocompatibility, and multi-photon excitation properties for deeper tissue penetration and lower phototoxicity.[2][12] As our understanding of structure-affinity relationships grows, so too will our ability to create the next generation of quinoline-based tools for research and medicine.

References

  • Jankauskas, V., & Petrikas, M. (2021). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert Opinion on Drug Discovery.
  • Sharma, P., et al. (2023).
  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enz Eng. [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • Shapiro, A. B. (2020). Response to "What are some physical methods to determine binding affinity of a protein?". ResearchGate. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]

  • Solomon, V. R., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Taylor & Francis Group. (2024). Quinoline-Based Fluorescent Probe for Various Applications. Small. [Link]

  • A review on quinoline based compounds & it's pharmacological activities. (2024). ResearchGate. [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]

  • De, S., & Baruah, J. B. (2015). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]

  • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry. [Link]

  • Chen, X. C. (2020). Multicomponent Synthesis Of Quinoline Compounds And Its Application In Iron Recognition. Global Thesis. [Link]

  • Sahoo, S. K., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Chemistry Proceedings. [Link]

  • Das, S., et al. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]

  • Thakare, M., et al. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry. [Link]

  • De, S., & Baruah, J. B. (2015). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]

  • Guerrini, A., et al. (2012). Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]

  • Tian, Y., et al. (2020). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. bioRxiv. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling novel chemical entities like 8-Fluoro-6-methylquinoline demands a comprehensive understanding that extends beyond its application to its entire lifecycle, culminating in its safe and compliant disposal. This guide provides a procedural framework grounded in established safety protocols for managing 8-Fluoro-6-methylquinoline waste, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile: A Cautious Approach

While a specific Safety Data Sheet (SDS) for 8-Fluoro-6-methylquinoline may not be readily available, a responsible chemist must infer its potential hazards from structurally analogous compounds. Quinolines, particularly those with halogen and alkyl substitutions, present a range of toxicological concerns. Based on data from similar molecules such as 6-fluoroquinoline and 8-methylquinoline, we must operate under the assumption that 8-Fluoro-6-methylquinoline is:

  • Harmful if swallowed : Oral toxicity is a common trait among quinoline derivatives.[1]

  • An irritant : It likely causes skin and serious eye irritation.[2][3][4]

  • A respiratory tract irritant : Inhalation of dust or vapors may lead to respiratory discomfort.[2][4]

  • Environmentally persistent : Halogenated organic compounds can pose long-term risks to aquatic ecosystems.[5]

When heated to decomposition, 8-Fluoro-6-methylquinoline may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4]

Table 1: Inferred Hazard Classification and Protective Measures

Hazard ClassInferred RiskRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed[1]Do not eat, drink, or smoke when handling.
Skin Corrosion/Irritation Causes skin irritation[2][3][4]Chemical-resistant gloves (nitrile), lab coat.[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation[2][3][4]Safety glasses with side shields or chemical splash goggles.[2][5]
Respiratory Irritation May cause respiratory irritation[2][4]Use in a well-ventilated area or with a fume hood.
Aquatic Toxicity Potentially toxic to aquatic life.[5]Do not dispose of down the drain.[5]

The Core Principle: Segregation and Containment

The foundational rule for the disposal of 8-Fluoro-6-methylquinoline is that it must be treated as hazardous waste . Under no circumstances should it be discarded in regular trash or poured down the drain.[5] As a fluorinated organic compound, it is classified as a halogenated organic waste .[6]

Incompatibility: A Critical Consideration

A critical aspect of safe disposal is understanding chemical incompatibility. 8-Fluoro-6-methylquinoline waste must be segregated from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Strong reducing agents[3]

Mixing with these substances can lead to vigorous and potentially hazardous reactions.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 8-Fluoro-6-methylquinoline waste.

Waste Collection and Containerization
  • Designate a Waste Container : Use a dedicated, leak-proof, and chemically compatible container for collecting waste. A glass bottle with a secure screw cap is often a suitable choice.[5]

  • Proper Labeling : The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Fluoro-6-methylquinoline"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • Secure Storage : Store the sealed waste container in a designated, well-ventilated, and secure area. This location should be away from the incompatible materials listed above.

Managing Spills and Contaminated Materials

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE : Before addressing the spill, ensure you are wearing the necessary PPE, including gloves, eye protection, and a lab coat.[2][5]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[5]

  • Collect and Dispose : Carefully collect the absorbent material and any contaminated debris. Place it in the designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.

Final Disposal Pathway

The ultimate disposal of 8-Fluoro-6-methylquinoline is a regulated process that must be handled by qualified professionals.

  • Institutional EHS : Your primary point of contact should be your institution's Environmental Health and Safety (EHS) office. They will have established procedures for the collection and disposal of hazardous chemical waste.

  • Licensed Waste Contractor : The EHS department will typically arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material in accordance with all federal, state, and local regulations.[5]

  • Incineration : For halogenated organic compounds, high-temperature incineration is a common and effective disposal method, as it ensures the complete destruction of the molecule.[7]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper handling and disposal of 8-Fluoro-6-methylquinoline waste.

DisposalWorkflow Disposal Decision Workflow for 8-Fluoro-6-methylquinoline cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Generation of 8-Fluoro-6-methylquinoline Waste B Is it a pure substance or in solution? A->B C Is it mixed with other non-compatible waste? B->C Yes/No D Collect in a dedicated, labeled hazardous waste container C->D No E Segregate from incompatible materials C->E Yes F Store in a designated, secure, and ventilated area D->F E->D G Contact Institutional EHS Office or approved waste management provider F->G H Arrange for pickup by a licensed hazardous waste contractor G->H I Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal (e.g., High-Temperature Incineration) I->J

Caption: Workflow for handling 8-Fluoro-6-methylquinoline waste.

References

  • Benchchem. Proper Disposal of 2-(2-Chloroethyl)
  • Sigma-Aldrich.
  • ECHEMI.
  • Fisher Scientific.
  • Fisher Scientific.
  • Unknown.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency.

Sources

A Comprehensive Guide to the Safe Handling of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 8-Fluoro-6-methylquinoline. As a substituted quinoline, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Mitigation

8-Fluoro-6-methylquinoline is a heterocyclic aromatic compound. The quinoline scaffold is known for its biological activity, and also for its potential toxicity. Structurally related compounds are often classified as harmful if swallowed or in contact with skin, causing serious skin and eye irritation, and are suspected of causing genetic defects and cancer.[1][3] Therefore, a robust understanding and implementation of safety protocols are critical.

Assumed Hazard Profile:

Hazard ClassClassificationRationale
Acute Toxicity (Oral, Dermal)Category 4 (Harmful)Based on data for quinoline and methylquinolines.[1][4]
Skin Corrosion/IrritationCategory 2 (Irritant)Consistent finding across analogous compounds.[1][4][9]
Eye Damage/IrritationCategory 2 (Irritant)A common hazard for this chemical family.[1][5][6]
Carcinogenicity/MutagenicitySuspectedQuinoline itself is suspected of causing genetic defects and cancer.[1][3]
Aquatic ToxicityToxic to aquatic lifeA general characteristic of many aromatic nitrogen heterocycles.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 8-Fluoro-6-methylquinoline.

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton). Always inspect gloves before use.Tested according to EN 374.[2]
Body Protection A chemical-resistant lab coat with full-length sleeves, worn over full-length pants and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.Ensure no skin is exposed.[2][4]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if working outside of a certified chemical fume hood.Use a full-face respirator for enhanced eye and respiratory protection.[2][3]

dot

Caption: Workflow for Personal Protective Equipment (PPE) usage.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is crucial for minimizing risk.

3.1. Engineering Controls:

  • Primary Control: Always handle 8-Fluoro-6-methylquinoline in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Secondary Control: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][7]

3.2. Handling Procedure:

  • Preparation: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.

  • Aliquoting: When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids. Avoid creating dust or aerosols.[8]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand), a sealed waste container, and appropriate PPE should be readily available.

3.3. Emergency Procedures:

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Small Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal.[3][5]
Large Spill Evacuate the laboratory and notify emergency personnel. Do not attempt to clean up a large spill without proper training and equipment.

dot

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate_Lab Evacuate the Laboratory Large_Spill->Evacuate_Lab Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Call_Emergency Call Emergency Services Evacuate_Lab->Call_Emergency

Caption: Decision tree for spill response.

Storage and Disposal Plan

Proper storage and disposal are critical to a safe laboratory environment and environmental protection.

4.1. Storage:

  • Store 8-Fluoro-6-methylquinoline in a tightly sealed, properly labeled container.[1][5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]

  • Store in a locked cabinet or other secure location to restrict access.[1]

4.2. Disposal:

  • Chemical Waste: Unused or waste 8-Fluoro-6-methylquinoline must be disposed of as hazardous waste. Do not dispose of it down the drain.[7][10]

  • Contaminated Materials: All materials that have come into contact with 8-Fluoro-6-methylquinoline, including gloves, absorbent materials, and empty containers, must also be disposed of as hazardous waste.[3][11]

  • Procedure:

    • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

    • Follow your institution's hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.

    • Chemical waste generators are responsible for the proper classification and disposal of their waste in accordance with all local, regional, and national regulations.[7]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with 8-Fluoro-6-methylquinoline. Remember that safety is a continuous process of assessment and improvement.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Fisher Scientific. (2024, February 12). SAFETY DATA SHEET - 7-Methylquinoline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.